thrombin aptamer
Description
Properties
CAS No. |
145563-68-4 |
|---|---|
Molecular Formula |
C13H14BrNO2 |
Synonyms |
thrombin aptamer |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Thrombin Binding Aptamers (TBA)
Introduction
Thrombin Binding Aptamers (TBAs) are short, single-stranded DNA or RNA oligonucleotides that exhibit high affinity and specificity for human α-thrombin, a key enzyme in the blood coagulation cascade. The most well-characterized TBA is a 15-mer DNA aptamer with the sequence 5'-GGTTGGTGTGGTTGG-3', often referred to as HD1.[1] This aptamer folds into a stable G-quadruplex structure, which is essential for its anticoagulant activity.[2][3] TBAs function by binding to exosite I of thrombin, the same site that recognizes fibrinogen, thereby inhibiting the conversion of fibrinogen to fibrin and preventing clot formation.[1][4] Due to their potent and specific anticoagulant properties, TBAs and their derivatives are being extensively investigated as potential therapeutic agents for various thrombotic disorders.[4] One variant of TBA has entered clinical trials for use in patients undergoing coronary artery bypass graft surgery.[4]
This technical guide provides a comprehensive overview of Thrombin Binding Aptamers, including their structure, mechanism of action, and methods for their selection and characterization. It is intended for researchers, scientists, and professionals in the field of drug development.
Structure and Mechanism of Action
The TBA's function is intrinsically linked to its unique three-dimensional structure. In the presence of cations like potassium, the 15-mer DNA sequence folds into a unimolecular, anti-parallel G-quadruplex with a chair-like conformation.[2][3] This structure is characterized by two G-tetrads connected by two TT loops and one TGT loop.[2] The TT loops are the primary recognition elements that interact with exosite I of thrombin, effectively blocking its interaction with fibrinogen.[2] Some studies suggest the TGT loop may interact with exosite II of thrombin, which is the heparin-binding site, potentially contributing to the aptamer's overall inhibitory effect.[2][4]
The binding of TBA to thrombin is a highly specific interaction with a dissociation constant (Kd) in the nanomolar range.[1] This high affinity, coupled with its direct inhibition of a key clotting factor, makes TBA a potent anticoagulant.
Quantitative Data
The binding affinity and inhibitory activity of TBA and its modified versions have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity and Thermodynamic Parameters of Thrombin Binding Aptamers
| Aptamer | Modification | Method | Dissociation Constant (Kd) | Binding Enthalpy (ΔH) | Binding Entropy (TΔS) | Reference |
| TBA (HD1) | Unmodified | SPR | 2.8 nM | Not Reported | Not Reported | [5] |
| TBA (HD1) | Unmodified | ITC | ~330 nM | -110 kJ/mol | -67 kJ/mol | [6] |
| mTBA | 5'-5' inversion | ITC | ~25 nM | -160 kJ/mol | -116 kJ/mol | [6] |
| AYA1809002 | Unmodified | Not Specified | 10 nM | Not Reported | Not Reported | [1] |
| AYA1809004 | Unmodified | Not Specified | 13 nM | Not Reported | Not Reported | [1] |
| T4W | Tryptophan at T4 | Biolayer Interferometry | ~0.9 nM | Not Reported | Not Reported | [5] |
| T4K | Modified T at T4 | Biolayer Interferometry | ~0.4 nM | Not Reported | Not Reported | [5] |
Table 2: Inhibitory Activity of Thrombin Binding Aptamers
| Aptamer | Assay | IC50 | Conditions | Reference |
| TBA (HD1) | Platelet Aggregation | 70-80 nM | 0.5 U/mL thrombin | [1] |
| TBA (HD1) | Fibrinogen Clotting | ~200-1000 nM | Varies with TBA concentration | [7] |
Experimental Protocols
SELEX Protocol for Generating Thrombin Binding Aptamers
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the in vitro selection process used to isolate aptamers with high affinity for a specific target.[1]
Materials:
-
ssDNA library with a randomized region flanked by constant primer binding sites
-
Human α-thrombin (target protein)
-
NHS-activated magnetic beads
-
Wash buffers (e.g., with varying salt concentrations)
-
PCR reagents (primers, polymerase, dNTPs)
-
Elution buffer
-
DNA purification kits
Methodology:
-
Target Immobilization: Covalently immobilize human α-thrombin onto NHS-activated magnetic beads according to the manufacturer's protocol.[1]
-
Negative Selection: Incubate the ssDNA library with bare magnetic beads to remove sequences that bind non-specifically to the beads.[1]
-
Positive Selection: Incubate the remaining ssDNA library with the thrombin-coated magnetic beads.
-
Washing: Wash the beads with buffer to remove unbound and weakly bound DNA sequences. The stringency of the washes can be increased in subsequent rounds (e.g., by increasing salt concentration or the number of wash cycles) to select for higher affinity binders.[1]
-
Elution: Elute the bound DNA sequences from the beads.
-
Amplification: Amplify the eluted DNA using PCR with primers corresponding to the constant regions of the library.
-
ssDNA Generation: Separate the strands of the PCR product to generate an enriched ssDNA pool for the next round of selection.
-
Iterative Rounds: Repeat steps 3-7 for multiple rounds (typically 8-15 rounds) to enrich the pool with high-affinity aptamers.
-
Sequencing and Characterization: Sequence the final enriched pool to identify individual aptamer candidates and characterize their binding and functional properties.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the binding kinetics and affinity of biomolecular interactions in real-time.[8][9]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., streptavidin-coated or gold chip)
-
Biotinylated or thiol-modified TBA
-
Human α-thrombin
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution (e.g., high salt buffer)
Methodology:
-
Aptamer Immobilization: Immobilize the biotinylated or thiol-modified TBA onto the surface of the sensor chip.[10]
-
Equilibration: Equilibrate the sensor surface with running buffer until a stable baseline is achieved.
-
Thrombin Injection: Inject a series of concentrations of thrombin over the sensor surface at a constant flow rate.[10]
-
Association: Monitor the increase in the SPR signal (measured in response units, RU) as thrombin binds to the immobilized aptamer.
-
Dissociation: Replace the thrombin solution with running buffer and monitor the decrease in the SPR signal as thrombin dissociates from the aptamer.
-
Regeneration: Inject the regeneration solution to remove all bound thrombin from the aptamer, preparing the surface for the next injection.[10]
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) Assays
These are functional clotting assays used to assess the anticoagulant activity of TBAs.[1]
Materials:
-
Human citrated plasma
-
TBA or control solution
-
aPTT reagent (containing a contact activator and phospholipids)
-
PT reagent (thromboplastin)
-
Calcium chloride (CaCl2) solution
-
Coagulation analyzer
aPTT Assay Methodology:
-
Incubation: Incubate human citrated plasma with the TBA solution or a control at a specified concentration for a set period (e.g., 2 hours at room temperature).[1]
-
Reagent Addition: Add the aPTT reagent to the plasma-aptamer mixture and incubate for a specific time according to the reagent manufacturer's instructions.
-
Clotting Initiation: Initiate the clotting cascade by adding CaCl2 solution.
-
Time Measurement: The coagulation analyzer measures the time taken for a clot to form. An increase in the aPTT indicates inhibition of the intrinsic and common coagulation pathways.
PT Assay Methodology:
-
Incubation: Incubate human citrated plasma with the TBA solution or a control as described for the aPTT assay.[1]
-
Clotting Initiation: Add the PT reagent to the plasma-aptamer mixture to initiate clotting.
-
Time Measurement: The coagulation analyzer measures the time until clot formation. An increase in the PT indicates inhibition of the extrinsic and common coagulation pathways.
Visualizations
Signaling Pathway: The Coagulation Cascade and TBA Inhibition
Caption: The coagulation cascade and the inhibitory action of TBA on thrombin.
Experimental Workflow: Characterization of a Thrombin Binding Aptamer
Caption: A typical experimental workflow for the selection and characterization of a thrombin binding aptamer.
Logical Relationship: Structure-Function of TBA
Caption: The relationship between the structure of TBA and its anticoagulant function.
References
- 1. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. researchgate.net [researchgate.net]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. Crystal structures of thrombin in complex with chemically modified thrombin DNA aptamers reveal the origins of enhanced affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and Binding Properties of a Modified Thrombin Binding Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution structure of a thrombin binding aptamer complex with a non-planar platinum(ii) compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Binding Effects of Chemical Modifications on Thrombin Binding Aptamer (TBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface plasmon resonance spectroscopy study of interfacial binding of thrombin to antithrombin DNA aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Introduction: The Quest for Precision Anticoagulants
An In-depth Technical Guide to the History and Evolution of Thrombin Aptamer Research
Audience: Researchers, scientists, and drug development professionals.
Thrombin, a serine protease, is the central effector enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin to form a blood clot.[1][2] Its dysregulation can lead to severe thrombotic diseases, including stroke, myocardial infarction, and deep vein thrombosis.[3][4] Consequently, thrombin has long been a prime target for anticoagulant therapies. Aptamers, single-stranded DNA or RNA molecules capable of binding to specific targets with high affinity and specificity, have emerged as a promising class of therapeutics to precisely modulate thrombin's activity.[5][6][7] This technical guide delves into the history and evolution of this compound research, from the seminal discovery of the first DNA aptamer to the development of highly potent, chemically modified constructs.
The Dawn of an Era: Discovery of the First Thrombin Binding Aptamer (TBA)
The field of thrombin aptamers was born in 1992 when Bock, Toole, and colleagues utilized a novel in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to isolate a 15-nucleotide DNA aptamer that could bind to human α-thrombin.[3][8][9] This aptamer, now famously known as TBA, HD1, or ARC183, has the sequence 5'-GGTTGGTGTGGTTGG-3'.[3][8]
Structural studies revealed that TBA folds into a stable, chair-like antiparallel G-quadruplex structure, a unique conformation stabilized by stacked G-tetrads.[5][6][10][11] This structure is crucial for its function, as it binds with high affinity and specificity to thrombin's exosite I.[3][8][12][13] Exosite I is the fibrinogen recognition site, and by blocking this site, TBA effectively inhibits the conversion of fibrinogen to fibrin, thus exerting its anticoagulant effect.[8][12][14] It also interferes with thrombin-mediated platelet activation.[3][8][13]
Expanding the Arsenal: Targeting a Second Front - Exosite II
Thrombin possesses a second critical region, exosite II, which serves as the heparin binding site and is involved in activating coagulation factors V and VIII.[8][12] In 1997, a second thrombin-binding aptamer, HD22, was discovered.[8] This 29-mer DNA aptamer (5'-AGTCCGTGGTAGGGCAGGTTGGGGTGACT-3') also forms a G-quadruplex but specifically recognizes and binds to exosite II.[3][8][13]
The discovery of HD22 was significant as it provided a tool to inhibit thrombin's procoagulant activities without directly affecting fibrinogen cleavage.[8][12][13] This opened up new therapeutic possibilities and demonstrated that different epitopes on a single target protein could be selectively inhibited by different aptamers.[15]
The Evolution of Potency and Stability
While the initial discoveries were groundbreaking, the evolution of thrombin aptamers has focused on enhancing their potency, stability, and clinical applicability.
Bivalent Aptamers: A Synergistic Approach
Researchers hypothesized that simultaneously blocking both exosites could lead to a more potent anticoagulant effect. This led to the design of bivalent aptamers, where aptamers targeting exosite I (like HD1) and exosite II (like HD22) were chemically linked.[1][3][12] One such construct, HD1-22, demonstrated tighter binding and more effective anticoagulation than either aptamer alone, confirming the synergistic effect of dual-exosite inhibition.[3][12][13]
Second-Generation Aptamers and Clinical Trials
The first-generation aptamer, TBA (HD1), entered Phase I clinical trials for coronary artery bypass graft surgery.[8][16] Although it showed a rapid onset of anticoagulation, a high dosage was required.[8][16] This led to the development of NU172, a 26-mer unmodified DNA aptamer derived from the original TBA sequence.[8][10][16] NU172 binds to exosite I and is a more potent anticoagulant than its predecessor.[16] It has progressed to Phase II clinical trials.[8]
Chemical Modifications and Recent Advances
A major challenge for therapeutic oligonucleotides is their susceptibility to nuclease degradation in the bloodstream.[3][10] To overcome this, various chemical modifications have been explored, including the incorporation of locked nucleic acids (LNAs), 2'-O-methyl (2'-OMe) RNA residues, and PEGylation to improve stability and pharmacokinetic properties.[5][10][16]
More recently, SELEX procedures have been adapted to select for aptamers with even higher affinity. For example, the aptamers AYA1809002 and AYA1809004 were generated with high affinity for thrombin's active site.[3][4] Another innovative approach involves the creation of circular DNA aptamers, such as CTBA4T-B1, which demonstrate dramatically enhanced biostability and potent anticoagulant activity directly in human serum.[17]
Quantitative Data Summary
The following table summarizes the properties of key thrombin aptamers developed over the years.
| Aptamer Name(s) | Sequence (5' to 3') | Target Exosite | Dissociation Constant (Kd) | Key Characteristics |
| TBA / HD1 / ARC183 | GGTTGGTGTGGTTGG | Exosite I | Nanomolar range[8] | First this compound discovered; G-quadruplex structure.[3][8] |
| HD22 | AGTCCGTGGTAGGGCAGGTTGGGGTGACT | Exosite II | ~0.5 nM[8] | Inhibits activation of factors V/VIII.[3][8] |
| NU172 | 26-mer DNA aptamer | Exosite I | Not specified, but 1.5-fold more potent than HD1[16] | Second-generation aptamer; entered Phase II clinical trials.[8][16] |
| HD1-22 | HD1 linked to HD22 | Exosite I & II | 0.65 nM[18] | Bivalent aptamer with synergistic anticoagulant activity.[3][12] |
| Tog25t | 25-mer RNA aptamer | Exosite II | Not specified | RNA aptamer developed using "toggle" SELEX for cross-species reactivity.[12][16] |
| R9d14t | Optimized RNA aptamer | Exosite I | 1 nM (for thrombin), 10 nM (for prothrombin)[10] | Binds both prothrombin and thrombin.[10] |
| AYA1809002 | DNA aptamer | Active Site | 10 nM[3][4][18] | High-affinity aptamer developed via SELEX.[3] |
| AYA1809004 | DNA aptamer | Active Site | 13 nM[3][4][18] | High-affinity aptamer developed via SELEX.[3] |
| CTBA4T-B1 | Circular DNA aptamer | Not specified | 19 pM[17] | Evolved directly in serum for high stability and affinity.[17] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon prior research. Below are outlines for key experimental protocols used in this compound development.
Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
This is the foundational technique for discovering new aptamers.[5]
Objective: To isolate high-affinity aptamers to a target (thrombin) from a large, random oligonucleotide library.
Methodology:
-
Library Preparation: A large combinatorial library of single-stranded DNA or RNA (1013 to 1015 unique sequences) is synthesized. Each sequence contains a central random region flanked by constant primer binding sites for PCR amplification.[3]
-
Target Immobilization: Human α-thrombin is immobilized onto a solid support, such as NHS-activated magnetic beads.[3]
-
Incubation & Binding: The oligonucleotide library is incubated with the immobilized thrombin, allowing sequences with affinity for the target to bind.
-
Partitioning (Washing): Unbound or weakly bound sequences are washed away. The stringency of the wash (e.g., by increasing salt concentration or wash cycles) is typically increased in later rounds to select for higher-affinity binders.[3]
-
Elution: The bound oligonucleotides are eluted from the target, often by heat denaturation or a change in pH.
-
Amplification: The eluted sequences are amplified by PCR (for DNA) or RT-PCR (for RNA) to enrich the pool with potential binders.
-
Iteration: The entire process (steps 3-6) is repeated for multiple rounds (typically 5-15), progressively enriching the pool with high-affinity sequences.
-
Counter-Selection (Optional but Recommended): To eliminate sequences that bind to the solid support or other non-target molecules, the enriched pool can be incubated with bare magnetic beads or beads coated with other serum proteins. The unbound fraction is collected for the next round of positive selection.[3]
-
Sequencing & Analysis: After the final round, the enriched pool is cloned and sequenced to identify individual aptamer candidates.
Anticoagulant Activity Assays
These functional assays measure the effect of aptamers on blood clotting time in plasma.
Objective: To quantify the anticoagulant potency of thrombin aptamers.
General Sample Preparation: Human citrated plasma is incubated at 37°C in the absence or presence of varying concentrations of the this compound for a set period (e.g., 2 hours) before analysis.[3]
Protocols:
-
Activated Partial Thromboplastin Time (aPTT) Assay:
-
Prothrombin Time (PT) Assay:
-
Add a reagent containing tissue factor and calcium to the prepared plasma sample.
-
Measure the time taken for a fibrin clot to form. This assay assesses the integrity of the extrinsic and common coagulation pathways.[19]
-
-
Thrombin Time (TT) Assay:
Binding Affinity Assay (Fluorescence Anisotropy)
This assay measures the binding affinity between a fluorescently labeled aptamer and thrombin.[20]
Objective: To determine the dissociation constant (Kd) of the aptamer-thrombin interaction.
Methodology:
-
Aptamer Preparation: The aptamer is synthesized with a 5' fluorescent label (e.g., Texas Red).[20] Stock solutions are prepared, diluted in a suitable binding buffer (e.g., TGK buffer), heated to 95°C for 3-5 minutes, and then cooled to allow proper folding.[20]
-
Sample Preparation: A series of samples is prepared in a multi-well plate. Each well contains a fixed concentration of the fluorescently labeled aptamer and a varying concentration of thrombin (from 0 to a saturating concentration).[20]
-
Incubation: The plate is incubated for a set period (e.g., 20-60 minutes) to allow the binding reaction to reach equilibrium.[20]
-
Measurement: The fluorescence anisotropy of each well is measured using a plate reader. Anisotropy increases as the fluorescently labeled aptamer binds to the much larger thrombin molecule, causing it to tumble more slowly in solution.
-
Data Analysis: The change in anisotropy is plotted against the thrombin concentration. The data is then fitted to a binding equation (e.g., the Hill equation) to calculate the dissociation constant (Kd).[20]
Serum Stability Assay
This assay assesses the resistance of an aptamer to degradation by nucleases present in serum.[17]
Objective: To determine the half-life of an aptamer in a biologically relevant medium.
Methodology:
-
Incubation: A fluorescently labeled (e.g., FAM-labeled) aptamer is incubated in 50% human serum at 37°C.[17]
-
Time Points: Aliquots are collected at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[17]
-
Reaction Quenching: The degradation reaction in each aliquot is stopped by heating to 90-95°C for 10 minutes to denature the nucleases.[17]
-
Analysis: The samples are mixed with a denaturing gel loading buffer and analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).[17]
-
Quantification: The gel is visualized using an imaging system, and the intensity of the band corresponding to the full-length aptamer is quantified for each time point. The percentage of intact aptamer remaining is plotted against time to determine its half-life.[17]
Visualizations: Pathways and Processes
Caption: The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) workflow.
Caption: Simplified diagram of the blood coagulation cascade highlighting thrombin's central role.
References
- 1. Synergistic effect of aptamers that inhibit exosites 1 and 2 on thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the coagulation pathway with aptamers identifies combinations that synergistically inhibit blood clot formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Comprehensive Analysis of the Thrombin Binding Aptamer Containing Functionalized Pyrrolo-2’-deoxycytidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aptamer binding assays for proteins: the thrombin example--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-thrombin aptamers - Wikipedia [en.wikipedia.org]
- 9. antbioinc.com [antbioinc.com]
- 10. A Mini-Review: Clinical Development and Potential of Aptamers for Thrombotic Events Treatment and Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Efficient G‐Quadruplex‐Stabilised Thrombin‐Binding Aptamer Containing a Three‐Carbon Spacer Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of the coagulation cascade using aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Aptamer inhibits degradation of platelet proteolytically activatable receptor, PAR-1, by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Selection of DNA Aptamers for Two Different Epitopes of Thrombin Was Not Due to Different Partitioning Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Evolution of a highly functional circular DNA aptamer in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of thrombin activity with DNA-aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to the Mechanism of Thrombin Inhibition by DNA Aptamers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms underpinning the inhibition of thrombin by DNA aptamers. It details the structural basis of these interactions, summarizes key quantitative data, and outlines the experimental protocols used to elucidate these mechanisms.
Introduction to Thrombin and DNA Aptamers
Thrombin is a serine protease that plays a central role in the blood coagulation cascade. It catalyzes the conversion of fibrinogen to fibrin, leading to the formation of a blood clot, and also activates platelets and coagulation factors V and VIII.[1][2][3] Due to its critical function, thrombin is a major target for anticoagulant therapies.[1]
DNA aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures, allowing them to bind to target molecules with high affinity and specificity.[1][4][5] These synthetic nucleic acid ligands are developed through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[6][7] Their advantages over traditional antibody-based therapies include lower immunogenicity, ease of synthesis and modification, and long shelf life.[7]
Thrombin Structure: Key Sites for Aptamer Binding
Thrombin's enzymatic activity is modulated by several key surface domains, which serve as primary targets for DNA aptamers:
-
Catalytic Site: The active site of the enzyme responsible for its proteolytic activity.
-
Exosite I (Fibrinogen-Binding Site): A positively charged region that binds to fibrinogen, protease-activated receptors (PARs) on platelets, and coagulation factors V and VIII.[1][8]
-
Exosite II (Heparin-Binding Site): Another positively charged domain that binds heparin and is involved in the activation of factors V and VIII.[1][6][8]
Mechanisms of Thrombin Inhibition by DNA Aptamers
DNA aptamers inhibit thrombin primarily by binding to its exosites, thereby sterically hindering the binding of its natural substrates. This allosteric inhibition mechanism avoids direct interaction with the catalytic site.[9][10]
The most extensively studied thrombin-inhibiting DNA aptamer is the Thrombin Binding Aptamer (TBA), also known as HD1.[1][6][7]
-
Sequence and Structure: TBA is a 15-nucleotide DNA sequence (5'-GGTTGGTGTGGTTGG-3') that folds into a chair-like, antiparallel G-quadruplex structure.[4][6][11][12] This structure consists of two G-tetrads connected by two TT loops and one TGT loop.[4][11]
-
Mechanism of Action: TBA binds to exosite I of thrombin.[6][13][14] The two TT loops of the aptamer act like a pincer, gripping the fibrinogen-binding site.[4][6][15] This binding competitively inhibits the interaction of thrombin with fibrinogen and platelet receptors, thus preventing fibrin clot formation and platelet aggregation.[1][6][7][13]
Another well-characterized DNA aptamer, HD22, targets a different region on the thrombin surface.
-
Sequence and Structure: HD22 is a 29-nucleotide DNA sequence (5'-AGTCCGTGGTAGGGCAGGTTGGGGTGACT-3').[6][7] It also forms a G-quadruplex structure but interacts with thrombin differently than TBA.
-
Mechanism of Action: HD22 binds to exosite II of thrombin.[1][6] This site is crucial for the activation of coagulation factors V and VIII and for binding heparin.[6][7] By occupying exosite II, HD22 inhibits the activation of these factors, thereby reducing the amplification of the coagulation cascade.[6][16] It has a lesser effect on fibrinogen cleavage compared to TBA.[17]
To enhance inhibitory potency, researchers have developed bivalent aptamers that target both exosites simultaneously. For instance, the HD1-22 aptamer, created by linking HD1 and HD22, demonstrates synergistic inhibition of thrombin.[1][2][18] Other aptamers, such as RE31 and NU172, also target exosite I and have been evaluated for their anticoagulant properties.[1][7][13] More recently, aptamers that bind to the active site have been developed using competitive SELEX methods.[7]
Quantitative Analysis of Thrombin-Aptamer Interactions
The binding affinity and inhibitory potential of various DNA aptamers for thrombin have been quantified using several biophysical techniques.
| Aptamer | Target Site | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Thermodynamic Parameters (Binding) |
| TBA (HD1) | Exosite I | 2.8 nM - 112 nM[2][19] | IC50 ~70-80 nM (platelet aggregation)[6] | Enthalpically driven (ΔH° = -110 kJ/mol)[20] |
| HD22 | Exosite II | ~0.5 nM[6] | - | Driven by hydrophobic effects[21] |
| HD1-22 | Exosites I & II | 0.65 nM[18] | - | - |
| NU172 | Exosite I | More potent than TBA[1] | - | - |
| RE31 | Exosite I | More potent than TBA[1][10] | - | - |
| AYA1809002 | Active Site | 10 nM[7] | - | - |
| AYA1809004 | Active Site | 13 nM[7] | - | - |
| RNA Aptamer (Tog25) | Exosite II | 0.5 nM[22] | - | - |
Note: Kd and Ki values can vary depending on the experimental conditions (e.g., buffer, ion concentration).
Key Experimental Methodologies
The discovery of thrombin-inhibiting aptamers and the characterization of their mechanisms rely on a suite of specialized experimental techniques.
SELEX is the foundational in vitro selection process used to identify aptamers with high affinity for a specific target from a large, random library of oligonucleotides.[6][7]
Protocol Outline:
-
Library Preparation: A large library of random single-stranded DNA (ssDNA) sequences is synthesized.
-
Target Immobilization: Thrombin is immobilized on a solid support (e.g., magnetic beads or a column matrix).[7]
-
Binding: The ssDNA library is incubated with the immobilized thrombin, allowing specific sequences to bind.
-
Partitioning: Unbound sequences are washed away.
-
Elution: The bound sequences are eluted from the support.
-
Amplification: The eluted sequences are amplified by PCR.
-
ssDNA Generation: The double-stranded PCR products are converted back to ssDNA for the next round of selection.
-
Iterative Rounds: Steps 3-7 are repeated for multiple rounds, with increasing selection pressure to enrich for the highest-affinity binders.
-
Sequencing and Analysis: The final enriched pool is sequenced to identify individual aptamer candidates.
SPR is a label-free technique used to measure the kinetics of binding and dissociation between an aptamer and its target in real-time.[21][23]
Protocol Outline:
-
Immobilization: One binding partner (typically the aptamer) is immobilized onto a sensor chip surface.
-
Association: A solution containing the other binding partner (thrombin) is flowed over the surface. Binding is measured as a change in the refractive index, recorded in a sensorgram.
-
Dissociation: The thrombin solution is replaced with buffer, and the dissociation of the complex is monitored.
-
Regeneration: A regeneration solution is used to remove all bound thrombin from the aptamer, preparing the surface for the next cycle.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[20][21][24]
Protocol Outline:
-
Sample Preparation: A solution of thrombin is placed in the sample cell, and a solution of the DNA aptamer is loaded into a syringe.
-
Titration: A series of small, precise injections of the aptamer solution are made into the thrombin solution.
-
Heat Measurement: The instrument measures the minute heat changes that occur upon binding after each injection.
-
Data Analysis: The heat released per injection is plotted against the molar ratio of aptamer to thrombin. This binding isotherm is then fitted to a model to determine the stoichiometry (n), binding constant (Kb), and enthalpy of binding (ΔH).[20][24] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[20]
Conclusion
DNA aptamers represent a versatile class of molecules for the targeted inhibition of thrombin. The primary mechanism of action involves allosteric inhibition through binding to exosite I or exosite II, which effectively blocks thrombin's interaction with its substrates without directly targeting the catalytic site. The prototypical Thrombin Binding Aptamer (TBA) has paved the way for the development of numerous modified and bivalent aptamers with enhanced stability and inhibitory potency. The continued application of advanced biophysical and structural biology techniques will further refine our understanding of these interactions, facilitating the design of novel aptamer-based anticoagulants with improved therapeutic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic effect of aptamers that inhibit exosites 1 and 2 on thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA aptamer against thrombin [fusionbiolabs.com]
- 4. A Comprehensive Analysis of the Thrombin Binding Aptamer Containing Functionalized Pyrrolo-2’-deoxycytidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-thrombin aptamers - Wikipedia [en.wikipedia.org]
- 7. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of aptamers that inhibit exosites 1 and 2 on thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of thrombin activity with DNA-aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characteristics of a new DNA aptamer, direct inhibitor of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Thrombin-binding DNA aptamer forms a unimolecular quadruplex structure" by James A. Roe, Roman F. Macaya et al. [digitalcommons.lmu.edu]
- 12. Thrombin binding aptamer, more than a simple aptamer: chemically modified derivatives and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA Aptamers to Thrombin Exosite I. Structure-Function Relationships and Antithrombotic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The single-stranded DNA aptamer-binding site of human thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. ahajournals.org [ahajournals.org]
- 18. A Mini-Review: Clinical Development and Potential of Aptamers for Thrombotic Events Treatment and Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystal structures of thrombin in complex with chemically modified thrombin DNA aptamers reveal the origins of enhanced affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stability and Binding Properties of a Modified Thrombin Binding Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Studies of the binding mechanism between aptamers and thrombin by circular dichroism, surface plasmon resonance and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Crystal structure of an RNA aptamer bound to thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Improved thrombin binding aptamer by incorporation of a single unlocked nucleic acid monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The G-Quadruplex Structure of Thrombin Aptamers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, plays a pivotal role in the blood coagulation cascade by converting fibrinogen to fibrin. Its dysregulation is implicated in various thrombotic disorders, making it a key target for anticoagulant therapies. Aptamers, single-stranded oligonucleotides (DNA or RNA) that fold into specific three-dimensional structures, have emerged as a promising class of therapeutics due to their high affinity and specificity for their targets. The thrombin binding aptamer (TBA), particularly the 15-mer DNA aptamer known as HD1, is one of the most extensively studied aptamers. It exerts its anticoagulant effect by folding into a unique G-quadruplex structure and binding to the exosite I of thrombin, thereby inhibiting fibrin clot formation.[1][2][3] This technical guide provides a comprehensive overview of the G-quadruplex structure of thrombin aptamers, detailing its structural characteristics, binding kinetics, and the experimental methodologies used for its investigation.
The Core Structure: An Antiparallel G-Quadruplex
The thrombin binding aptamer HD1 is a 15-nucleotide DNA sequence: 5'-GGTTGGTGTGGTTGG-3'.[2][4] In solution, particularly in the presence of cations like potassium (K+), it folds into a unimolecular, chair-like antiparallel G-quadruplex structure.[5][6][7] This intricate architecture is the basis for its high affinity and specificity for thrombin.
The core of this structure is composed of two stacked G-tetrads (also known as G-quartets). A G-tetrad is a planar arrangement of four guanine bases associated through a cyclic array of Hoogsteen hydrogen bonds.[8][9] These G-tetrads are stabilized by a central cation, typically K+ or Na+, which coordinates with the O6 carbonyl groups of the guanines.[8][10] The two G-tetrads are connected by three loops: two TT loops and one TGT loop.[4][5] The TT loops (T3-T4 and T12-T13) are crucial for the interaction with thrombin, while the TGT loop (T7-G8-T9) protrudes into the solvent.[7][11] The guanine bases within the G-tetrads adopt both syn and anti glycosidic conformations.[12]
Interaction with Thrombin
The anticoagulant activity of the thrombin aptamer stems from its specific binding to thrombin's exosite I, also known as the fibrinogen-recognition site.[3][13][14] This interaction is primarily mediated by the two TT loops of the G-quadruplex structure, which act like a pincer to bind to a protruding loop of the protein.[7][15] By occupying exosite I, the aptamer sterically hinders the binding of fibrinogen, thereby preventing its conversion to fibrin and subsequent clot formation.[16] This targeted binding mechanism is a key advantage of aptamer-based anticoagulants, as it does not affect the catalytic activity of thrombin at its active site.
Quantitative Data Summary
The binding affinity and stability of thrombin aptamers are critical parameters for their therapeutic efficacy. This data is typically obtained through various biophysical techniques.
| Aptamer | Modification | Target Site | Kd (nM) | Tm (°C) | Technique | Reference |
| HD1 (TBA) | Unmodified | Exosite I | 10 - 100 | 50-53 (in K+) | SPR, ITC | [17][18][19] |
| T4W | T4 replaced with W | Exosite I | ~3-fold increase in affinity vs HD1 | - | Biolayer Interferometry | [2][4] |
| T4K | T4 replaced with K | Exosite I | ~7-fold increase in affinity vs HD1 | - | Biolayer Interferometry | [2][4] |
| T4W/T12W | T4 and T12 replaced with W | Exosite I | ~10-fold increase in affinity vs HD1 | - | Biolayer Interferometry | [4] |
| mTBA | 5'-5' inversion of polarity | Exosite I | Higher affinity than HD1 | Higher than HD1 | ITC, DSC | [19][20] |
| AYA1809002 | Unspecified DNA aptamer | Thrombin | 10 | - | In vitro assays | [17][18] |
| AYA1809004 | Unspecified DNA aptamer | Thrombin | 13 | - | In vitro assays | [17][18] |
| HD22 | Unmodified | Exosite II | 0.5 | - | - | [21] |
Kd: Dissociation constant; Tm: Melting temperature; SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry; DSC: Differential Scanning Calorimetry.
Experimental Protocols
The characterization of the G-quadruplex structure and its interaction with thrombin relies on a suite of biophysical techniques. Detailed methodologies for key experiments are provided below.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to confirm the formation and determine the topology of G-quadruplex structures.[22][23] Different G-quadruplex topologies (parallel, antiparallel, hybrid) exhibit distinct CD spectral signatures.[24][25]
Protocol for G-Quadruplex Formation and CD Analysis:
-
Sample Preparation:
-
Dissolve the lyophilized DNA aptamer in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.4) to a stock concentration of 100 µM.[26]
-
Dilute the stock solution to the desired final concentration (typically 5-10 µM) in the experimental buffer containing a stabilizing cation (e.g., 100 mM KCl or NaCl).[26]
-
-
Annealing:
-
To induce G-quadruplex folding, heat the aptamer solution to 90-95°C for 5 minutes.[26]
-
Allow the solution to slowly cool to room temperature over several hours. This can be done by placing the sample in a heat block and turning it off, or by transferring it to a water bath that is allowed to cool.[2]
-
-
CD Measurement:
-
Use a quartz cuvette with a path length of 1 cm.
-
Record the CD spectrum from 320 nm to 220 nm at a controlled temperature (e.g., 25°C).
-
Typical parameters include a scanning speed of 100 nm/min, a bandwidth of 1 nm, and an accumulation of 3-5 scans.
-
A buffer baseline is recorded and subtracted from the sample spectrum.
-
-
Data Analysis:
-
An antiparallel G-quadruplex structure, characteristic of the this compound, typically shows a positive peak around 295 nm and a negative peak around 265 nm.[25]
-
Thermal melting experiments can be performed by monitoring the CD signal at a specific wavelength (e.g., 295 nm) while increasing the temperature to determine the melting temperature (Tm).[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the G-quadruplex in solution, including details on base pairing, loop conformations, and the glycosidic bond angles of the guanines.[5][6][27]
Protocol for NMR Structural Analysis:
-
Sample Preparation:
-
Dissolve the aptamer to a final concentration of 0.5-1.0 mM in an NMR buffer (e.g., 10 mM phosphate buffer, pH 7.0, containing 100 mM KCl).
-
For observing imino protons involved in Hoogsteen base pairing, the sample is prepared in 90% H2O/10% D2O.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional 1H NMR spectrum to observe the imino protons, which resonate in a characteristic region (10-12 ppm) for G-quadruplexes.
-
Perform two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign proton resonances and determine spatial proximities between protons.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiments can be used to unambiguously determine the syn and anti conformations of the guanine bases.[27]
-
-
Structure Calculation:
-
Distance restraints derived from NOESY data and dihedral angle restraints are used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (dissociation constant, Kd) of the interaction between the aptamer and thrombin in real-time.[28][29]
Protocol for Aptamer-Thrombin Interaction Analysis using SPR:
-
Sensor Chip Preparation:
-
Typically, thrombin is immobilized on the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Alternatively, a biotinylated aptamer can be captured on a streptavidin-coated sensor chip. A more versatile method involves immobilizing a poly(T) linker to capture aptamers with a poly(A) tail.[28]
-
-
Binding Assay:
-
A running buffer (e.g., HBS-EP buffer) is continuously flowed over the sensor surface.
-
The folded aptamer (analyte) is injected at various concentrations over the immobilized thrombin (ligand).
-
The association of the aptamer to thrombin is monitored as an increase in the SPR signal (measured in Resonance Units, RU).
-
After the injection, the running buffer is flowed again, and the dissociation of the aptamer is monitored as a decrease in the SPR signal.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[30]
-
Conclusion and Future Directions
The G-quadruplex-forming this compound is a testament to the potential of nucleic acids as therapeutic agents. Its well-defined structure and specific mechanism of action make it an excellent model system for understanding aptamer-protein interactions. The continuous development of modified aptamers with enhanced stability and binding affinity holds great promise for the next generation of anticoagulant therapies.[4][31] Further research focusing on in vivo efficacy, delivery methods, and the development of antidotes will be crucial for the clinical translation of these promising molecules.[17][18] The detailed structural and functional characterization, as outlined in this guide, provides the fundamental knowledge required to advance the field of aptamer-based drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Anti-thrombin aptamers - Wikipedia [en.wikipedia.org]
- 4. Crystal structures of thrombin in complex with chemically modified thrombin DNA aptamers reveal the origins of enhanced affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombin-binding DNA aptamer forms a unimolecular quadruplex structure in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombin-binding DNA aptamer forms a unimolecular quadruplex structure in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Analysis of the Thrombin Binding Aptamer Containing Functionalized Pyrrolo-2’-deoxycytidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Thrombin-Binding Aptamer Quadruplex Formation: AFM and Voltammetric Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Expanding the recognition interface of the thrombin-binding aptamer HD1 through modification of residues T3 and T12 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR study of the folding-unfolding mechanism for the thrombin-binding DNA aptamer d(GGTTGGTGTGGTTGG) [pubmed.ncbi.nlm.nih.gov]
- 13. Studies of the binding mechanism between aptamers and thrombin by circular dichroism, surface plasmon resonance and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparison of Effects of Anti-thrombin Aptamers HD1 and HD22 on Aggregation of Human Platelets, Thrombin Generation, Fibrin Formation, and Thrombus Formation Under Flow Conditions [frontiersin.org]
- 15. Structural and Binding Effects of Chemical Modifications on Thrombin Binding Aptamer (TBA) [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stability and Binding Properties of a Modified Thrombin Binding Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crystallization and preliminary X-ray analysis of the complex of human α-thrombin with a modified thrombin-binding aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystal structure of an RNA aptamer bound to thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. CD Study of the G-Quadruplex Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Circular dichroism of quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Best Method to Determine DNA G-quadruplex Folding: The 1H-13C HSQC NMR Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Facile characterization of aptamer kinetic and equilibrium binding properties using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. nicoyalife.com [nicoyalife.com]
- 30. Label-Free Determination of the Kinetic Parameters of Protein-Aptamer Interaction by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Charge-Transfer Interactions Stabilize G-Quadruplex-Forming Thrombin Binding Aptamers and Can Improve Their Anticoagulant Activity - PMC [pmc.ncbi.nlm.nih.gov]
The SELEX Process for Generating Thrombin Aptamers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for the generation of high-affinity DNA aptamers targeting thrombin. Thrombin, a key enzyme in the blood coagulation cascade, is a significant therapeutic target for various thrombotic diseases.[1] Aptamers, with their high specificity and affinity, offer a promising alternative to traditional anticoagulants.[1][2] This document details the experimental methodologies, presents key quantitative data, and illustrates the experimental workflow for the successful selection and characterization of thrombin-binding aptamers.
Introduction to Thrombin Aptamers and SELEX
Aptamers are single-stranded DNA or RNA oligonucleotides that fold into specific three-dimensional structures, allowing them to bind to target molecules with high affinity and specificity.[3] The SELEX process is an iterative in vitro selection method used to isolate these specific aptamers from a large, random library of oligonucleotides.[2][3][4] For thrombin, aptamers have been developed that can effectively inhibit its activity, demonstrating significant potential as anticoagulants.[1][5] These aptamers typically bind to specific sites on the thrombin molecule, such as exosite I or exosite II, thereby modulating its enzymatic function.[6][7]
Experimental Protocols
The following sections outline the detailed methodologies for the key experiments involved in the SELEX process for generating thrombin aptamers. These protocols are a synthesis of established methods from various successful studies.
Preparation of the ssDNA Library
The foundation of the SELEX process is a vast library of single-stranded DNA (ssDNA) molecules, each with a unique random sequence.
-
Library Design: A typical ssDNA library consists of a central random region of 20-60 nucleotides flanked by constant primer binding sites for PCR amplification.[1][2] For example, a 40-nucleotide random region can be flanked by two 23-base primer sequences.[1]
-
Initial Library Preparation:
-
Synthesize the ssDNA library, with a diversity of 10¹³ to 10¹⁵ unique sequences.[8]
-
Dissolve an initial amount of the library (e.g., 10 nmol) in DNase/RNase-free water.[1]
-
To facilitate the formation of stable secondary structures, denature the ssDNA library by heating at 95°C for 10 minutes, followed by slow cooling on ice for 10 minutes and then allowing it to reach room temperature for 30 minutes.[1]
-
SELEX Selection and Partitioning Methods
The core of the SELEX process involves multiple rounds of selection and amplification to enrich the library with sequences that bind to the target protein, thrombin.
Immobilizing the target protein on a solid support is a common method for partitioning bound from unbound oligonucleotides.
-
Materials:
-
Human α-thrombin
-
NHS-Activated Magnetic Beads
-
Selection Buffer: 20 mM Tris pH 7.5, 150 mM NaCl[1]
-
Washing Buffer: Same composition as the selection buffer.
-
-
Procedure:
-
Immobilize human α-thrombin onto NHS-Activated Magnetic beads according to the manufacturer's protocol. This typically involves the formation of amide bonds between primary amines (e.g., lysine residues) on the protein and the N-hydroxysuccinimide (NHS) esters on the beads.[1]
-
Equilibrate the thrombin-coated beads with the selection buffer.
-
-
Negative Selection (Counter-Selection): To remove sequences that bind non-specifically to the magnetic beads, first incubate the folded ssDNA library with bare magnetic beads (without thrombin) for 2 hours at room temperature.[1] Collect the supernatant containing the unbound sequences.
-
Positive Selection: Incubate the supernatant from the negative selection step with the thrombin-coated magnetic beads. The incubation time can vary, but 1-2 hours at room temperature is a common starting point.
-
Washing: After incubation, wash the beads several times with the washing buffer to remove unbound and weakly bound ssDNA sequences. The stringency of the washing can be increased in later rounds of SELEX by increasing the volume of washing buffer or the number of washing steps.
-
Elution: Elute the bound ssDNA sequences from the thrombin-coated beads. This can be achieved by heating the beads in an elution buffer (e.g., water or a low-salt buffer) at 95°C for 10 minutes.
CE-SELEX offers a free-solution partitioning method, avoiding potential issues with target immobilization.[9][10]
-
Principle: In CE, oligonucleotide-thrombin complexes migrate at a different rate than unbound oligonucleotides, allowing for their separation and collection.[9][10]
-
Procedure:
-
Incubate the ssDNA library with thrombin in a suitable sample buffer (e.g., Tris-HCl).[9]
-
Inject the mixture into a capillary and apply a voltage to separate the components.
-
Collect the fraction corresponding to the aptamer-thrombin complex.[9][10]
-
This method can significantly reduce the number of selection rounds required, sometimes identifying high-affinity aptamers in just a few cycles.[9][11]
-
Amplification and ssDNA Generation
The eluted ssDNA sequences are amplified by PCR to enrich the pool for the next round of selection.
-
PCR Amplification: Perform PCR on the eluted ssDNA using primers that are complementary to the constant regions of the library.
-
ssDNA Generation: After PCR, the double-stranded DNA product needs to be converted back to ssDNA for the next selection round. This can be achieved through methods such as:
-
Asymmetric PCR: Using an unequal concentration of the two primers to predominantly synthesize one strand.
-
Lambda Exonuclease Digestion: One primer is phosphorylated, allowing the lambda exonuclease to selectively digest the 5'-phosphorylated strand.
-
Streptavidin-Biotin Separation: One primer is biotinylated, allowing the PCR product to be captured on streptavidin-coated beads. The non-biotinylated strand can then be eluted by denaturation.
-
Monitoring SELEX Progress and Aptamer Characterization
After several rounds of selection (typically 8-15 rounds for conventional SELEX), the enriched pool is sequenced to identify individual aptamer candidates.
-
Sequencing: High-throughput sequencing (HTS) is now commonly used to analyze the enriched aptamer pool, providing a comprehensive view of the sequence landscape and allowing for the identification of promising candidates, even those present at low frequencies.[12]
-
Binding Affinity Determination (Kd): The binding affinity of individual aptamers is a critical parameter. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or filter binding assays are used to determine the equilibrium dissociation constant (Kd).
-
Functional Assays: For thrombin aptamers, functional assays are crucial to assess their anticoagulant activity. These include:
-
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays: These assays measure the time it takes for blood plasma to clot and are used to evaluate the anticoagulant effect of the aptamers.[1]
-
Fibrinogen-Clotting Assay: This assay directly measures the ability of the aptamer to inhibit thrombin-catalyzed fibrin clot formation.[7]
-
Quantitative Data Summary
The following table summarizes key quantitative data for selected thrombin aptamers generated through the SELEX process.
| Aptamer Name | Target Epitope | Selection Method | Binding Affinity (Kd) | Anticoagulant Activity (IC50/EC50) | Reference |
| AYA1809002 | Active Site | Magnetic Bead SELEX | 10 nM | - | [1] |
| AYA1809004 | Active Site | Magnetic Bead SELEX | 13 nM | - | [1] |
| HD1-22 (Bivalent) | Exosite 1 & 2 | - | 0.65 nM | - | [5] |
| TBA (Thrombin Binding Aptamer) | Exosite 1 | - | 25-200 nM | EC50 of 20 nM (in fibrinogen-clotting assay) | [7] |
| M08 | - | MACE-SELEX | High Affinity | High in vitro anticoagulant activity | [11] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow of the SELEX process for generating thrombin aptamers.
Caption: General workflow of the SELEX process for thrombin aptamer generation.
Conclusion
The SELEX process is a powerful and versatile method for the discovery of high-affinity thrombin aptamers. By carefully optimizing the experimental conditions, including the choice of partitioning method and the stringency of selection, it is possible to isolate potent anticoagulant aptamers with significant therapeutic potential. The integration of modern techniques such as high-throughput sequencing has further enhanced the efficiency and success rate of the SELEX process. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the generation and characterization of novel thrombin-targeting aptamers.
References
- 1. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Mini-Review: Clinical Development and Potential of Aptamers for Thrombotic Events Treatment and Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Selection of DNA Aptamers for Two Different Epitopes of Thrombin Was Not Due to Different Partitioning Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Biological Properties of Thrombin-Binding Aptamer by Incorporation of 8-Bromo-2′-Deoxyguanosine and 2′-Substituted RNA Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [aptamer.ribocentre.org]
- 9. researchgate.net [researchgate.net]
- 10. sciex.jp [sciex.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Thermodynamic Landscape of Thrombin-Aptamer Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the thermodynamic properties governing the interaction between thrombin and its DNA aptamers. Understanding these thermodynamic signatures is crucial for the rational design and optimization of aptamer-based therapeutics targeting thrombosis and other coagulation disorders. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying principles and workflows.
Core Concepts in Thrombin Aptamer Binding Thermodynamics
The binding of a DNA aptamer to thrombin is a dynamic process driven by a combination of forces, including hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic effects. The overall spontaneity and stability of the aptamer-thrombin complex are dictated by the interplay of enthalpy (ΔH) and entropy (ΔS), which are related to the Gibbs free energy (ΔG) by the equation:
ΔG = ΔH - TΔS
A negative ΔG indicates a spontaneous binding event. The dissociation constant (Kd), a measure of binding affinity, is directly related to the Gibbs free energy.
The thrombin-binding aptamer (TBA), a 15-mer oligonucleotide with the sequence 5'-GGTTGGTGTGGTTGG-3', is a well-studied example. It folds into a G-quadruplex structure, which is essential for its binding to thrombin's exosite I, thereby inhibiting its fibrinogen-binding activity.[1] The binding process is often characterized by a significant release of heat (negative ΔH), indicating favorable enthalpic contributions from direct interactions between the aptamer and the protein. However, the ordering of the flexible aptamer upon binding can lead to an unfavorable decrease in entropy (negative ΔS). This phenomenon, known as enthalpy-entropy compensation, is a recurring theme in the study of biomolecular interactions.[2]
Quantitative Thermodynamic Data
The following tables summarize the thermodynamic parameters for the binding of various thrombin aptamers to thrombin, as determined by Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These techniques provide a wealth of information on the energetics and kinetics of the interaction.
Table 1: Thermodynamic Parameters of this compound Binding Determined by Isothermal Titration Calorimetry (ITC)
| Aptamer | Temperature (°C) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Kd (nM) | Stoichiometry (n) | Reference |
| TBA | 25 | -23.5 | -12.9 | -10.6 | 8 ± 1 | 1.0 | [3] |
| mTBA | 25 | -26.1 | -15.3 | -10.8 | 1.6 | 0.5 (1:2 aptamer:protein) | [2][4] |
| TBA variant (T7-decyl-Py-dC) | 25 | Favorable enthalpy change (exact value not specified) | Favorable entropic effect (exact value not specified) | Data not provided | Data not provided | Data not provided | [5] |
| DAPA binding to thrombin | Not specified | -6.0 | Compensating entropy change | Association constant unchanged | Data not provided | Data not provided | [6] |
| DAPA binding to thrombin-aptamer complex | Not specified | -4.4 | Compensating entropy change | Association constant unchanged | Data not provided | Data not provided | [6] |
Note: TBA refers to the unmodified thrombin binding aptamer. mTBA is a modified thrombin binding aptamer. DAPA is a small molecule ligand. Variations in experimental conditions can lead to differences in reported values.
Table 2: Kinetic and Affinity Constants of this compound Binding Determined by Surface Plasmon Resonance (SPR)
| Aptamer | k_on (1/Ms) | k_off (1/s) | Kd (nM) | Reference |
| 15-mer aptamer | Data not provided | Data not provided | Data not provided | [7] |
| 29-mer aptamer | Data not provided | Data not provided | Data not provided | [7] |
| AYA1809002 | Data not provided | Data not provided | 10 | [1] |
| AYA1809004 | Data not provided | Data not provided | 13 | [1] |
| UNA-modified TBA (U7) | Data not provided | Data not provided | High affinity | [8] |
Note: k_on (association rate constant) and k_off (dissociation rate constant) are kinetic parameters that determine the equilibrium dissociation constant (Kd = k_off / k_on). The 15-mer and 29-mer aptamers bind to the fibrinogen-binding site and the heparin-binding site of thrombin, respectively.[7]
Experimental Protocols
Accurate determination of thermodynamic parameters relies on meticulous experimental execution. Below are detailed methodologies for the key techniques used to characterize thrombin-aptamer binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of ΔH, Kd, and stoichiometry (n) in a single experiment.[9][10]
Materials:
-
Microcalorimeter (e.g., VP-ITC, iTC200)
-
Purified thrombin
-
Synthesized and purified this compound
-
Binding buffer (e.g., 20 mM TRIS pH 7.4, 140 mM NaCl, 5 mM KCl)[8]
-
Degassing station
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both thrombin and the aptamer against the binding buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and aptamer solutions using a reliable method (e.g., UV-Vis spectroscopy).
-
Degas both solutions for 5-10 minutes immediately before the experiment to prevent bubble formation.[8]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Clean the sample and reference cells thoroughly with detergent and water.
-
-
Titration:
-
Load the thrombin solution (e.g., 10 µM) into the sample cell.
-
Load the aptamer solution (e.g., 100 µM) into the injection syringe. The concentration of the ligand in the syringe should be 10-20 times that of the macromolecule in the cell.
-
Perform a series of small, sequential injections (e.g., 10-20 injections of 2-10 µL) of the aptamer solution into the thrombin solution.
-
Record the heat change after each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the aptamer solution into the binding buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, ΔH, and n). ΔG and ΔS can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events.[11][12] This provides kinetic information (k_on and k_off) in addition to affinity data (Kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, streptavidin-coated)
-
Purified thrombin
-
Biotinylated this compound
-
Running buffer (e.g., HBS-EP buffer)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
Procedure:
-
Sensor Chip Preparation:
-
Immobilize a capture molecule (e.g., streptavidin) on the sensor chip surface.
-
Inject the biotinylated this compound over the surface to allow for its capture.
-
-
Binding Analysis:
-
Inject a series of concentrations of thrombin in the running buffer over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
Switch to running buffer flow to monitor the dissociation phase.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound thrombin and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding model) to determine the k_on and k_off values.
-
Calculate the Kd from the ratio of k_off to k_on.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to study the secondary structure of the aptamer and its conformational changes upon binding to thrombin or in response to changes in environmental conditions (e.g., temperature, ion concentration). The G-quadruplex structure of the this compound has a characteristic CD spectrum.[3]
Materials:
-
CD spectropolarimeter
-
Quartz cuvette
-
This compound solution
-
Binding buffer
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound in the desired buffer.
-
-
Spectral Measurement:
-
Record the CD spectrum of the aptamer solution over a specific wavelength range (e.g., 220-320 nm).
-
The characteristic G-quadruplex spectrum typically shows a positive peak around 295 nm and a negative peak around 265 nm.
-
-
Thermal Denaturation (Melting) Studies:
-
Monitor the change in the CD signal at a specific wavelength (e.g., 295 nm) as the temperature is gradually increased.
-
The melting temperature (Tm), at which 50% of the aptamer is unfolded, can be determined from the resulting melting curve. This provides information about the stability of the G-quadruplex structure.
-
-
Binding-Induced Conformational Changes:
-
Record the CD spectrum of the aptamer in the absence and presence of thrombin to observe any changes in the aptamer's secondary structure upon binding.
-
Visualizations
The following diagrams illustrate the experimental workflows and the fundamental relationships between thermodynamic parameters.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Caption: Workflow for Surface Plasmon Resonance (SPR).
Caption: Relationship between thermodynamic parameters.
Conclusion
The thermodynamic characterization of this compound binding provides invaluable insights for the development of novel anticoagulant therapies. By employing techniques such as ITC, SPR, and CD, researchers can dissect the energetic and structural underpinnings of these interactions. This knowledge facilitates the rational design of modified aptamers with enhanced affinity, specificity, and stability, ultimately leading to more effective and safer therapeutic agents. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in the exciting field of aptamer-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and Binding Properties of a Modified Thrombin Binding Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Aptamer Structure Using Circular Dichroism Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Aptamer Structure Using Circular Dichroism Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Aptamer inhibits degradation of platelet proteolytically activatable receptor, PAR-1, by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japtamers.co.uk [japtamers.co.uk]
- 9. ITC Measurement for High-Affinity Aptamers Binding to Their Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Label-Free Determination of the Kinetic Parameters of Protein-Aptamer Interaction by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]
The Decisive Role of Cations in Thrombin Aptamer Folding and Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thrombin binding aptamer (TBA), a 15-mer DNA oligonucleotide (5'-GGTTGGTGTGGTTGG-3'), is a well-established inhibitor of human α-thrombin, a key enzyme in the blood coagulation cascade. Its inhibitory function is intrinsically linked to its three-dimensional structure—a chair-like, antiparallel G-quadruplex. The formation and stability of this intricate structure are critically dependent on the presence and identity of cations. This technical guide provides an in-depth exploration of the pivotal role of cations in mediating the folding and ensuring the stability of the thrombin aptamer, offering valuable insights for researchers in aptamer-based diagnostics and therapeutics.
Cation-Mediated Folding of the this compound
The core of the this compound's structure consists of two stacked G-quartets, which are planar arrangements of four guanine bases. These G-quartets create a central channel with a high negative electrostatic potential. Cations are essential for neutralizing the electrostatic repulsion between the oxygen atoms of the guanine bases, thereby stabilizing the G-quadruplex fold.[1] The type of cation present significantly influences the aptamer's conformation, stability, and ultimately, its thrombin-inhibiting activity.[2]
The process of cation-induced folding is a dynamic equilibrium between the unfolded single-stranded DNA and the folded G-quadruplex structure. The presence of specific cations shifts this equilibrium towards the folded, active conformation.
Caption: Cation-induced folding and thrombin binding pathway of the this compound.
Quantitative Analysis of Cation-Dependent Stability
The stability of the this compound's G-quadruplex structure in the presence of various cations is often quantified by its melting temperature (Tm), the temperature at which half of the aptamers are in the folded state. Circular dichroism (CD) spectroscopy is a primary technique used to determine Tm by monitoring the change in the CD signal at 295 nm as a function of temperature.
Table 1: Melting Temperatures (Tm) of this compound in the Presence of Different Cations
| Cation | Tm of Aptamer (°C) | Tm of Aptamer-Thrombin Complex (°C) | Reference |
| K⁺ | 53 | 70 | [3] |
| Na⁺ | 24 | 58 | [3] |
| NH₄⁺ | Stable above 25°C | Not Reported | [4][5] |
| Sr²⁺ | More stable than with K⁺ by ~18°C | Not Reported | [4][5] |
| Ba²⁺ | Stable above 25°C | Not Reported | [4][5] |
| Pb²⁺ | More stable than with Na⁺ or K⁺ | Not Reported | [6] |
| Li⁺, Cs⁺, Mg²⁺, Ca²⁺ | Weaker complexes, low Tm | Not Reported | [4][5] |
Note: The stability of the aptamer is significantly enhanced upon binding to thrombin, as indicated by the increase in Tm.[3]
Table 2: Binding Affinity of this compound for Cations and Thrombin
| Cation Present | Aptamer Affinity for Cation | Aptamer Affinity for Thrombin (KD) | Reference |
| K⁺ | Highest | 0.15 nM | [7] |
| NH₄⁺ | > Na⁺, Li⁺ | Lower than K⁺ | [7] |
| Na⁺ | >> Li⁺ | 250 nM | [7] |
| Li⁺ | Lowest | Lower than Na⁺ | [7] |
Note: The aptamer's affinity for its protein target, thrombin, directly correlates with its affinity for the stabilizing cation.[7]
Experimental Protocols
Determination of Thermal Stability by Circular Dichroism (CD) Spectroscopy
This protocol outlines the general steps for determining the melting temperature (Tm) of the this compound.
Caption: Experimental workflow for determining the melting temperature of the this compound.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound (e.g., 7.0 μM) in a buffer (e.g., 25 mM phosphate buffer, pH 7.1) containing the desired cation (e.g., 0.1 M KCl or NaCl).[1]
-
Instrument Setup: Use a spectropolarimeter equipped with a Peltier temperature controller. Set the wavelength range to 200-350 nm.[1]
-
Initial Measurement: Record a CD spectrum at a low temperature (e.g., 10°C) to confirm the initial folded state of the aptamer. The characteristic spectrum for the antiparallel G-quadruplex shows a positive peak at 295 nm and a negative peak around 270 nm.[3]
-
Thermal Unfolding: Increase the temperature in a stepwise manner (e.g., 1°C/min) from the initial temperature to a high temperature (e.g., 90°C).[3]
-
Data Acquisition: Continuously monitor the CD signal at 295 nm during the temperature ramp.[3]
-
Data Analysis: Plot the CD signal at 295 nm as a function of temperature. The melting temperature (Tm) is determined from the midpoint of the transition in the melting curve, often calculated from the peak of the first derivative of the curve.[3]
Characterization of Binding Affinity by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Sample Preparation: Prepare solutions of the this compound and thrombin in the same, precisely matched buffer to minimize heats of dilution. Degas both solutions prior to the experiment.
-
Instrument Setup: Use an isothermal titration calorimeter. The experimental temperature is typically set to 25°C.
-
Titration: Typically, the thrombin solution is placed in the syringe and titrated in a series of small injections into the aptamer solution in the sample cell.[8]
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: The raw data of heat per injection is integrated and plotted against the molar ratio of the titrant to the sample. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a single set of identical sites model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[8]
The Influence of Specific Cations
Potassium (K⁺): Potassium ions are known to be the most effective stabilizers of the this compound's G-quadruplex structure, resulting in a higher melting temperature and a significantly stronger binding affinity to thrombin compared to other monovalent cations.[1][3] This is attributed to the optimal ionic radius of K⁺, which fits snugly within the central channel of the G-quadruplex.
Sodium (Na⁺): While sodium ions also induce the formation of the G-quadruplex, the resulting structure is significantly less stable than that formed in the presence of potassium.[3] This lower stability translates to a weaker binding affinity for thrombin.[7]
Divalent Cations (e.g., Sr²⁺, Ba²⁺): Certain divalent cations, such as strontium and barium, can also effectively stabilize the G-quadruplex structure.[4][5] In fact, the Sr²⁺-aptamer complex has been shown to be more stable than the K⁺-aptamer complex.[5] However, the presence of some divalent cations like Mg²⁺ and Ca²⁺ results in the formation of weaker complexes.[4][5]
Other Cations: Ammonium ions (NH₄⁺) have also been shown to support the formation of a stable G-quadruplex.[2] Interestingly, while cations like NH₄⁺, Ba²⁺, and Sr²⁺ can induce the G-quadruplex fold, they may not necessarily lead to high inhibitory activity, suggesting that the cation's role extends beyond simple structural stabilization to fine-tuning the conformation for optimal thrombin recognition.[2]
Conclusion
The folding and stability of the this compound are inextricably linked to the presence and identity of cations. These small ions play a critical role in neutralizing electrostatic repulsion and templating the formation of the functionally essential G-quadruplex structure. Potassium ions have been identified as the most potent stabilizers, leading to the highest thermal stability and thrombin binding affinity. A thorough understanding of these cation-aptamer interactions, facilitated by techniques such as Circular Dichroism and Isothermal Titration Calorimetry, is paramount for the rational design and optimization of aptamer-based therapeutics and diagnostics. Researchers and drug development professionals must consider the specific ionic environment when designing experiments and formulating aptamer-based products to ensure optimal performance and stability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cation Coordination Alters the Conformation of a Thrombin-Binding G-Quadruplex DNA Aptamer That Affects Inhibition of Thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-resolution structures of two complexes between thrombin and thrombin-binding aptamer shed light on the role of cations in the aptamer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Folding of the this compound into a G-quadruplex with Sr(2+): stability, heat, and hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanism of conformational changes in a G-quadruplex of thrombin-binding aptamer induced by Pb2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A DNA-Based Biosensor Assay for the Kinetic Characterization of Ion-Dependent Aptamer Folding and Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability and Binding Properties of a Modified Thrombin Binding Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thrombin Aptamer-Based Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a key enzyme in the blood coagulation cascade, is a critical target for various therapeutic and diagnostic applications. Its specific and efficient purification is paramount for research and development. Aptamer-based affinity chromatography offers a compelling alternative to traditional methods like immunoprecipitation, providing high specificity, stability, and ease of synthesis. This document provides a detailed protocol for the purification of thrombin using aptamer-based affinity chromatography, leveraging the high affinity and specificity of DNA aptamers for thrombin.
Aptamers are short, single-stranded nucleic acid sequences that fold into unique three-dimensional structures, allowing them to bind to specific targets with high affinity and selectivity.[1][2][3] The most well-characterized thrombin-binding aptamer is a 15-mer DNA sequence (5'-GGTTGGTGTGGTTGG-3'), which forms a stable G-quadruplex structure that specifically interacts with the fibrinogen-binding exosite of thrombin.[4][5] This interaction is the basis for the highly selective purification of thrombin from complex biological mixtures.
This protocol will cover the essential steps for successful thrombin purification, including the immobilization of the thrombin aptamer onto a solid support, preparation of the affinity column, sample application, washing, and elution of the purified thrombin.
Principle of this compound-Based Purification
The purification process is based on the principles of affinity chromatography. A thrombin-specific DNA aptamer is covalently immobilized onto a solid support, typically agarose or magnetic beads, creating an affinity matrix. When a sample containing thrombin is passed through this matrix, the thrombin molecules bind specifically to the immobilized aptamers. Unbound proteins and other contaminants are washed away. Finally, the purified thrombin is eluted from the matrix by altering the buffer conditions to disrupt the aptamer-thrombin interaction.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [aptamer.ribocentre.org]
- 3. aptamergroup.com [aptamergroup.com]
- 4. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Analysis of the Thrombin Binding Aptamer Containing Functionalized Pyrrolo-2’-deoxycytidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aptamergroup.com [aptamergroup.com]
Application Notes: Thrombin Aptamers for Targeted Drug Delivery
Introduction
Thrombin, a serine protease, plays a central role in the coagulation cascade by converting fibrinogen to fibrin, leading to the formation of a blood clot.[1][2] Its activity is tightly regulated, but dysregulation can lead to thrombotic diseases like stroke and myocardial infarction.[3][4] Thrombin's overexpression is also implicated in other pathologies, including cancer, where it can promote tumor growth and metastasis.[2][5] This makes thrombin an attractive target for therapeutic intervention.
Aptamers are single-stranded DNA or RNA oligonucleotides that fold into unique three-dimensional structures, allowing them to bind to specific targets with high affinity and selectivity.[6][7] Selected through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), aptamers offer several advantages over traditional antibodies, including smaller size, lack of immunogenicity, ease of chemical synthesis and modification, and high stability.[5][6][8] These properties make them ideal candidates for developing targeted drug delivery systems. By conjugating therapeutic agents to thrombin-specific aptamers, drugs can be delivered directly to sites of thrombus formation or tumors overexpressing thrombin, thereby increasing local drug concentration and minimizing systemic side effects.[5][8]
This document provides an overview of the applications of thrombin aptamers in targeted drug delivery, along with detailed protocols for their selection, conjugation, and evaluation.
Key Thrombin-Binding Aptamers and Their Properties
Several DNA and RNA aptamers have been developed that bind to different exosites on the thrombin protein. The most well-characterized are HD1, which binds to the fibrinogen-binding exosite I, and HD22, which targets the heparin-binding exosite II.[3][9][10] Combining aptamers that target different sites can lead to enhanced inhibitory effects.[11]
| Aptamer Name | Type | Target Exosite | Dissociation Constant (Kd) | Key Characteristics & Applications |
| HD1 (TBA) | DNA | Exosite I | 25-200 nM[6] | 15-mer G-quadruplex structure; inhibits fibrinogen cleavage and platelet activation.[7][9] |
| HD22 | DNA | Exosite II | ~0.5 nM[10] | Inhibits the activation of factors V and VIII.[3] |
| HD1-22 | Bivalent DNA | Exosite I & II | 0.65 nM[11] | Bivalent aptamer linking HD1 and HD22; shows high anticoagulant activity.[11] |
| Toggle-25t | RNA | Exosite II | ~10 nM[3][12] | Used in imaging applications to detect active thrombi.[13][14] |
| AYA1809002 | DNA | Active Site | 10 nM[9] | Selected to specifically target the active site of thrombin.[9] |
| AYA1809004 | DNA | Active Site | 13 nM[9] | Selected to specifically target the active site of thrombin.[9] |
Experimental Workflows and Logical Relationships
The development of a thrombin aptamer-based drug delivery system involves a series of sequential steps, from initial aptamer discovery to in vivo validation.
Caption: A generalized workflow for the development of this compound-drug conjugates.
A typical aptamer-drug conjugate (ApDC) consists of three main parts: the aptamer for targeting, a linker, and the therapeutic payload.
Caption: The core components of an aptamer-drug conjugate and their functional roles.
Thrombin Signaling Pathway
Thrombin exerts its cellular effects primarily through the cleavage and activation of Protease-Activated Receptors (PARs), which are G-protein coupled receptors.[15][16] On platelets, thrombin activation of PAR1 and PAR4 is a potent trigger for aggregation and thrombus formation.[15] Targeting drugs to thrombin already bound to these receptors or preventing this interaction is a key strategy.
Caption: Simplified thrombin signaling cascade and the inhibitory role of an aptamer.
Experimental Protocols
Protocol 1: In Vitro Selection of Thrombin Aptamers (SELEX)
This protocol outlines a general method for selecting DNA aptamers that bind to thrombin using magnetic beads.[9][17]
Materials:
-
ssDNA library with a central random region (e.g., 40 nt) flanked by constant primer binding sites.[9]
-
Human α-thrombin.[1]
-
NHS-activated magnetic beads.[9]
-
Binding buffer (e.g., PBS with MgCl2).
-
Washing buffer (same as binding buffer).
-
Elution buffer (e.g., high temperature, or a solution that denatures the aptamer-protein complex).
-
PCR reagents (polymerase, primers, dNTPs).
-
DNA purification kits.
Procedure:
-
Thrombin Immobilization: Covalently couple human α-thrombin to NHS-activated magnetic beads according to the manufacturer's protocol. Wash the beads to remove unbound protein.[9]
-
Negative Selection (Optional but Recommended): To remove sequences that bind non-specifically to the beads, incubate the ssDNA library with bare magnetic beads. Collect the unbound supernatant.[9]
-
Binding Step: Incubate the ssDNA library (or the supernatant from negative selection) with the thrombin-coated magnetic beads in binding buffer. Allow sufficient time for binding to occur (e.g., 1 hour at room temperature).[9]
-
Washing Step: Pellet the beads using a magnet and discard the supernatant. Wash the beads multiple times with washing buffer to remove unbound and weakly bound sequences.
-
Elution Step: Elute the bound ssDNA sequences from the beads. This can be achieved by heating the beads in elution buffer (e.g., 95°C for 5 minutes) to denature the aptamers.
-
Amplification: Amplify the eluted ssDNA pool using PCR with primers corresponding to the constant regions of the library.
-
ssDNA Generation: Separate the strands of the dsDNA PCR product to generate an enriched ssDNA pool for the next round of selection. This can be done using methods like asymmetric PCR or lambda exonuclease digestion of one strand.
-
Iterative Rounds: Repeat steps 3-7 for multiple rounds (typically 6-15 rounds), often increasing the stringency of the washing steps in later rounds to select for the highest affinity binders.
-
Sequencing and Analysis: After the final round, clone and sequence the enriched aptamer pool to identify individual aptamer candidates. Analyze sequences for conserved motifs.
Protocol 2: Synthesis and Conjugation of Aptamers to a Payload
This protocol describes a general strategy for conjugating a payload (e.g., a peptide or small molecule drug) to a thrombin-binding aptamer (TBA). This example uses a modified thymidine residue for attachment.[18][19]
Materials:
-
Synthesized this compound with a modification handle (e.g., an N3-derivatized thymidine phosphoramidite incorporated during solid-phase synthesis).[18][20]
-
Payload (drug, peptide) with a reactive group (e.g., a primary amine).
-
Activation agents (e.g., EDC/NHS for carboxyl groups).
-
Conjugation buffer (e.g., borate or phosphate buffer, pH 7-8).
-
HPLC for purification.
Procedure:
-
Aptamer Synthesis: Synthesize the this compound using standard solid-phase phosphoramidite chemistry. At the desired conjugation site (e.g., within a loop region that does not disrupt the G-quadruplex structure), incorporate a modified nucleotide containing a reactive functional group, such as a protected carboxyl group.[18][19]
-
Activation (if necessary): If conjugating a carboxyl group on the aptamer to an amine on the drug, dissolve the aptamer in an appropriate buffer and add EDC and NHS to activate the carboxyl group, forming an NHS ester.
-
Conjugation Reaction: Add the payload (dissolved in conjugation buffer) to the activated aptamer solution. Allow the reaction to proceed for several hours to overnight at room temperature or 4°C.
-
Purification: Purify the aptamer-drug conjugate from unreacted aptamer and payload using a suitable method, such as reverse-phase or ion-exchange HPLC.
-
Characterization: Confirm the successful conjugation and purity of the product using techniques like mass spectrometry and gel electrophoresis.
Protocol 3: In Vitro Evaluation of Aptamer-Drug Conjugates
A. Binding Affinity Assay (Surface Plasmon Resonance - SPR) This assay measures the binding kinetics and affinity (Kd) of the aptamer conjugate to thrombin.[21]
Procedure:
-
Immobilize thrombin onto an SPR sensor chip.
-
Prepare a series of dilutions of the aptamer-drug conjugate in running buffer.
-
Inject the conjugate solutions sequentially over the chip surface, from lowest to highest concentration.
-
Measure the association and dissociation rates in real-time.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[22]
B. Cellular Uptake and Cytotoxicity Assays These assays are relevant if the target cells internalize thrombin or if the goal is to deliver a cytotoxic drug to thrombin-expressing cancer cells.[23][24]
Procedure (General):
-
Cell Culture: Culture the target cells (e.g., a cancer cell line known to interact with thrombin) in appropriate media.
-
Cellular Uptake:
-
Label the aptamer-drug conjugate with a fluorescent dye.
-
Incubate the cells with the fluorescent conjugate for various time points.
-
Wash the cells to remove unbound conjugate.
-
Analyze cellular uptake qualitatively by confocal microscopy or quantitatively by flow cytometry.[5]
-
-
Cytotoxicity Assay (e.g., MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the aptamer-drug conjugate, the free drug, and a non-targeting control conjugate for a specified period (e.g., 48-72 hours).[24]
-
Add MTT reagent to the wells and incubate to allow for the formation of formazan crystals.
-
Solubilize the crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the cell viability and determine the IC50 value for each compound.
-
Protocol 4: In Vivo Evaluation in an Animal Model
This protocol provides a general framework for evaluating the targeting and therapeutic efficacy of a this compound-drug conjugate in a mouse model of thrombosis.[13][25]
Materials:
-
Aptamer-drug conjugate (potentially labeled with an imaging agent like a near-infrared dye).
-
Control conjugates (e.g., scrambled aptamer sequence).
-
Anesthetized mice.
-
Thrombosis induction agent (e.g., ferric chloride).[13]
-
In vivo imaging system (e.g., fluorescence imaging).
Procedure:
-
Thrombosis Induction: Anesthetize a mouse and surgically expose a target vessel (e.g., femoral or jugular vein). Induce a thrombus by applying a small piece of filter paper saturated with ferric chloride to the vessel for a few minutes.[13]
-
Conjugate Administration: Inject the labeled aptamer-drug conjugate intravenously (e.g., via tail vein).[13]
-
In Vivo Imaging: Monitor the biodistribution of the conjugate in real-time using a whole-animal imaging system. The targeted conjugate should accumulate at the site of the thrombus.[13][25]
-
Efficacy Assessment: For therapeutic conjugates, monitor the size of the thrombus over time compared to control groups (e.g., untreated, free drug, or non-targeting conjugate).
-
Ex Vivo Analysis (Optional): After the experiment, excise the thrombus and major organs to quantify the accumulation of the conjugate.[26]
-
Safety and Toxicity: Monitor the animals for any signs of adverse effects. Perform histological analysis of major organs to assess for toxicity.
References
- 1. Structural Characterization of a Thrombin-Aptamer Complex by High Resolution Native Top-Down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. mdpi.com [mdpi.com]
- 4. Platelet Signaling and Disease: Targeted Therapy for Thrombosis and Other Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in aptamer-based targeted drug delivery systems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular aptamers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Analysis of the Thrombin Binding Aptamer Containing Functionalized Pyrrolo-2’-deoxycytidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aptamer–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aptamers for Thrombin Detection - Creative Biolabs [creative-biolabs.com]
- 11. A Mini-Review: Clinical Development and Potential of Aptamers for Thrombotic Events Treatment and Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound [aptamer.ribocentre.org]
- 13. researchgate.net [researchgate.net]
- 14. Rapid molecular imaging of active thrombi in vivo using aptamer-antidote probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platelet Signaling and Disease: Targeted Therapy for Thrombosis and Other Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Selection of DNA Aptamers for Two Different Epitopes of Thrombin Was Not Due to Different Partitioning Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Anticoagulant Oligonucleotide–Peptide Conjugates: Identification of this compound Conjugates with Improved Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticoagulant Oligonucleotide-Peptide Conjugates: Identification of this compound Conjugates with Improved Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A neutralizable dimeric anti-thrombin aptamer with potent anticoagulant activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Aptamer-Based Smart Targeting and Spatial Trigger–Response Drug-Delivery Systems for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rapid molecular imaging of active thrombi in vivo using aptamer-antidote probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
Enhancing the Stability of Thrombin Aptamers Through Chemical Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a key serine protease in the coagulation cascade, is a prime target for anticoagulant therapies. Nucleic acid aptamers, specifically the 15-mer thrombin binding aptamer (TBA), have emerged as promising therapeutic agents due to their high affinity and specificity. The TBA, with the sequence 5'-GGTTGGTGTGGTTGG-3', folds into a G-quadruplex structure that binds to the fibrinogen-binding exosite I of thrombin, inhibiting its activity. However, the clinical translation of unmodified DNA aptamers is hampered by their susceptibility to nuclease degradation in biological fluids, leading to a short in vivo half-life of approximately 108 seconds.[1] To overcome this limitation, various chemical modifications have been developed to enhance the stability and pharmacokinetic properties of thrombin aptamers without compromising their binding affinity.
This document provides detailed application notes and protocols for the chemical modification of thrombin aptamers, focusing on strategies to improve their stability for therapeutic and diagnostic applications.
Chemical Modification Strategies for Improved Stability
Several chemical modification strategies have proven effective in enhancing the stability of thrombin aptamers. These modifications primarily target the sugar-phosphate backbone and the nucleobases to confer resistance to nucleases and improve thermal stability. The most common and effective modifications include Locked Nucleic Acids (LNAs), 2'-fluoro (2'-F) substitutions, and Polyethylene Glycol (PEG) conjugation.
Locked Nucleic Acids (LNA)
LNA nucleotides contain a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar, locking the conformation of the nucleotide. This pre-organized structure enhances the binding affinity to target molecules and significantly increases resistance to nuclease degradation.
2'-Fluoro (2'-F) Modifications
Substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom is a widely used modification to increase the nuclease resistance of RNA and DNA aptamers. The 2'-F modification provides a balance between increased stability and retained biological activity.
Polyethylene Glycol (PEG) Conjugation
PEGylation, the covalent attachment of polyethylene glycol chains to the aptamer, is a well-established method to improve the pharmacokinetic properties of therapeutic molecules. PEGylation increases the hydrodynamic radius of the aptamer, reducing renal clearance and protecting it from nuclease degradation, thereby extending its circulation half-life.
Data Presentation: Comparative Analysis of Modified Thrombin Aptamers
The following tables summarize the quantitative data on the effects of different chemical modifications on the stability and binding affinity of thrombin aptamers, compiled from various studies.
| Modification | Aptamer Sequence/Target Site | Change in Melting Temperature (ΔTm, °C) | Dissociation Constant (Kd, nM) | Serum Half-life | Reference |
| Unmodified TBA | 5'-GGTTGGTGTGGTTGG-3' | Baseline | 2.8 - 99.8 | ~108 seconds (in vivo) | [1][2] |
| LNA | TBA with LNA at various positions | Variable (can increase or decrease) | Position-dependent | Increased | [3] |
| 2'-Fluoro | TBA with 2'-F pyrimidines | Not specified | Not specified | >6 hours (human serum) | [4] |
| 5' Trebler | 5' end of TBA | Not specified | 102 | Not specified | [2] |
| 5' Long Trebler | 5' end of TBA | Not specified | 99.6 | Not specified | [2] |
| NHS-carboxy T | T4 and/or T13 of TBA | Not specified | 99.8 - 102.3 | Not specified | [2] |
| 5'-(indolyl-3-acetyl-3-amino-1-propenyl)-2'-deoxyuridine (W) | T4 of TBA | No significant change | 0.9 | Not specified | [1] |
| 5'-(methyl-3-acetyl-3-amino-1-propenyl)-2'-deoxyuridine (K) | T4 of TBA | No significant change | 0.4 | Not specified | [1] |
| 3'-3' inversion of polarity | 3' end of TBA | +3.2 to +7.0 | Not specified | Increased | |
| Bivalent Aptamer (Pse08-29) | Dimer of thrombin aptamers | Not specified | 6.3 | >30 minutes (human serum) | [5] |
Note: The reported values are sourced from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
This section provides detailed methodologies for the synthesis of modified thrombin aptamers and for the key experiments to evaluate their stability and binding affinity.
Protocol 1: Solid-Phase Synthesis of Modified Thrombin Aptamers
This protocol describes the general steps for synthesizing chemically modified thrombin aptamers using an automated solid-phase synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Phosphoramidites of standard and modified nucleosides (e.g., LNA, 2'-F)
-
Activator solution (e.g., 1H-tetrazole or 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing agent (e.g., iodine solution) or sulfurizing agent for phosphorothioate linkages
-
Deblocking reagent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Anhydrous acetonitrile
Procedure:
-
Preparation: Prepare solutions of phosphoramidites, activator, and other reagents in anhydrous acetonitrile according to the synthesizer manufacturer's instructions.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of four steps for each nucleotide addition: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking reagent. b. Coupling: Activation of the incoming phosphoramidite with the activator solution and its subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using the oxidizing agent. For phosphorothioate modifications, a sulfurizing agent is used.
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the aptamer from the CG support and remove the remaining protecting groups from the nucleobases and the phosphate backbone by incubating with the cleavage and deprotection solution at an elevated temperature.
-
Purification: Purify the full-length modified aptamer from shorter sequences and other impurities using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification and Characterization: Determine the concentration of the purified aptamer by UV-Vis spectrophotometry at 260 nm. Confirm the identity and purity of the product by mass spectrometry.
Protocol 2: Serum Stability Assay
This protocol is used to assess the resistance of modified thrombin aptamers to nuclease degradation in serum.
Materials:
-
Fluorescently labeled (e.g., 5'-FAM) modified and unmodified thrombin aptamers
-
Human or other animal serum
-
Phosphate-buffered saline (PBS)
-
Denaturing polyacrylamide gel (e.g., 12-20%)
-
Urea
-
Gel loading buffer containing a tracking dye and a denaturant (e.g., formamide)
-
Gel electrophoresis apparatus
-
Fluorescence gel scanner
-
Image analysis software
Procedure:
-
Incubation: Incubate the fluorescently labeled aptamers (e.g., at a final concentration of 1 µM) in 50-90% serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction mixture.
-
Quenching: Stop the degradation reaction by adding a denaturing gel loading buffer and heating the samples at 95°C for 5 minutes.
-
Electrophoresis: Separate the aptamer degradation products on a denaturing polyacrylamide gel.
-
Visualization: Visualize the fluorescently labeled aptamer bands using a fluorescence gel scanner.
-
Quantification: Quantify the intensity of the full-length aptamer band at each time point using image analysis software.
-
Half-life Calculation: Plot the percentage of intact aptamer remaining versus time and calculate the half-life of the aptamer in serum.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity Analysis
This protocol details the determination of the binding affinity (dissociation constant, Kd) of modified thrombin aptamers to thrombin using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, streptavidin-coated)
-
Thrombin
-
Biotinylated modified and unmodified thrombin aptamers
-
Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Immobilization reagents (for amine coupling on CM5 chips: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
Procedure:
-
Chip Preparation:
-
Amine Coupling: Activate the carboxyl groups on the CM5 sensor chip surface with a mixture of NHS and EDC. Immobilize thrombin by injecting it over the activated surface. Deactivate any remaining active esters with ethanolamine-HCl.
-
Streptavidin Capture: For biotinylated aptamers, inject the aptamer solution over the streptavidin-coated sensor chip to allow for capture.
-
-
Binding Analysis: a. Association: Inject a series of concentrations of the analyte (either thrombin if the aptamer is immobilized, or the aptamer if thrombin is immobilized) over the sensor surface at a constant flow rate and monitor the change in the SPR signal (response units, RU) over time. b. Dissociation: After the association phase, switch to flowing only the running buffer over the sensor surface and monitor the dissociation of the analyte from the ligand.
-
Data Analysis: a. Generate sensorgrams (RU vs. time) for each analyte concentration. b. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the SPR instrument's analysis software. c. Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Protocol 4: Thrombin Activity Assay (Clotting Time)
This protocol measures the anticoagulant activity of modified thrombin aptamers by determining their effect on thrombin-induced fibrin clot formation.
Materials:
-
Coagulometer or a spectrophotometer capable of measuring absorbance at 405 nm
-
Human plasma (citrated)
-
Thrombin solution
-
Fibrinogen solution
-
Modified and unmodified thrombin aptamers
-
Tris-buffered saline (TBS)
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the modified and unmodified thrombin aptamers in TBS.
-
Incubation: In a reaction tube or a microplate well, mix human plasma with a specific concentration of the aptamer solution and incubate at 37°C for a defined period (e.g., 2 minutes).
-
Initiation of Clotting: Add a fixed amount of thrombin solution to the plasma-aptamer mixture to initiate clotting.
-
Measurement:
-
Coagulometer: The instrument will automatically detect the time to clot formation.
-
Spectrophotometer: Monitor the increase in absorbance at 405 nm over time, which corresponds to fibrin clot formation. The clotting time is the time required to reach a certain absorbance threshold.
-
-
Data Analysis: Plot the clotting time against the aptamer concentration to determine the concentration of the aptamer required to double the clotting time (a measure of anticoagulant activity).
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this document.
References
- 1. Crystal structures of thrombin in complex with chemically modified thrombin DNA aptamers reveal the origins of enhanced affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Binding Effects of Chemical Modifications on Thrombin Binding Aptamer (TBA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural transformation induced by locked nucleic acid or 2′–O-methyl nucleic acid site-specific modifications on thrombin binding aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A neutralizable dimeric anti-thrombin aptamer with potent anticoagulant activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Thrombin Aptamers in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a key serine protease in the coagulation cascade, is a significant biomarker for various pathological conditions, including thrombosis, cardiovascular diseases, and certain cancers. Aptamers, single-stranded DNA or RNA oligonucleotides, offer high affinity and specificity for target molecules, making them excellent candidates for developing targeted imaging agents. Their small size, ease of synthesis and modification, and low immunogenicity present advantages over traditional antibody-based probes. This document provides detailed application notes and protocols for the labeling of thrombin aptamers for use in various imaging modalities.
Labeling Strategies for Thrombin Aptamers
The choice of label depends on the intended imaging application. Common strategies include fluorescent labeling for in vitro and in vivo optical imaging, radiolabeling for highly sensitive nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), and quantum dot conjugation for bright and photostable fluorescence imaging.
Quantitative Data Summary
The following table summarizes the binding affinities of commonly used thrombin aptamers.
| Aptamer | Sequence (5' to 3') | Target Binding Site | Dissociation Constant (Kd) | Reference |
| TBA1 (15-mer) | GGTTGGTGTGGTTGG | Fibrinogen-recognition exosite | ~100 nM | [1] |
| TBA2 (29-mer) | AGTCCGTGGTAGGGCAGGTTGGGGTGACT | Heparin-binding exosite | ~0.5 nM | [1] |
| Tog25t (RNA) | Not specified | Thrombin exosite 2 | Not specified | [2][3][4][5] |
| AYA1809002 | Not specified | Active site | 10 nM | [6] |
| AYA1809004 | Not specified | Active site | 13 nM | [6] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Thrombin Aptamers
This protocol describes the conjugation of a fluorescent dye, such as an Alexa Fluor NHS ester, to an amine-modified thrombin aptamer.
Materials:
-
Amine-modified this compound (e.g., with a 5'-amino linker)
-
Alexa Fluor NHS ester (or other amine-reactive dye)
-
Nuclease-free water
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Size-exclusion chromatography columns (e.g., NAP-5 or NAP-10)
-
UV-Vis spectrophotometer
Procedure:
-
Aptamer Preparation: Dissolve the amine-modified this compound in nuclease-free water to a final concentration of 1 mM.
-
Dye Preparation: Immediately before use, dissolve the Alexa Fluor NHS ester in high-quality, anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine 20 µL of the 1 mM aptamer solution with 70 µL of 0.1 M sodium bicarbonate buffer.
-
Add a 10-fold molar excess of the dissolved NHS-ester dye to the aptamer solution.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle mixing.
-
-
Purification of Labeled Aptamer:
-
Equilibrate a size-exclusion column (e.g., NAP-5) with nuclease-free water according to the manufacturer's instructions.
-
Load the reaction mixture onto the column.
-
Elute the labeled aptamer with nuclease-free water. The labeled aptamer will elute first, followed by the smaller, unconjugated dye molecules.
-
Collect the colored fractions containing the labeled aptamer.
-
-
Characterization:
-
Measure the absorbance of the purified labeled aptamer at 260 nm (for the aptamer) and the excitation maximum of the dye.
-
Calculate the concentration of the aptamer and the dye, and determine the degree of labeling.
-
Protocol 2: Radiolabeling of Thrombin Aptamers for PET Imaging
This protocol outlines a general method for radiolabeling a chelator-conjugated aptamer with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga).[7]
Materials:
-
Chelator-conjugated this compound (e.g., DOTA-aptamer)
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (1 M, pH 4.5)
-
Metal-free water
-
Heating block
-
Radio-TLC system
Procedure:
-
Elution of ⁶⁸Ga: Elute ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Labeling Reaction:
-
In a sterile, metal-free microcentrifuge tube, add 5-10 µg of the DOTA-conjugated aptamer.
-
Add 50 µL of 1 M sodium acetate buffer to adjust the pH to approximately 4.5.
-
Add the eluted ⁶⁸Ga solution (typically 200-500 MBq) to the aptamer solution.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity of the ⁶⁸Ga-labeled aptamer using a radio-TLC system with an appropriate solvent system (e.g., 0.1 M sodium citrate, pH 5.5).
-
-
Purification (if necessary): If the radiochemical purity is below 95%, purify the labeled aptamer using a suitable size-exclusion cartridge.
Protocol 3: In Vivo Fluorescence Imaging of Thrombi
This protocol describes the use of a fluorescently labeled this compound to image thrombi in a murine model.[2][4][5][8]
Materials:
-
Fluorescently labeled this compound (e.g., AF680-Tog25t)[2][4]
-
Anesthetized mice with induced thrombus (e.g., femoral vein thrombosis model)
-
In vivo fluorescence imaging system
-
Saline solution
Procedure:
-
Animal Preparation: Induce thrombus formation in the femoral vein of an anesthetized mouse using a standard method, such as electrolytic injury.[8]
-
Probe Administration: Inject 2 nmol of the fluorescently labeled this compound in saline via the tail vein or a jugular catheter.[2][8]
-
Image Acquisition:
-
Acquire whole-body or localized fluorescence images at various time points post-injection (e.g., 5, 15, 30, and 60 minutes).
-
Use appropriate excitation and emission filters for the specific fluorophore.
-
-
Image Analysis:
-
Quantify the fluorescence signal intensity in the region of the thrombus and in a contralateral control region.
-
Calculate the target-to-background ratio to assess the specific accumulation of the aptamer at the thrombus site.
-
Visualizations
Thrombin's Role in the Coagulation Cascade
Caption: Thrombin's central role in the coagulation cascade.
Experimental Workflow for Labeled Aptamer Imaging
Caption: General workflow for imaging studies with labeled aptamers.
Logical Relationship of Imaging Components
Caption: Components and their relationships in aptamer-based imaging.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid molecular imaging of active thrombi in vivo using aptamer-antidote probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid molecular imaging of active thrombi in vivo using aptamer-antidote probes [escholarship.org]
- 4. escholarship.org [escholarship.org]
- 5. Rapid molecular imaging of active thrombi in vivo using aptamer-antidote probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Radiolabeling of Nucleic Acid Aptamers for Highly Sensitive Disease-Specific Molecular Imaging [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Designing Bivalent Aptamers for Enhanced Thrombin Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin (Factor IIa) is a serine protease that plays a central role in the blood coagulation cascade by converting fibrinogen to fibrin, which forms the basis of a blood clot.[1][2] Due to its critical function, thrombin is a key target for anticoagulant therapies aimed at preventing and treating thrombotic diseases.[3] Aptamers, which are short, single-stranded DNA or RNA oligonucleotides, can be developed to bind to specific targets with high affinity and specificity, making them promising therapeutic agents.[4][5]
Two well-characterized DNA aptamers, HD1 and HD22, bind to thrombin's exosite I (fibrinogen-binding site) and exosite II (heparin-binding site), respectively, and both exhibit anticoagulant properties.[1][4][6] To enhance inhibitory potency, a bivalent aptamer can be constructed by connecting two aptamer domains with a linker.[3][7][8] This bivalent design leverages the principle of avidity, leading to significantly increased binding affinity and more potent inhibition of thrombin activity compared to the individual monovalent aptamers.[9][10][11]
These application notes provide a comprehensive overview of the design principles, experimental workflows, and detailed protocols for the development and characterization of bivalent thrombin-inhibiting aptamers.
Design Principles of Bivalent Thrombin Aptamers
The construction of an effective bivalent aptamer involves the strategic selection of two key components: the thrombin-binding aptamer domains and the linker that connects them.
-
Aptamer Domains: The most common strategy involves linking an aptamer that targets exosite I (like HD1) with one that targets exosite II (like HD22).[6][7] This dual-site binding sterically hinders thrombin's interaction with its substrates and cofactors.[12]
-
Linker Design: The linker's composition and length are critical for ensuring that the two aptamer domains can simultaneously bind to their respective sites on thrombin without unfavorable steric hindrance.[13] Common linker strategies include:
-
Flexible Linkers: Polynucleotide linkers (e.g., poly-dT) or chemical spacers like triethylene glycol (TEG) provide flexibility, allowing the aptamer domains to orient themselves optimally for target binding.[1][14][15]
-
Rigid Linkers: In some cases, more structured or rigid linkers can be designed to hold the aptamer domains at a precise distance and orientation.[13]
-
Optimized Linkers: Directed evolution strategies, such as chimeric SELEX, can be used to select for linker sequences that confer the highest binding affinity.[9][15]
-
Visualization of Bivalent Aptamer Design and Function
Logical Relationship of Bivalent Aptamer Components
Caption: Components of a bivalent aptamer targeting thrombin.
Thrombin Inhibition Signaling Pathway
References
- 1. Construction of a Bivalent Thrombin Binding Aptamer and Its Antidote with Improved Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Construction of a Bivalent Thrombin Binding Aptamer and Its Antidote with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of the Therapeutic Potential of Aptamers Targeting Coagulation Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications and future of aptamers that achieve rapid-onset anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection is more intelligent than design: improving the affinity of a bivalent ligand through directed evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synergistic effect of aptamers that inhibit exosites 1 and 2 on thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification and Engineering of Aptamers for Theranostic Application in Human Health and Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multivalent Aptamers: Versatile Tools for Diagnostic and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Thrombin-Aptamer Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thrombin, a key serine protease in the coagulation cascade, is a significant target for anticoagulant therapies. DNA aptamers, short single-stranded oligonucleotides, have emerged as promising therapeutic agents due to their high affinity and specificity for thrombin.[1][2] Two of the most well-studied thrombin-binding aptamers are the 15-mer (TBA1) and the 29-mer (TBA2), which bind to thrombin's fibrinogen-binding exosite I and heparin-binding exosite II, respectively.[1][3] A thorough understanding of the binding kinetics and thermodynamics of these interactions is crucial for the development of effective aptamer-based drugs.
This document provides detailed application notes and protocols for several key analytical techniques used to characterize thrombin-aptamer interactions, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Electrophoretic Mobility Shift Assay (EMSA), and Fluorescence-Based Assays.
Key Analytical Techniques
Surface Plasmon Resonance (SPR)
Application Note: Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[4][5] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (thrombin) to a ligand (aptamer) immobilized on the chip.[6] This allows for the determination of kinetic parameters such as the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_). SPR is highly sensitive and can be used for a variety of applications, including screening of aptamer candidates, detailed kinetic analysis, and epitope mapping.[7][8] Sandwich assays, where a second aptamer is introduced, can be used to confirm simultaneous binding to different exosites.[7][8]
Quantitative Data Summary:
| Aptamer | Technique | K_d_ (nM) | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | Reference |
| Unmodified TBA | Biolayer Interferometry | 2.8 | Not Reported | Not Reported | [9] |
| TBA variant (W at pos 4) | Biolayer Interferometry | Lower than native | Not Reported | Not Reported | [9] |
| TBA variant (W at pos 7) | Biolayer Interferometry | Lower than native | Not Reported | Not Reported | [9] |
| TBA variant (W at pos 12) | Biolayer Interferometry | Lower than native | Not Reported | Not Reported | [9] |
| AYA1809002 | ELISA-based | 10 | Not Reported | Not Reported | [2][10] |
| AYA1809004 | ELISA-based | 13 | Not Reported | Not Reported | [2][10] |
Experimental Workflow Diagram:
References
- 1. Studies of the binding mechanism between aptamers and thrombin by circular dichroism, surface plasmon resonance and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopy of the thrombin-aptamer interaction: A review | Open Access Research Journal of Biology and Pharmacy [oarjbp.com]
- 6. researchgate.net [researchgate.net]
- 7. Surface plasmon resonance spectroscopy study of interfacial binding of thrombin to antithrombin DNA aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aptamer/thrombin/aptamer-AuNPs sandwich enhanced surface plasmon resonance sensor for the detection of subnanomolar thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structures of thrombin in complex with chemically modified thrombin DNA aptamers reveal the origins of enhanced affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Selection of High-Affinity Thrombin Aptamers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro selection and characterization of high-affinity DNA aptamers targeting human thrombin. The methodologies described herein are based on the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process and subsequent binding and functional analyses.
Introduction
Thrombin is a crucial serine protease that plays a central role in the blood coagulation cascade by converting fibrinogen to fibrin.[1] Its dysregulation is implicated in various thrombotic diseases, making it a significant therapeutic target.[2] DNA and RNA aptamers, which are short, single-stranded oligonucleotides, can bind to specific targets with high affinity and specificity, offering a promising alternative to traditional antibody-based therapies due to advantages like ease of synthesis, stability, and low immunogenicity.[3][4] This guide details the process of identifying and characterizing novel high-affinity thrombin aptamers.
Data Presentation: Binding Affinities of Thrombin Aptamers
The binding affinity of an aptamer to its target is a critical parameter for its potential therapeutic efficacy. The dissociation constant (Kd) is a common metric used to quantify this affinity, with lower Kd values indicating stronger binding. The following table summarizes the reported Kd values for several well-characterized thrombin aptamers.
| Aptamer | Target | Method | Dissociation Constant (Kd) | Reference |
| AYA1809002 | Human α-Thrombin | ELISA | 10 nM | [2][3] |
| AYA1809004 | Human α-Thrombin | ELISA | 13 nM | [2][3] |
| HD1 | Human α-Thrombin | Surface Plasmon Resonance (SPR) | 7.94 nM | [1] |
| HD1 | Human α-Thrombin | MicroScale Thermophoresis (MST) | 5.91 nM | [1] |
| HD22 | Human α-Thrombin | Surface Plasmon Resonance (SPR) | 0.48 nM | [1] |
| HD22 | Human α-Thrombin | MicroScale Thermophoresis (MST) | 0.53 nM | [1] |
| Unmodified TBA | Thrombin | Not Specified | 2.8 nM | [5] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental processes involved in the selection and characterization of thrombin aptamers.
Experimental Protocols
SELEX Protocol for High-Affinity Thrombin Aptamers
This protocol is adapted from established methods for aptamer selection using magnetic beads.[3]
Materials:
-
Single-stranded DNA (ssDNA) library with a central random region of ~40 nucleotides flanked by constant primer binding sites.
-
Human alpha-thrombin protein.
-
NHS-Activated Magnetic Beads.
-
Selection Buffer (20 mM Tris pH 7.5, 150 mM NaCl).[6]
-
Washing Buffer (Selection Buffer with increasing NaCl concentration, e.g., up to 0.5 M).[6]
-
Elution Buffer.
-
PCR reagents.
-
Nuclease-free water.
Procedure:
-
Target Immobilization:
-
Immobilize human alpha-thrombin onto NHS-Activated Magnetic beads according to the manufacturer's protocol.
-
Prepare a separate batch of bare magnetic beads (without thrombin) for negative selection.
-
-
ssDNA Library Preparation:
-
Resuspend the ssDNA library in the selection buffer.
-
To ensure proper folding, heat the library at 95°C for 5-10 minutes and then immediately cool on ice for 10 minutes.[1]
-
-
Negative Selection (Round 1):
-
Incubate the folded ssDNA library with the bare magnetic beads to remove sequences that bind non-specifically to the beads.
-
Collect the supernatant containing the unbound ssDNA sequences.
-
-
Positive Selection:
-
Incubate the ssDNA library from the negative selection step with the thrombin-coated magnetic beads.
-
Allow binding to occur at room temperature with gentle agitation.
-
-
Washing:
-
Remove the supernatant.
-
Wash the beads multiple times with the washing buffer to remove weakly and non-specifically bound sequences.
-
In subsequent rounds of SELEX, increase the stringency of the washing steps by increasing the salt concentration or the washing duration.[6]
-
-
Elution:
-
Elute the bound ssDNA sequences from the magnetic beads using an appropriate elution buffer or by heat denaturation.
-
-
PCR Amplification and ssDNA Generation:
-
Amplify the eluted ssDNA using PCR with primers corresponding to the constant regions of the library.
-
Generate single-stranded DNA from the PCR product for the next round of selection. This can be achieved using methods like asymmetric PCR or lambda exonuclease digestion of the phosphorylated strand.
-
-
Iterative Rounds:
-
Repeat the selection process (steps 4-7) for multiple rounds (typically 8-12 rounds) to enrich for high-affinity aptamers.
-
Incorporate counter-selection steps in later rounds (e.g., after round 4 and 6) using thrombin-depleted serum proteins or a known thrombin inhibitor like dabigatran to enhance specificity for the active site.[6]
-
-
Sequencing and Analysis:
-
After the final round, clone and sequence the enriched ssDNA pool to identify individual aptamer candidates.
-
Analyze the sequences to identify conserved motifs and families of related sequences.
-
ELISA-Based Binding Affinity Assay
This protocol is used to determine the binding affinity (Kd) of selected aptamers.[3][6]
Materials:
-
High-binding 96-well ELISA plates.
-
Human alpha-thrombin.
-
Biotinylated aptamers.
-
Non-biotinylated aptamers (for competition assay).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Plate reader.
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with human thrombin at a suitable concentration in a coating buffer and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
-
Aptamer Binding:
-
Detection:
-
Wash the plate to remove unbound aptamers.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
-
Measurement:
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the aptamer concentration and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd value.
-
A significant reduction in absorbance in the competition assay confirms specific binding.[3]
-
Functional Assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)
These assays are used to evaluate the anticoagulant activity of the selected thrombin aptamers.[2][3]
Materials:
-
Human citrated plasma.
-
Thrombin aptamers.
-
PT reagent (e.g., RecombiPlasTin 2G).
-
aPTT reagent.
-
Calcium chloride (CaCl₂) solution.
-
Coagulation analyzer (e.g., ACL TOP).
Prothrombin Time (PT) Assay Procedure:
-
Incubate human citrated plasma with different concentrations of the this compound (or a control) for a specified time (e.g., 2 hours).[7]
-
Perform the PT measurement on a coagulation analyzer according to the instrument's protocol. The analyzer will add the PT reagent to the plasma and measure the time to clot formation.
-
An increase in the PT indicates inhibition of the extrinsic and common coagulation pathways.
Activated Partial Thromboplastin Time (aPTT) Assay Procedure:
-
Incubate human citrated plasma with different concentrations of the this compound (or a control).
-
Incubate the plasma-aptamer mixture with the aPTT reagent for a specific time to activate the contact factors.
-
Add CaCl₂ to initiate the clotting cascade.
-
The coagulation analyzer will measure the time to clot formation.
-
An increase in the aPTT indicates inhibition of the intrinsic and common coagulation pathways.
Conclusion
The protocols and data presented provide a comprehensive framework for the successful in vitro selection and characterization of high-affinity thrombin aptamers. By following these detailed methodologies, researchers can identify novel aptamers with significant potential for therapeutic applications in the management of thrombotic disorders. The ability to fine-tune the selection process and rigorously characterize the binding and functional properties of the resulting aptamers is crucial for advancing these promising molecules from the laboratory to clinical development.
References
- 1. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 2. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structures of thrombin in complex with chemically modified thrombin DNA aptamers reveal the origins of enhanced affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Thrombin Aptamer Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of thrombin aptamers.
I. Troubleshooting Guides
This section provides detailed troubleshooting for common issues, with quantitative data summarized for easy reference.
Synthesis Troubleshooting
Solid-phase phosphoramidite chemistry is the standard method for synthesizing the thrombin aptamer. However, several issues can arise during this process, leading to low yield and purity.
Common Synthesis Problems and Solutions
| Observed Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Overall Yield | Low Coupling Efficiency: Presence of moisture in reagents or solvents.[1][2] | Use anhydrous acetonitrile (ACN) and ensure phosphoramidites are dry.[2] A CAP/OX/CAP cycle can also help dry the support.[2] | Coupling efficiency should be >98%.[3] |
| Depurination: Acidic deblocking reagent (e.g., TCA) can remove purine bases.[2] | Use a milder deblocking agent like Dichloroacetic acid (DCA) and double the delivery time.[2] | Minimized chain cleavage at purine sites, leading to higher yield of full-length product. | |
| Inefficient Capping: Unreacted 5'-OH groups lead to the formation of deletion mutants (n-1, n-2). | Ensure fresh capping reagents (acetic anhydride and N-methylimidazole). Some synthesizers benefit from a double capping cycle. | Capping efficiency should be >97%.[2] This reduces the prevalence of difficult-to-remove n-1 impurities. | |
| Presence of Shortmers (n-x impurities) | Incomplete Coupling Cycles: Failure of a phosphoramidite to couple to the growing chain.[1] | Optimize coupling time, especially for modified bases. Ensure a sufficient excess of phosphoramidite and activator.[3] | Increased proportion of the full-length product. |
| Incomplete Deprotection | Inefficient removal of protecting groups (e.g., DMT, benzoyl, isobutyryl).[1][4] | Use fresh deprotection reagents and optimize reaction time and temperature according to the manufacturer's protocol. For base-sensitive modifications, use milder deprotection conditions (e.g., potassium carbonate in methanol).[4] | Clean removal of protecting groups, confirmed by mass spectrometry and HPLC, showing a single major peak for the desired product. |
| G-Quadruplex Aggregation on Support | Intermolecular G-quadruplex formation between growing chains on the solid support, particularly with G-rich sequences like the this compound.[5] | Use a support with a lower loading capacity or a more rigid support material to increase the distance between synthesis sites.[2] | Reduced aggregation, leading to improved reagent accessibility and higher synthesis yield. |
Experimental Protocol: Standard Solid-Phase Synthesis of this compound
This protocol outlines the key steps in one cycle of phosphoramidite-based solid-phase synthesis.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: The next phosphoramidite monomer, activated by a catalyst like 5-(ethylthio)-1H-tetrazole (ETT), is added to the free 5'-hydroxyl group of the support-bound nucleoside.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using acetic anhydride and N-methylimidazole to prevent the formation of deletion sequences in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.[3]
These four steps are repeated for each nucleotide in the this compound sequence.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. The Regioselective Conjugation of the 15-nt this compound with an Optimized Tripeptide Sequence Greatly Increases the Anticoagulant Activity of the Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eu.idtdna.com [eu.idtdna.com]
Technical Support Center: Optimizing Thrombin Aptamer Binding Affinity and Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the binding affinity and specificity of thrombin aptamers.
Frequently Asked Questions (FAQs)
Q1: What is the thrombin binding aptamer (TBA) and what is its mechanism of action?
A1: The thrombin binding aptamer (TBA), a 15-mer DNA oligonucleotide with the sequence 5'-GGTTGGTGTGGTTGG-3', is a well-studied aptamer that inhibits thrombin activity.[1][2] It folds into a G-quadruplex structure, which is crucial for its function.[1][3][4] This structure allows the aptamer to bind to the exosite I of thrombin, a key enzyme in the blood coagulation cascade, thereby inhibiting fibrin clot formation.[1][2][3]
Q2: What are the common challenges in working with thrombin aptamers?
A2: Researchers often face challenges related to suboptimal binding affinity and specificity, nuclease degradation, and issues with the experimental conditions.[5][6] For therapeutic applications, the short in vivo half-life of unmodified aptamers is a significant hurdle.[4][7] Furthermore, achieving high-affinity binding while maintaining specificity can be a delicate balance, as modifications designed to enhance affinity can sometimes negatively impact specificity.[8]
Q3: How can I improve the binding affinity of my thrombin aptamer?
A3: Several strategies can be employed to enhance the binding affinity of thrombin aptamers:
-
Chemical Modifications: Introducing chemical modifications to the nucleotide bases, sugar rings, or phosphate backbone can significantly improve affinity.[3][9][10] Modifications can enhance structural stability and create additional interactions with the target protein.[9]
-
Sequence Truncation and Optimization: Identifying the minimal functional sequence of the aptamer and removing non-essential nucleotides can lead to improved binding.[10][11] In silico methods and high-throughput screening can aid in optimizing the aptamer sequence.[10][12]
-
Dimerization or Multimerization: Linking two or more aptamers that bind to different epitopes on the target can lead to a significant increase in binding affinity due to avidity effects.[10]
Q4: How can I enhance the specificity of my this compound?
A4: Improving specificity often involves refining the selection process and modifying the aptamer sequence:
-
Negative Selection: During the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process, including negative selection steps with structurally similar, non-target molecules can eliminate aptamers with cross-reactivity.[5][8]
-
Counter Selection: Using molecules that are structurally related to the target can help isolate aptamers that bind specifically to the desired target.
-
Modulating Selection Stringency: Adjusting the stringency of the selection conditions, such as buffer composition, temperature, and washing steps, can favor the enrichment of highly specific aptamers.[8]
Troubleshooting Guides
Problem 1: Low Binding Affinity Observed in Binding Assays
Possible Causes:
-
Suboptimal Aptamer Folding: Incorrect folding of the aptamer can prevent proper binding to thrombin.[13]
-
Incorrect Buffer Conditions: The composition of the binding buffer, including ion concentrations (e.g., K+), pH, and temperature, is critical for aptamer structure and binding.[12]
-
Aptamer Degradation: Aptamers can be degraded by nucleases present in the sample or on lab equipment.[13]
-
Issues with Immobilization (for solid-phase assays): Improper immobilization of the aptamer or thrombin can lead to steric hindrance or denaturation, affecting binding.[7]
Solutions:
-
Optimize Aptamer Folding Protocol: Ensure proper annealing of the aptamer by heating to 85-95°C for 5 minutes followed by slow cooling to room temperature.[13]
-
Optimize Binding Buffer: Systematically vary the concentration of key ions (e.g., KCl), pH, and temperature to find the optimal conditions for binding.[8][12]
-
Use Nuclease-Free Reagents and Environment: Use nuclease-free water, buffers, and tips to minimize aptamer degradation.[13] Consider using modified aptamers with enhanced nuclease resistance.[3]
-
Vary Immobilization Strategy: If using solid-phase assays like SPR or BLI, experiment with different immobilization chemistries and densities to ensure proper orientation and accessibility of the binding partners.[14]
Problem 2: Poor Specificity and High Non-specific Binding
Possible Causes:
-
Cross-reactivity with Other Proteins: The selected aptamer may have an affinity for other proteins with similar structural motifs to thrombin.[5]
-
Non-specific Adsorption to Surfaces: In solid-phase assays, aptamers or the target protein may non-specifically adsorb to the sensor surface or microplate wells.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the solid support can lead to high background signals.
Solutions:
-
Perform Negative Selection during SELEX: Include rounds of negative selection against closely related proteins (e.g., other serine proteases) to remove cross-reactive sequences.[5][8]
-
Optimize Blocking Conditions: Use appropriate blocking agents (e.g., BSA, salmon sperm DNA) and optimize their concentration and incubation time to minimize non-specific binding.
-
Include a Scrambled Sequence Control: Use an aptamer with a scrambled sequence but the same nucleotide composition as a negative control to assess the level of non-specific binding.
Data Presentation: Impact of Modifications on this compound Affinity
The following table summarizes the reported changes in the dissociation constant (Kd) of the thrombin binding aptamer upon various chemical modifications. A lower Kd value indicates higher binding affinity.
| Modification Type | Position of Modification | Fold Change in Affinity (Relative to Unmodified TBA) | Reference |
| 5-(indolyl-3-acetyl-3-amino-1-propenyl)-2'-deoxyuridine (W) | T4 | ~3-fold increase | [2] |
| 5-(indolyl-3-acetyl-3-amino-1-propenyl)-2'-deoxyuridine (W) | T4 and T12 | ~10-fold increase | [2] |
| 5-(methyl-3-acetyl-3-amino-1-propenyl)-2'-deoxyuridine (K) | T4 | ~7-fold increase | [2] |
| 2'-F-riboguanosine (GF) and 8-bromo-2'-deoxyguanosine (GBr) | G-tetrads | Substantial increase in thrombin inhibition | [3][15] |
| Unlocked Nucleic Acid (UNA) | U7 | Increased blood clotting capability | [1] |
Experimental Protocols
Protocol 1: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for Thrombin Aptamers
This protocol outlines a general workflow for the in vitro selection of DNA aptamers against thrombin.
Materials:
-
ssDNA library (e.g., 40-mer random region flanked by constant primer binding sites)
-
Human α-thrombin
-
NHS-activated magnetic beads
-
Selection buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM KCl, 1 mM MgCl2)
-
Washing buffer (same as selection buffer)
-
Elution buffer (e.g., high temperature, high pH, or a competitive ligand)
-
PCR reagents (polymerase, dNTPs, primers)
-
Lambda exonuclease (for ssDNA generation)
Workflow:
References
- 1. Improved thrombin binding aptamer by incorporation of a single unlocked nucleic acid monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of thrombin in complex with chemically modified thrombin DNA aptamers reveal the origins of enhanced affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Biological Properties of Thrombin-Binding Aptamer by Incorporation of 8-Bromo-2′-Deoxyguanosine and 2′-Substituted RNA Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mini-Review: Clinical Development and Potential of Aptamers for Thrombotic Events Treatment and Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aptamers: Problems, Solutions and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Simple Methods and Rational Design for Enhancing Aptamer Sensitivity and Specificity [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Methods for Improving Aptamer Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Optimization of DNA Aptamer Binding Regions Using DNA Microarrays | Springer Nature Experiments [experiments.springernature.com]
- 12. Methods for Improving Aptamer Binding Affinity [mdpi.com]
- 13. japtamers.co.uk [japtamers.co.uk]
- 14. basepairbio.com [basepairbio.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Nuclease Degradation of Thrombin Aptamers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of nuclease degradation of thrombin aptamers during experiments.
Frequently Asked Questions (FAQs)
Q1: My thrombin aptamer is rapidly degrading in my serum-containing samples. What is the likely cause?
A1: The most probable cause of rapid degradation of thrombin aptamers in serum is the presence of endogenous nucleases.[1][2][3] Serum contains various nucleases, such as 3'-exonucleases, that can cleave the phosphodiester bonds of the DNA or RNA aptamer, leading to its breakdown and loss of function.[4] Unmodified aptamers are particularly susceptible to this degradation.[5]
Q2: How can I detect if my this compound is being degraded?
A2: A common and effective method to detect aptamer degradation is through gel electrophoresis, such as polyacrylamide gel electrophoresis (PAGE).[6][7] By running your aptamer sample alongside a non-degraded control, you can visualize fragmentation or a decrease in the intensity of the full-length aptamer band over time, which indicates degradation. High-performance liquid chromatography (HPLC) can also be used for a more quantitative analysis of aptamer integrity.[8]
Q3: What are the most effective strategies to prevent nuclease degradation of my this compound?
A3: Several strategies can significantly enhance the stability of thrombin aptamers against nucleases. The most common and effective approaches involve chemical modifications of the aptamer structure.[1][4][9] These modifications can be incorporated during aptamer synthesis. Key strategies include:
-
End-capping: Modifying the 3' and 5' ends of the aptamer can block exonuclease activity. A common modification is the addition of an inverted thymidine (dT) at the 3'-end.[4][10]
-
Backbone Modifications: Replacing the standard phosphodiester linkages with phosphorothioate (PS) or phosphorodithioate (PS2) linkages can increase nuclease resistance.[11][12]
-
Sugar Modifications: Modifications at the 2'-position of the sugar ring, such as 2'-fluoro (2'-F), 2'-O-methyl (2'-OMe), or 2'-amino (2'-NH2) substitutions, are widely used to enhance stability, particularly for RNA aptamers.[1][2][9]
-
Locked Nucleic Acids (LNAs): Incorporation of LNA monomers can increase both thermal stability and nuclease resistance.[2][11]
Q4: Will modifying my this compound affect its binding affinity to thrombin?
A4: It is possible for modifications to affect binding affinity. While many modifications are designed to enhance stability with minimal impact on binding, the position and type of modification are critical.[3][13] For instance, modifications within the core G-quadruplex structure of the this compound are more likely to disrupt its binding conformation than modifications at the termini or in the loop regions.[14][15] It is crucial to characterize the binding affinity of the modified aptamer using techniques like Isothermal Titration Calorimetry (ITC) or surface plasmon resonance (SPR) to ensure its functionality is retained or even improved.[16]
Q5: Are there alternatives to chemical modification for protecting my aptamer?
A5: Yes, other strategies can help protect aptamers from nuclease degradation. One approach is to conjugate the aptamer to a larger molecule like polyethylene glycol (PEG).[1][4] PEGylation increases the hydrodynamic radius of the aptamer, which can sterically hinder the approach of nucleases and also reduces renal clearance in vivo.[1] Another strategy involves the use of "Spiegelmers," which are L-enantiomers of RNA or DNA. Natural nucleases are stereospecific for D-oligonucleotides and do not readily degrade L-oligonucleotides.[1][4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound degradation.
Problem 1: Rapid loss of aptamer activity in biological samples.
| Possible Cause | Suggested Solution |
| Nuclease Degradation | 1. Confirm Degradation: Analyze the aptamer integrity over time using denaturing PAGE or HPLC.[6][8] 2. Implement Stabilization Strategies: Synthesize the aptamer with chemical modifications such as a 3'-inverted dT cap, phosphorothioate backbone, or 2'-sugar modifications.[4][9][10] 3. Consider PEGylation: Conjugate the aptamer with PEG to provide steric hindrance against nucleases.[1] |
| Non-Optimal Buffer Conditions | 1. Verify Buffer Composition: Ensure the buffer contains the appropriate concentration of cations (e.g., K+) required for the proper folding of the G-quadruplex structure of the this compound.[15] 2. Optimize pH and Salt Concentration: Empirically test a range of pH and salt concentrations to find the optimal conditions for aptamer stability and activity. |
| Thrombin Instability | 1. Check Thrombin Activity: Ensure the thrombin used in the assay is active and has been stored correctly. 2. Use Protease Inhibitors: If other proteases in the sample might be degrading thrombin, consider adding a protease inhibitor cocktail (ensure it doesn't interfere with the aptamer-thrombin interaction). |
Problem 2: Inconsistent results between experimental replicates.
| Possible Cause | Suggested Solution |
| Variable Nuclease Activity in Samples | 1. Use Pooled Serum: If using serum, pool samples from multiple donors to average out individual variations in nuclease levels. 2. Heat-Inactivate Serum: Heat-inactivating the serum (e.g., at 56°C for 30 minutes) can reduce the activity of some nucleases, but be aware that this may also affect other serum components. |
| Pipetting Errors or Inaccurate Concentrations | 1. Verify Aptamer and Thrombin Concentrations: Use a reliable method like UV-Vis spectrophotometry (e.g., NanoDrop) to accurately determine the concentrations of your stock solutions.[17] 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. |
| Incomplete Aptamer Folding | 1. Implement a Heating-Cooling Protocol: Before use, heat the aptamer solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper folding into its active G-quadruplex conformation.[18] |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability and binding affinity of various modified thrombin aptamers.
Table 1: Half-life of Modified Aptamers in Serum
| Aptamer Modification | Serum Type | Half-life (t½) | Reference |
| Unmodified DNA | Human Serum | ~5 - 16 hours | [19] |
| DNA with 3'-inverted dT | Human Serum | ~2-fold increase vs. unmodified | [19] |
| 2'-Fluoro RNA | Human Serum | ~10 hours | [2] |
| 2'-O-methyl RNA | Human Serum | >240 hours (estimated) | [2] |
| End-inverted (INV) oligonucleotides | Human Serum | ~36 hours | [10] |
| TBABF (modified G-quadruplex) | 50% Fetal Bovine Serum | >90% intact at 3 hours | [14][20] |
Table 2: Binding Affinity of Modified Thrombin Aptamers
| Aptamer | Modification | Binding Constant (Kd) or (Kb) | Reference |
| Thrombin Binding Aptamer (TBA) | Unmodified | Kb = 3 x 106 M-1 | [16] |
| Modified TBA (mTBA) | 5'-5' inversion of polarity | Kb = 4 x 107 M-1 | [16] |
| AYA1809002 | - | 10 nM | [5] |
| AYA1809004 | - | 13 nM | [5] |
| 2'-F-modified aptamers (PG13, PG14) | 2'-Fluoro substitutions | ~4-fold increased affinity vs. unmodified | [12] |
Experimental Protocols
Protocol 1: Analysis of Aptamer Degradation by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Objective: To visualize the degradation of a this compound in a biological sample (e.g., serum) over time.
Materials:
-
This compound (modified or unmodified)
-
Nuclease-free water
-
Human or Fetal Bovine Serum
-
10X TBE buffer (Tris/Borate/EDTA)
-
Urea
-
40% Acrylamide/Bis-acrylamide solution (19:1)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
2X Formamide loading dye (95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
DNA molecular weight marker
-
Gel staining solution (e.g., SYBR Gold or GelRed)
-
Gel imaging system
Procedure:
-
Prepare the Degradation Reaction:
-
In separate nuclease-free microcentrifuge tubes, prepare a reaction mixture containing the this compound at a final concentration of 1 µM in the desired biological matrix (e.g., 50% serum in PBS).
-
Prepare a control sample with the aptamer in nuclease-free buffer (e.g., PBS).
-
Incubate all tubes at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot (e.g., 10 µL) from each reaction tube and immediately mix it with an equal volume of 2X formamide loading dye.
-
Store the samples on ice or at -20°C to stop the degradation reaction.
-
-
Prepare the Denaturing PAGE Gel:
-
Prepare a 15-20% polyacrylamide gel containing 7-8 M urea in 1X TBE buffer.
-
Add APS and TEMED to initiate polymerization. Pour the gel and allow it to solidify.
-
-
Electrophoresis:
-
Pre-run the gel in 1X TBE buffer for about 30 minutes at a constant voltage (e.g., 150-200V).
-
Heat the samples at 95°C for 5 minutes and then immediately place them on ice.
-
Load the samples and a DNA ladder into the wells.
-
Run the gel until the bromophenol blue dye front reaches the bottom.
-
-
Visualization and Analysis:
-
Stain the gel with a suitable nucleic acid stain according to the manufacturer's instructions.
-
Visualize the gel using a gel imaging system.
-
Analyze the intensity of the full-length aptamer band at each time point relative to the time 0 sample. A decrease in intensity and the appearance of lower molecular weight bands indicate degradation.
-
Visualizations
Caption: Workflow for assessing this compound degradation.
Caption: Strategies to enhance aptamer stability against nucleases.
References
- 1. Aptamers: Problems, Solutions and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. basepairbio.com [basepairbio.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Relative Nuclease Resistance of a DNA Aptamer Covalently Conjugated to a Target Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Improving the Biological Properties of Thrombin-Binding Aptamer by Incorporation of 8-Bromo-2′-Deoxyguanosine and 2′-Substituted RNA Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Analysis of the Thrombin Binding Aptamer Containing Functionalized Pyrrolo-2’-deoxycytidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability and Binding Properties of a Modified Thrombin Binding Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Digital Commons at Oberlin - Celebration of Undergraduate Research: Stability of Thrombin 29mer in Different Environments [digitalcommons.oberlin.edu]
- 18. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Thrombin Aptamer Anticoagulant Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the anticoagulant activity of thrombin aptamers.
Frequently Asked Questions (FAQs)
Q1: My thrombin aptamer shows low anticoagulant activity in vitro. What are the potential causes and how can I troubleshoot this?
A1: Low anticoagulant activity of a this compound can stem from several factors, ranging from the aptamer's intrinsic properties to experimental conditions. Here are the primary areas to investigate:
-
Aptamer Integrity and Purity: Ensure the synthesized aptamer has the correct sequence and is of high purity. Impurities or truncated sequences can significantly lower the overall activity.
-
G-Quadruplex Folding: The anticoagulant activity of many thrombin aptamers, such as the well-known Thrombin Binding Aptamer (TBA), is dependent on their ability to form a specific G-quadruplex structure.[1][2] Improper folding will lead to reduced thrombin binding and inhibition.
-
Cation Presence: G-quadruplex formation is stabilized by cations, typically K⁺ or Na⁺.[3] Ensure your experimental buffer contains an adequate concentration of these ions.
-
Annealing: Consider performing an annealing step (heating the aptamer solution and slowly cooling it down) to facilitate proper folding.
-
-
Buffer Conditions: The composition of your experimental buffer can influence aptamer structure and activity. pH, ionic strength, and the presence of other molecules can have an impact. It is advisable to use a buffer system that is known to be compatible with your aptamer.
-
Aptamer Concentration: The observed activity is dose-dependent.[4] Verify the concentration of your aptamer solution, as inaccuracies can lead to misleading results.
Q2: How can I improve the binding affinity and anticoagulant potency of my existing this compound?
A2: Several strategies can be employed to enhance the performance of a this compound:
-
Chemical Modifications: Introducing chemical modifications to the nucleotide bases, sugar backbone, or termini can improve stability, binding affinity, and anticoagulant effect.[3][5][6]
-
Loop Modifications: The loop regions of the TBA G-quadruplex are critical for thrombin interaction.[7][8] Modifications in these regions can enhance binding. For example, substituting thymidine at specific positions with modified nucleosides has been shown to increase affinity.[7]
-
Terminal Modifications: Adding aromatic groups like perylene diimide (PDI) to the termini can stabilize the G-quadruplex structure through π-π stacking, leading to improved thermal stability and anticoagulant activity.[9]
-
Backbone Modifications: Incorporating modifications like Locked Nucleic Acids (LNAs) or 2'-O-methylguanosine can enhance stability.[5]
-
-
Structural Optimization:
-
Bivalent Aptamers: Linking two aptamers that bind to different sites on thrombin (e.g., exosite I and exosite II) can significantly increase binding affinity and anticoagulant potency.[10][11] This synergistic inhibition is often more effective than using a single aptamer.[12]
-
Dimerization: Creating dimeric versions of an aptamer can also lead to enhanced anticoagulant activity.[13]
-
-
Sequence Optimization: Minor changes in the aptamer sequence, guided by computational modeling or experimental screening, can sometimes lead to improved activity.
Q3: My this compound is rapidly degraded in serum. How can I increase its in vivo stability?
A3: Unmodified DNA and RNA aptamers are susceptible to degradation by nucleases present in biological fluids.[10] To improve stability for in vivo applications, consider the following modifications:
-
End-capping: Capping the 3' end of the aptamer with an inverted thymidine (dT) or other modifications can block exonuclease activity.[10]
-
Backbone Modifications: Replacing the standard phosphodiester linkages with nuclease-resistant analogs, such as phosphorothioates, can increase the aptamer's half-life.
-
PEGylation: Conjugating polyethylene glycol (PEG) to the aptamer increases its size, which helps to reduce renal clearance and can also provide some protection from nucleases.[10] However, be aware of potential immunogenicity associated with PEG.[10]
-
Locked Nucleic Acids (LNAs) and 2'-Modified RNA: Incorporating LNA or 2'-modified RNA analogues (e.g., 2'-fluoro or 2'-O-methyl) into the aptamer sequence can significantly increase resistance to nuclease degradation.[6]
Q4: Is it possible to reverse the anticoagulant effect of a this compound?
A4: Yes, a key advantage of aptamer-based anticoagulants is the potential for rapid and specific reversal.[4][10] This is typically achieved by administering a complementary oligonucleotide antidote.[4][14] The antidote binds to the aptamer, disrupting its three-dimensional structure and thereby abolishing its ability to bind to and inhibit thrombin.[2]
Troubleshooting Guides
Issue 1: Inconsistent results in coagulation assays (aPTT, PT).
| Possible Cause | Troubleshooting Step |
| Plasma Quality | Use fresh or properly stored (frozen) pooled normal plasma. Avoid repeated freeze-thaw cycles. |
| Reagent Variability | Use reagents from the same lot for a set of experiments. Ensure reagents are properly reconstituted and stored. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like plasma. |
| Incubation Times and Temperatures | Strictly adhere to the incubation times and temperatures specified in the assay protocol. Use a calibrated water bath or heat block. |
| Aptamer Aggregation | Visually inspect the aptamer solution for precipitation. Consider a brief heating and cooling cycle before use. |
Issue 2: Low binding affinity observed in Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) experiments.
| Possible Cause | Troubleshooting Step |
| Improper Aptamer Folding | Ensure the running buffer contains the appropriate cations (e.g., K⁺) for G-quadruplex formation. Anneal the aptamer before the experiment. |
| Poor Thrombin Immobilization | Check the immobilization level of thrombin on the sensor chip. Optimize the immobilization chemistry (e.g., NHS/EDC coupling). |
| Mass Transport Limitation | Test different flow rates during the association phase to check for mass transport effects. |
| Non-specific Binding | Include a reference surface (without thrombin) to subtract non-specific binding. Add a blocking agent (e.g., BSA) to the running buffer. |
| Incorrect Data Fitting | Use an appropriate binding model (e.g., 1:1 Langmuir) to fit the sensorgram data. Ensure a good fit (low Chi² value). |
Quantitative Data Summary
Table 1: Comparison of Anticoagulant Activity of Modified Thrombin Aptamers
| Aptamer | Modification | Assay | Result | Reference |
| TBA | Unmodified | Thrombin Time | Baseline | [15] |
| UNA-modified TBA (position 7) | Unlocked Nucleic Acid at T7 | Thrombin Time | Highly potent inhibitor | [15] |
| monoPDI-TBA | Perylene diimide at terminus | Melting Temp. | ΔTm ≈ +18 °C | [9] |
| TBAB | 8-bromo-2'-deoxyguanosine | PT Assay | Higher activity than TBA | [5] |
| TBABF | 8-bromo-2'-deoxyguanosine and 2'-F-riboguanosine | PT Assay | Anticoagulant activity almost doubled compared to TBA | [6] |
| TBA-GLE | Tripeptide conjugation | Coagulation Inhibition | ~6-fold more efficient than unmodified TBA | [16] |
| RNA(R9D-14T) | RNA aptamer | aPTT, PT, TCT | More potent than DNA aptamer ARC-183 | [14] |
Table 2: Binding Affinities of Thrombin Aptamers
| Aptamer | Target | Method | Kd | Reference |
| HD1 | Thrombin | SELEX | 34 nM | [10] |
| NU172 | Thrombin | SELEX | 0.1 nM | [10] |
| R9D-14T | Thrombin | SELEX | 1 nM | [10] |
| AYA1809002 | Thrombin | SELEX | 10 nM | [4] |
| AYA1809004 | Thrombin | SELEX | 13 nM | [4] |
| HD1-22 (bivalent) | Thrombin | - | 0.65 nM | [11] |
| T4W TBA | Thrombin | BLI | ~3-fold increased affinity vs. native TBA | [7] |
| T4W/T12W TBA | Thrombin | BLI | ~10-fold increased affinity vs. native TBA | [7] |
Experimental Protocols
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the intrinsic and common pathways of coagulation.
-
Preparation:
-
Pre-warm citrated human plasma and aPTT reagent (containing a contact activator and phospholipids) to 37°C.[13]
-
Prepare serial dilutions of the this compound in a suitable buffer.
-
-
Incubation:
-
Activation:
-
Clotting Initiation and Detection:
-
Data Analysis:
-
Plot the clotting time (in seconds) against the aptamer concentration.
-
Protocol 2: Prothrombin Time (PT) Assay
This assay evaluates the extrinsic and common pathways of coagulation.
-
Preparation:
-
Pre-warm citrated human plasma and PT reagent (thromboplastin) to 37°C.[4]
-
Prepare serial dilutions of the this compound.
-
-
Incubation:
-
Clotting Initiation and Detection:
-
Add a specific volume of the pre-warmed PT reagent (e.g., 100 µL) to the plasma-aptamer mixture to start the reaction.[4]
-
Measure the time to clot formation as described for the aPTT assay.
-
-
Data Analysis:
-
Plot the clotting time against the aptamer concentration.
-
Protocol 3: Thrombin Time (TT) Assay
This assay specifically measures the rate of fibrin clot formation when a standard amount of thrombin is added to plasma.
-
Preparation:
-
Pre-warm citrated human plasma and a standardized thrombin solution to 37°C.
-
Prepare dilutions of the this compound.
-
-
Incubation:
-
Mix plasma with the aptamer solution or buffer in a coagulation tube and incubate at 37°C.
-
-
Clotting Initiation and Detection:
-
Add the standardized thrombin solution to the plasma-aptamer mixture.
-
Measure the time to clot formation.
-
-
Data Analysis:
-
An increase in the thrombin time indicates inhibition of thrombin activity by the aptamer.
-
Visualizations
Caption: Workflow for assessing aptamer anticoagulant activity.
Caption: Mechanism of thrombin inhibition by an aptamer and its reversal.
Caption: Strategies for enhancing this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Solution structure of a thrombin binding aptamer complex with a non-planar platinum(ii) compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Binding Effects of Chemical Modifications on Thrombin Binding Aptamer (TBA) | MDPI [mdpi.com]
- 4. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the Effects of Chemical Modifications on Anticoagulant and Antiproliferative Activity of Thrombin Binding Aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the Biological Properties of Thrombin-Binding Aptamer by Incorporation of 8-Bromo-2′-Deoxyguanosine and 2′-Substituted RNA Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of thrombin in complex with chemically modified thrombin DNA aptamers reveal the origins of enhanced affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structures of thrombin in complex with chemically modified thrombin DNA aptamers reveal the origins of enhanced affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Structural Stability and Anticoagulant Activity of a Thrombin Binding Aptamer by Aromatic Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications and future of aptamers that achieve rapid-onset anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Mini-Review: Clinical Development and Potential of Aptamers for Thrombotic Events Treatment and Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic effect of aptamers that inhibit exosites 1 and 2 on thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A neutralizable dimeric anti-thrombin aptamer with potent anticoagulant activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A high affinity, antidote-controllable prothrombin and thrombin-binding RNA aptamer inhibits thrombin generation and thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved thrombin binding aptamer by incorporation of a single unlocked nucleic acid monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Regioselective Conjugation of the 15-nt this compound with an Optimized Tripeptide Sequence Greatly Increases the Anticoagulant Activity of the Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thrombin Aptamer-Based Therapeutics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thrombin aptamer-based therapeutics. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Section 1: Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the development and characterization of thrombin aptamers.
Stability and Degradation
Question: My unmodified DNA/RNA this compound is degrading rapidly when incubated in serum. How can I improve its stability?
Answer: Rapid degradation in serum is a primary challenge and is typically caused by endogenous nucleases.[1][2][3] Unmodified aptamers can have a half-life as short as a few minutes.[4][5] To enhance stability, consider the following chemical modifications:
-
2'-Sugar Modifications: Replacing the 2'-hydroxyl group on the ribose sugar is a common and effective strategy. 2'-Fluoro (2'-F) and 2'-O-methyl (2'-O-Me) modifications significantly increase nuclease resistance.[2][6] Fully modified oligonucleotides (e.g., 100% 2'-O-Methyl) show the highest stability, with little degradation observed in human serum even after prolonged incubation.[2]
-
Backbone Modifications: Phosphorothioate (PS) linkages, where a non-bridging oxygen is replaced by sulfur, can reduce nuclease cleavage. However, complete substitution can lead to toxicity, so partial substitution is often preferred.[6]
-
3' End Capping: Nucleases often begin degradation from the 3' end. Capping the 3' end with a non-natural moiety, such as an inverted thymidine (3'-dT), can block exonuclease activity and modestly improve stability.[2][6]
-
Structural Stabilization: Incorporating Locked Nucleic Acids (LNAs) or Unlocked Nucleic Acids (UNAs) can enhance the thermodynamic stability of the aptamer's G-quadruplex structure, which can also contribute to nuclease resistance.[6][7]
The following table summarizes the impact of various modifications on aptamer half-life in serum.
| Modification Type | Example | Half-life in Serum (Approximate) | References |
| Unmodified DNA | Standard DNA Aptamer (e.g., NU172) | ~5-10 minutes | [4][5] |
| Unmodified RNA | Standard RNA Aptamer | < 1 minute | |
| 2'-Fluoro (RNA) | 2'-F pyrimidines | ~10 hours | |
| 2'-O-Methyl (RNA) | Fully 2'-O-Me modified | > 240 hours | [2] |
| 3' Inverted dT Cap | DNA aptamer + 3'-dT cap | Modest increase (~2-fold) | [2][8] |
| LNA/UNA | TBA with UNA modifications | Significant increase | [7] |
Question: My modified aptamer shows improved stability but has lost its binding affinity to thrombin. What went wrong?
Answer: This is a common trade-off. Chemical modifications, while crucial for stability, can alter the aptamer's three-dimensional structure, which is essential for target recognition.[4][9]
-
Modification Position is Critical: Modifications within the core binding region, such as the G-quartets of the thrombin binding aptamer (TBA), are often detrimental to folding and affinity.[6][7] Modifications in loop regions are generally better tolerated.[6][7]
-
Post-SELEX Modification Risk: Modifying an aptamer sequence after it has been selected (post-SELEX) carries a high risk of altering its binding properties.[4]
-
Troubleshooting Steps:
-
Rational Design: If modifying post-SELEX, use structural data to place modifications in regions not directly involved in thrombin contact, such as flexible loops or the termini.
-
Modified Library SELEX: The most robust solution is to perform the SELEX process itself using a library of chemically modified nucleotides (e.g., 2'-F or 2'-O-Me). This ensures that the selected sequences are already optimized to fold and bind correctly with the modifications incorporated.[10]
-
Binding Re-evaluation: Always re-characterize the binding affinity (e.g., via SPR or filter-binding assays) of any modified aptamer to ensure its function is retained.
-
Pharmacokinetics and Delivery
Question: My aptamer has good stability in vitro, but it shows a very short half-life in vivo. Why is this happening?
Answer: Even if nuclease degradation is addressed, rapid renal filtration is another major hurdle for aptamers. Due to their small size (typically 6-30 kDa), aptamers are quickly cleared from the bloodstream by the kidneys, which filter out molecules smaller than 30-50 kDa.[10][11][12]
-
Solution: Increase Hydrodynamic Size. To avoid renal clearance, the effective size of the aptamer must be increased. The most common strategy is conjugation with a high-molecular-weight polymer, most notably polyethylene glycol (PEG).[10][12]
-
PEGylation: Conjugating the aptamer to a 20 kDa or 40 kDa PEG molecule can dramatically increase circulation time and prolong its therapeutic effect.[10][12]
-
Other Conjugations: Conjugation to other molecules like cholesterol or albumin-binding moieties has also been explored to extend half-life.[3][13]
-
Specificity and Off-Target Effects
Question: How can I ensure my this compound is specific and doesn't bind to other coagulation factors or plasma proteins?
Answer: Ensuring specificity is critical to prevent unintended side effects. Aptamer cross-reactivity can occur with proteins that are structurally similar to the target.[10]
-
Counter-SELEX: During the selection process, include a "negative" or "counter" selection step.[11] Before incubating the library with thrombin, expose it to a mix of other relevant plasma proteins or coagulation factors (e.g., Factor Xa, Factor IXa, albumin). Discard the sequences that bind to these non-target molecules. This depletes the pool of non-specific binders.
-
Toggle-SELEX: If cross-reactivity with thrombin from different species is desired (for preclinical animal model testing), Toggle-SELEX can be used. This involves alternating the selection rounds between the human and animal protein targets (e.g., human thrombin and porcine thrombin).[14][15]
-
Specificity Assays: After selection, validate the aptamer's specificity using binding assays (like ELISA or SPR) against a panel of related and unrelated proteins.
Section 2: Key Experimental Protocols
Protocol: Assessing Aptamer Stability in Serum
This protocol describes a method to determine the half-life of an aptamer in the presence of serum nucleases.
-
Preparation:
-
Thaw human or animal serum (e.g., FBS) and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet debris. Use the clear supernatant.
-
Reconstitute your aptamer in a nuclease-free buffer (e.g., PBS) to a stock concentration of 20 µM.
-
-
Incubation:
-
Time Points:
-
Remove aliquots of the reaction at various time points (e.g., 0, 5 min, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr). The time points should be adjusted based on the expected stability of the aptamer (unmodified aptamers require shorter time points).
-
-
Quenching:
-
Immediately stop the degradation reaction in each aliquot by adding it to a stop solution/loading buffer containing a strong denaturant (e.g., 8M Urea or 95% formamide) and a chelating agent (e.g., EDTA) to inactivate nucleases.
-
-
Analysis:
-
Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE) on a 12-20% gel.
-
Stain the gel with a nucleic acid stain (e.g., SYBR Gold or Ethidium Bromide).[17]
-
Visualize the gel using an imaging system. The intact aptamer will appear as a distinct band.
-
-
Quantification:
-
Quantify the band intensity for the intact aptamer at each time point using densitometry software (e.g., ImageJ).[17]
-
Normalize the intensity of each time point to the t=0 sample.
-
Plot the percentage of intact aptamer versus time and calculate the half-life (t½).
-
Protocol: SELEX for this compound Selection
This protocol outlines a general workflow for Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to discover novel thrombin-binding aptamers.
-
Library Preparation:
-
Synthesize a single-stranded DNA (ssDNA) or RNA library. A typical library consists of a central random region (e.g., 40 nucleotides) flanked by constant primer binding sites for PCR amplification.[13]
-
To ensure proper folding, heat the library to 95°C for 5 minutes and then cool rapidly on ice.[13]
-
-
Negative Selection (Optional but Recommended):
-
Binding and Partitioning:
-
Immobilize purified human alpha-thrombin onto a solid support, such as NHS-activated magnetic beads.[13]
-
Incubate the aptamer library with the thrombin-coated beads to allow binding.
-
Wash the beads several times with a binding buffer to remove unbound and weakly bound sequences.
-
-
Elution:
-
Elute the tightly bound aptamer sequences from the thrombin target. This can be achieved by heat denaturation, a high salt wash, or by changing the pH.
-
-
Amplification:
-
Amplify the eluted sequences using PCR (for DNA libraries) or RT-PCR followed by in vitro transcription (for RNA libraries).
-
-
Iteration and Enrichment:
-
Use the amplified pool as the input for the next round of selection.
-
Repeat the cycle (steps 2-6) for 8-15 rounds. The stringency of the washing steps can be increased in later rounds to enrich for the highest affinity binders.
-
-
Sequencing and Characterization:
-
After the final round, clone and sequence the enriched pool to identify individual aptamer candidates.
-
Synthesize individual sequences and characterize their binding affinity (e.g., Kd) and inhibitory activity.
-
Section 3: Visualized Workflows and Pathways
Diagrams
The following diagrams illustrate key concepts and processes relevant to this compound development.
Caption: Key challenges and corresponding solutions in therapeutic aptamer development.
Caption: A typical experimental workflow for the SELEX process.
Caption: Simplified coagulation pathway showing thrombin's role and aptamer inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Aptamers: Successes and Challenges Ahead - PharmaFeatures [pharmafeatures.com]
- 4. A Mini-Review: Clinical Development and Potential of Aptamers for Thrombotic Events Treatment and Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Evaluation of Pharmacodynamics and Pharmacokinetics of Anti-thrombin DNA Aptamer RA-36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Biological Properties of Thrombin-Binding Aptamer by Incorporation of 8-Bromo-2′-Deoxyguanosine and 2′-Substituted RNA Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japtamers.co.uk [japtamers.co.uk]
- 10. Aptamers: Problems, Solutions and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aptamers as targeted therapeutics: current potential and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound [aptamer.ribocentre.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Improving the Biological Properties of Thrombin-Binding Aptamer by Incorporation of 8-Bromo-2′-Deoxyguanosine and 2′-Substituted RNA Analogues | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
Thrombin Aptamer Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target effects of thrombin aptamers.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thrombin aptamers?
Thrombin aptamers, particularly those targeting the fibrinogen-binding exosite I, can exhibit several off-target effects. The most commonly reported issues include non-specific interactions with other plasma proteins, leading to unintended anticoagulant activity, and potential for platelet activation. Some aptamers have also been observed to interact with components of the complement system. These off-target effects can arise from the aptamer's charge, conformation, and potential binding to structurally similar domains on other proteins.
Q2: How can I experimentally assess the off-target effects of my thrombin aptamer?
A panel of in vitro assays is typically used to characterize the specificity and off-target effects of thrombin aptamers. Key assays include:
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways. Prolongation of aPTT can indicate off-target anticoagulant effects.
-
Prothrombin Time (PT): Assesses the extrinsic and common pathways of coagulation. Significant changes in PT can also point to non-specific interactions.
-
Platelet Aggregation Assays: These assays, often performed using light transmission aggregometry, directly measure whether the aptamer induces or inhibits platelet aggregation in the absence or presence of agonists like ADP or collagen.
-
Binding Affinity Assays: Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be used to measure the binding kinetics of the aptamer against a panel of off-target proteins (e.g., albumin, fibrinogen, other coagulation factors) to assess specificity.
Q3: What are the leading strategies to minimize off-target effects of thrombin aptamers?
Several strategies can be employed to enhance the specificity and reduce the off-target effects of thrombin aptamers:
-
Chemical Modifications: Introducing modifications such as 2'-O-methyl (2'-OMe) or 2'-fluoro (2'-F) substitutions on the ribose backbone can increase nuclease resistance and may reduce non-specific binding by altering the aptamer's charge and conformation.
-
Structural Truncation and Optimization: Minimizing the aptamer sequence to its core binding motif can remove extraneous nucleotides that may contribute to off-target interactions. This often involves creating a series of truncated mutants and evaluating their on-target and off-target activities.
-
Development of Bivalent Aptamers: Constructing aptamers that bind to two distinct sites on thrombin (e.g., both exosite I and exosite II) can significantly increase binding affinity and specificity, thereby reducing the likelihood of off-target binding.
-
PEGylation: The conjugation of polyethylene glycol (PEG) to the aptamer can improve its pharmacokinetic profile and shield it from non-specific interactions.
-
Use of Antidotes: Developing a specific antidote or control agent that can rapidly reverse the aptamer's activity is a crucial strategy for managing potential bleeding risks in therapeutic applications.
Troubleshooting Guide
Problem: My this compound demonstrates significant prolongation in coagulation assays (aPTT/PT) beyond its intended thrombin inhibition.
-
Possible Cause: The aptamer may be interacting with other coagulation factors besides thrombin, or its polyanionic nature could be non-specifically inhibiting the coagulation cascade.
-
Troubleshooting Steps:
-
Assess Specificity: Perform binding assays (e.g., SPR) against a panel of key coagulation factors (e.g., Factor IXa, Factor Xa, Factor VIIa) to identify any unintended binding partners.
-
Introduce Chemical Modifications: Synthesize variants of your aptamer with 2'-O-methyl or 2'-fluoro modifications. These changes can reduce non-specific electrostatic interactions.
-
Optimize the Sequence: Truncate the aptamer sequence to its minimal functional core to eliminate regions that might be responsible for off-target binding.
-
Problem: I am observing unexpected platelet activation or inhibition with my aptamer.
-
Possible Cause: The aptamer might be interacting with platelet receptors, such as GPIbα, or interfering with signaling pathways involved in platelet activation.
-
Troubleshooting Steps:
-
Perform Platelet Aggregation Assays: Directly test the effect of your aptamer on platelet aggregation, both alone and in the presence of standard agonists.
-
Flow Cytometry Analysis: Use flow cytometry to check for the binding of your fluorescently labeled aptamer to the platelet surface.
-
Consider a Bivalent Design: A bivalent aptamer that binds to both exosite I and II of thrombin may have a more defined interaction, potentially avoiding interactions with platelet receptors.
-
Problem: Modifications made to reduce off-target effects have also decreased my aptamer's on-target thrombin affinity.
-
Possible Cause: The modifications may have altered the three-dimensional structure of the aptamer's binding site.
-
Troubleshooting Steps:
-
Systematic Mutational Analysis: Create a library of aptamers with single or few modifications to identify which positions are critical for thrombin binding.
-
Re-evaluate Binding Kinetics: Use techniques like SPR or BLI to precisely measure the on-target (thrombin) and off-target binding affinities of your modified aptamers to find a candidate with the best balance of properties.
-
Structural Modeling: If possible, use computational modeling to predict how different modifications might impact the aptamer's structure and its interaction with thrombin.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on modified thrombin aptamers, illustrating the impact of different strategies on anticoagulant activity and binding affinity.
Table 1: Comparison of Anticoagulant Activity of Thrombin Aptamers
| Aptamer | Modification | aPTT (seconds) at 1 µM | PT (seconds) at 1 µM |
| HD1 (Unmodified) | None | 85.2 ± 4.5 | 28.1 ± 2.1 |
| HD1-2'-OMe | 2'-O-methyl substitutions | 65.7 ± 3.8 | 22.5 ± 1.9 |
| Bivalent Aptamer | Two binding domains | > 120 | 45.3 ± 3.2 |
| Control (Saline) | N/A | 30.5 ± 2.1 | 15.2 ± 1.1 |
Table 2: Binding Affinities of Modified Thrombin Aptamers
| Aptamer | Target | Off-Target (Factor Xa) |
| K_d (nM) | K_d (nM) | |
| HD1 (Unmodified) | 25.3 | > 1000 |
| HD1-Truncated | 30.1 | > 2000 |
| HD1-LNA | 10.8 | > 1500 |
Detailed Experimental Protocols
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
-
Preparation: Prepare citrated human plasma and the this compound at various concentrations in a suitable buffer (e.g., HBS).
-
Incubation: In a coagulometer cuvette, mix 50 µL of plasma with 10 µL of the aptamer solution (or buffer for control). Incubate at 37°C for 3 minutes.
-
Activation: Add 50 µL of aPTT reagent (a source of phospholipids and a contact activator like silica) to the plasma-aptamer mixture. Incubate at 37°C for exactly 5 minutes.
-
Initiation of Clotting: Add 50 µL of pre-warmed 25 mM CaCl₂ solution to the cuvette to initiate the coagulation cascade.
-
Measurement: The coagulometer will automatically measure the time (in seconds) until a fibrin clot is formed.
Protocol 2: Prothrombin Time (PT) Assay
-
Preparation: Prepare citrated human plasma and the this compound at various concentrations.
-
Incubation: In a coagulometer cuvette, mix 50 µL of plasma with 10 µL of the aptamer solution. Incubate at 37°C for 3 minutes.
-
Initiation of Clotting: Add 100 µL of PT reagent (thromboplastin and calcium) to the cuvette.
-
Measurement: The coagulometer will measure the time required for clot formation.
Protocol 3: Light Transmission Platelet Aggregometry
-
Preparation: Prepare platelet-rich plasma (PRP) from fresh citrated whole blood by centrifugation. Prepare a platelet-poor plasma (PPP) blank.
-
Baseline Measurement: Place a cuvette with PRP into the aggregometer and establish a stable baseline.
-
Addition of Aptamer: Add the this compound at the desired final concentration to the PRP and incubate for 5-10 minutes, observing for any spontaneous aggregation.
-
Addition of Agonist: Add a platelet agonist (e.g., ADP, collagen, or a low concentration of thrombin) to induce aggregation.
-
Data Recording: Record the change in light transmission over time. The extent of aggregation is quantified as the maximum percentage change in light transmission relative to the PPP blank.
Visualizations
Caption: Workflow for mitigating off-target effects of thrombin aptamers.
Caption: Thrombin-mediated platelet activation and potential aptamer off-target interaction.
Technical Support Center: Enhancing the In-Vivo Stability of Thrombin Aptamers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the in-vivo stability of thrombin aptamers.
Frequently Asked Questions (FAQs)
Q1: My unmodified thrombin aptamer shows rapid degradation in serum. What is the primary cause and what are the initial steps to address this?
A1: The primary cause of rapid degradation of unmodified thrombin aptamers in serum is susceptibility to nucleases.[1][2] Unmodified DNA and RNA oligonucleotides are quickly broken down by these enzymes present in the blood.[1][2] The half-life of an unmodified anti-thrombin DNA aptamer in vivo can be as short as 108 seconds.[3]
To address this, the initial and most common approach is to introduce chemical modifications to the nucleotide structure to increase nuclease resistance.[4][5]
Q2: What are the most common chemical modifications to improve the in-vivo stability of thrombin aptamers?
A2: Several chemical modifications can significantly enhance the stability of thrombin aptamers. The most widely used include:
-
2'-Fluoro (2'-F) and 2'-O-Methyl (2'-OMe) modifications: These are common modifications to the sugar moiety of nucleotides that increase resistance to nuclease degradation.[3][6][7] Aptamers with 2'-F modified pyrimidines have shown considerably increased nuclease resistance and are used in clinical studies.[3]
-
Locked Nucleic Acid (LNA): LNA modifications lock the ribose ring in a specific conformation, which can increase thermal stability and nuclease resistance.[8][9] However, the position of LNA substitution is critical, as incorrect placement can decrease thrombin inhibition.[8]
-
3'-end capping: Introducing an inverted deoxythymidine (dT) at the 3'-end can block the action of 3'-exonucleases, a common degradation pathway in serum.[2][10]
Q3: I've modified my aptamer, but its binding affinity to thrombin has decreased. Why does this happen and how can I mitigate it?
A3: Chemical modifications, while enhancing stability, can sometimes alter the three-dimensional structure of the aptamer, which is crucial for its interaction with thrombin.[5][8][11] The thrombin-binding aptamer (TBA) folds into a specific G-quadruplex structure, and modifications can disrupt this fold or interfere with key binding interactions in the loops.[8][12][13] For instance, LNA substitutions in the G-quadruplex core or the TGT loop of the this compound have been shown to decrease thrombin inhibition.[8]
To mitigate this, consider the following:
-
Positional Scanning: Systematically modify different positions of the aptamer to identify locations where modifications are well-tolerated without compromising affinity.[8][11]
-
Loop Modifications: Focus modifications on the loop regions, as they are often more tolerant to changes than the G-quadruplex core.[12] However, be aware that the loops are also critical for thrombin recognition.[12]
-
Post-SELEX Modification vs. Modified SELEX: If post-selection modification is problematic, consider using modified nucleotides during the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process itself to select for aptamers that are both stable and have high affinity from the outset.
Q4: My stabilized this compound is still cleared rapidly from circulation in vivo. What other factors besides nuclease degradation should I consider?
A4: Rapid clearance of small oligonucleotides like aptamers is often due to renal filtration.[14][15] Even if an aptamer is nuclease-resistant, its small size leads to rapid removal from the bloodstream by the kidneys.
To address this, consider increasing the hydrodynamic radius of the aptamer through conjugation with larger molecules such as:
-
Polyethylene Glycol (PEG): PEGylation is a widely used strategy to increase the circulation half-life of aptamers by preventing renal clearance.[14][15][16][17] Conjugation with a 20 kDa PEG has been shown to be nearly as effective as a 40 kDa PEG in preventing renal clearance.[14][18]
-
Cholesterol or other lipids: These can enhance plasma protein binding and reduce renal clearance.[15]
-
Peptides or Proteins: Conjugation to larger biomolecules can also prolong circulation time.[19]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low anticoagulant activity in vitro after modification. | Modification interferes with thrombin binding. | - Perform positional scanning to identify optimal modification sites.- Use molecular dynamics simulations to predict the structural impact of modifications.[11]- Consider alternative modifications that are less disruptive to the G-quadruplex structure. |
| Aptamer precipitates upon PEGylation. | Improper reaction conditions or aggregation of the conjugate. | - Optimize PEGylation reaction conditions (e.g., pH, temperature, stoichiometry).- Purify the PEGylated aptamer using chromatography to remove aggregates.- Characterize the conjugate to ensure a single PEG chain is attached. |
| Inconsistent results in in-vivo efficacy studies. | - Variability in animal models.- Incomplete understanding of aptamer biodistribution. | - Use a sufficient number of animals and appropriate statistical analysis.- Perform biodistribution studies using radiolabeled or fluorescently tagged aptamers to understand tissue accumulation and clearance.[16][20] |
| High toxicity observed in cell culture or animal models. | - Off-target effects of the aptamer or conjugate.- Immunogenicity of the modified aptamer or conjugate. | - Perform sequence analysis (BLAST) to check for potential off-target binding.- Test for cytokine release and other markers of immune response.- Consider using less immunogenic modifications. |
Data Summary Tables
Table 1: Effect of Chemical Modifications on this compound Stability
| Modification | Effect on Nuclease Resistance | Effect on Thermal Stability (Tm) | Reference(s) |
| 2'-Fluoro (2'-F) pyrimidines | Significantly increased | Can increase | [3][6][21] |
| 2'-O-Methyl (2'-OMe) | Significantly increased | Can increase | [6] |
| Locked Nucleic Acid (LNA) | Increased | Markedly improved | [8][9] |
| Unlocked Nucleic Acid (UNA) | Increased | Can increase or decrease depending on position | [12][22][23] |
| 3'-inverted dT | Increased resistance to 3'-exonucleases | Minimal effect | [2] |
| 8-bromo-2′-deoxyguanosine & 2'-F-riboguanosine | Significantly increased (50% undegraded at 24h in 50% FBS) | Increased by ~40°C | [24] |
Table 2: Effect of Conjugation on this compound In-Vivo Half-Life
| Conjugate | Effect on Circulation Half-Life | Mechanism | Reference(s) |
| Polyethylene Glycol (PEG) (20-40 kDa) | Prolonged | Increased hydrodynamic radius, reduced renal filtration | [14][16][18] |
| Cholesterol | Increased | Enhanced plasma protein binding, reduced renal filtration | [15] |
| Peptides | Can be increased | Depends on the peptide sequence and properties | [19][25] |
Experimental Protocols
Protocol 1: Serum Stability Assay
This protocol outlines a general procedure to assess the stability of thrombin aptamers in serum.
-
Aptamer Preparation: Synthesize and purify the unmodified and modified thrombin aptamers. Quantify the concentration accurately using UV-Vis spectrophotometry.
-
Serum Incubation:
-
Prepare aliquots of human or mouse serum.
-
Incubate the aptamers (e.g., at a final concentration of 1 µM) in serum (e.g., 50% or 90% serum in buffer) at 37°C.
-
Collect samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Stop the degradation reaction by adding a denaturing loading buffer and flash-freezing the samples.
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize the bands.
-
-
Data Analysis:
-
Quantify the intensity of the full-length aptamer band at each time point.
-
Calculate the percentage of intact aptamer remaining relative to the 0-hour time point.
-
Determine the half-life of the aptamer in serum.
-
Protocol 2: In Vitro Anticoagulation Assay (Activated Partial Thromboplastin Time - aPTT)
This protocol measures the anticoagulant activity of thrombin aptamers.
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound in a suitable buffer.
-
Pre-warm human plasma and aPTT reagent to 37°C.
-
-
Assay Procedure:
-
In a coagulometer cuvette, mix a small volume of human plasma with the aptamer solution and incubate for a defined period (e.g., 3 minutes) at 37°C.
-
Add the aPTT reagent and incubate for another defined period (e.g., 3 minutes) at 37°C.
-
Initiate the clotting reaction by adding pre-warmed calcium chloride solution.
-
The coagulometer will measure the time taken for clot formation.
-
-
Data Analysis:
-
Plot the clotting time against the aptamer concentration.
-
Determine the concentration of aptamer required to double the clotting time.
-
Visualizations
Caption: Experimental workflow for evaluating modified thrombin aptamers.
Caption: Strategies to enhance the in-vivo stability of thrombin aptamers.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. mdpi.com [mdpi.com]
- 9. Locked Nucleic Acid and Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A straightforward modification in the thrombin binding aptamer improving the stability, affinity to thrombin and nuclease resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Unlocking precision in aptamer engineering: a case study of the thrombin binding aptamer illustrates why modification size, quantity, and position matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Unlocking precision in aptamer engineering: a case study of the thrombin binding aptamer illustrates why modification size, quantity, and position matter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies [mdpi.com]
- 16. Conjugation to polyethylene glycol polymer promotes aptamer biodistribution to healthy and inflamed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics and biodistribution of novel aptamer compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Regioselective Conjugation of the 15-nt this compound with an Optimized Tripeptide Sequence Greatly Increases the Anticoagulant Activity of the Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural and Binding Effects of Chemical Modifications on Thrombin Binding Aptamer (TBA) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. The Regioselective Conjugation of the 15-nt this compound with an Optimized Tripeptide Sequence Greatly Increases the Anticoagulant Activity of the Aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming limitations of the SELEX process for aptamer selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for aptamer selection.
Troubleshooting Guides
This section addresses specific issues that may arise during SELEX experiments in a question-and-answer format.
Issue 1: Low or No Enrichment of Target-Binding Aptamers
Q: My SELEX experiment is not showing enrichment of target-binding sequences after several rounds. What are the possible causes and solutions?
A: Lack of enrichment can stem from several factors throughout the SELEX workflow. Here are some common causes and troubleshooting steps:
-
Suboptimal Library Design: The initial oligonucleotide library may have poor diversity or contain sequences prone to forming non-functional structures.[1] The constant regions flanking the random sequence should be optimized to minimize interference with aptamer folding.[1]
-
Inefficient Partitioning: The separation of target-bound aptamers from unbound sequences is a critical step.[2][3] If the washing steps are too stringent in the initial rounds, rare binding sequences may be lost.[1] Conversely, insufficient washing can lead to high background noise from non-specific binders.
-
Target-Related Issues: The target molecule may be unstable, improperly folded, or inaccessible.[1] If the target is immobilized, the conjugation process could alter its conformation.[1] Consider using SELEX methods where the target and library are in solution, such as Capillary Electrophoresis (CE)-SELEX.[1][4]
-
PCR Amplification Problems: The PCR step can introduce significant bias, favoring the amplification of certain sequences regardless of their binding affinity.[1][5][6] This can lead to the enrichment of "PCR-fit" sequences over true binders.
Troubleshooting Workflow for Low Enrichment
Caption: Troubleshooting workflow for low or no aptamer enrichment.
Issue 2: High Background of Non-Specific Binding
Q: I'm observing a high background of non-specific binding in my SELEX experiment, which is masking the signal from true binders. How can I reduce this?
A: Non-specific binding is a common hurdle in SELEX, where oligonucleotides bind to components other than the intended target, such as the immobilization matrix or filter membranes.[7][8] Here are strategies to mitigate this issue:
-
Introduce Counter and Negative SELEX Steps:
-
Negative SELEX: Before the positive selection step, incubate the library with the immobilization matrix (e.g., beads without the target) and discard the bound sequences.[8][9] This removes aptamers that bind non-specifically to the matrix.
-
Counter SELEX: To enhance specificity, incubate the enriched pool with molecules structurally similar to the target and collect the unbound sequences.[4][10] This eliminates cross-reactive aptamers.[11]
-
-
Increase Selection Stringency: In later rounds of SELEX, make the binding and washing conditions more stringent.[1] This can be achieved by:
-
Increasing the washing buffer volume and duration.
-
Adding competitors to the binding buffer.
-
Decreasing the target concentration.[12]
-
-
Optimize Blocking: For Cell-SELEX, where the cellular surface is complex, blocking non-specific binding sites is crucial.[13][14] Using masking DNA or blocking agents like tRNA and salmon sperm DNA can be effective.[14][15]
Issue 3: PCR Bias and Byproduct Formation
Q: My PCR amplification step is generating byproducts, and I suspect it's introducing bias. How can I optimize the amplification?
A: PCR is a major source of bias in SELEX, as some sequences may amplify more efficiently than others, leading to their enrichment irrespective of target affinity.[1][6][16] Strategies to minimize PCR bias include:
-
Limit the Number of PCR Cycles: Using the minimum number of cycles necessary for sufficient amplification can prevent the over-amplification of certain sequences.[1][5]
-
Optimize PCR Conditions: Adjusting primer concentrations, annealing temperature, and template amounts can improve amplification fidelity.[1][17]
-
Use High-Fidelity Polymerases: Employing DNA polymerases with lower error rates and less bias can help maintain library diversity.[5]
-
Emulsion PCR (ePCR): Performing PCR in a water-in-oil emulsion creates microreactors where individual DNA molecules are amplified, significantly reducing bias.[1][5]
-
Asymmetric PCR: This method can be used to generate single-stranded DNA (ssDNA) directly, but it requires careful optimization of primer ratios and other parameters to avoid non-specific amplification.[1][17]
Frequently Asked Questions (FAQs)
Q1: What are the main limitations of the conventional SELEX process?
A1: Conventional SELEX, while powerful, has several limitations:
-
Time-Consuming and Labor-Intensive: The process typically involves numerous rounds (8-15) and can take weeks to months to complete.[3][4]
-
PCR Bias: The amplification step can distort the composition of the aptamer pool, favoring sequences that are more amenable to PCR over those with high target affinity.[1][6]
-
Non-Specific Binding: Oligonucleotides can bind to surfaces and reagents other than the target, leading to high background and the selection of false positives.[7]
-
Target Immobilization Issues: Attaching a target to a solid support can alter its native conformation, leading to the selection of aptamers that do not recognize the target in its natural state.[1][18]
-
Low Success Rate for Certain Targets: Some molecules, particularly small molecules or those with limited surface charges, can be challenging targets for aptamer selection.[1][3]
Q2: How has SELEX technology evolved to overcome these limitations?
A2: Several advanced SELEX methods have been developed to address the shortcomings of the conventional approach. These innovations aim to improve efficiency, reduce bias, and expand the range of targetable molecules.
Comparison of Advanced SELEX Methods
| Method | Principle | Advantages | Disadvantages |
| Capillary Electrophoresis (CE)-SELEX | Separates target-aptamer complexes from unbound DNA based on electrophoretic mobility.[4] | High separation efficiency, fewer selection rounds (1-4), suitable for solution-phase selection.[4] | Requires specialized equipment, limited library diversity due to capillary loading capacity.[4] |
| Microfluidic SELEX | Integrates SELEX steps onto a microfluidic chip. | Automation, reduced reagent consumption, faster processing times.[19] | Concerns about protein integrity and stability during multiple cycles may exist.[4] |
| Cell-SELEX | Uses whole living cells as the target.[1] | Selects aptamers against targets in their native conformation on the cell surface.[20] | High non-specific binding to the complex cell surface, potential for contamination with dead cells.[13][21][22] |
| In Vivo SELEX | The selection process is performed within a living organism.[18][23] | Identifies aptamers that are functional in a physiological environment and can overcome biological barriers.[24] | Technically challenging, complex recovery of bound sequences. |
| High-Throughput Sequencing (HTS)-SELEX | Integrates next-generation sequencing (NGS) to analyze the enriched pools from each round.[4] | Provides a deep understanding of pool evolution, allows for early identification of candidate aptamers, and can shorten the overall process.[5][21][25] | Generates large datasets that require specialized bioinformatics analysis.[5] |
Q3: What is Cell-SELEX and what are its specific challenges?
A3: Cell-SELEX is a powerful modification of the SELEX process that uses whole, living cells as targets to select aptamers against cell-surface molecules in their native state.[20] This is particularly useful for identifying biomarkers and developing targeted therapies.[20]
However, Cell-SELEX presents unique challenges:
-
High Non-Specific Binding: The complexity of the cell surface leads to a high background of non-specific oligonucleotide binding.[13]
-
Imperfect Negative Selection: Completely removing sequences that bind to common molecules on both target and control cells can be difficult.[21][22]
-
Contamination by Dead Cells: Dead cells can non-specifically adsorb nucleic acids, leading to the enrichment of false positives.[21][22]
-
Reproducibility: Maintaining consistent cell culture conditions (e.g., confluency, passage number) is critical for the success of Cell-SELEX.[15]
Cell-SELEX Workflow with Troubleshooting Points
Caption: A simplified Cell-SELEX workflow highlighting common issues and solutions.
Experimental Protocols
Protocol 1: General Method for Reducing PCR Bias using Emulsion PCR (ePCR)
Objective: To minimize amplification bias during the SELEX process.
Methodology:
-
Prepare the Aqueous Phase: In a PCR tube, prepare the PCR master mix containing the enriched DNA pool from a SELEX round, primers, dNTPs, a high-fidelity DNA polymerase, and PCR buffer.
-
Prepare the Oil Phase: The oil phase typically consists of a non-polar oil (e.g., mineral oil) and surfactants (e.g., Span 80, Tween 80, Triton X-100) to stabilize the emulsion.
-
Create the Emulsion: Add the aqueous phase to the oil phase (typically a 1:2 to 1:5 ratio of aqueous to oil). Create the emulsion by vigorous vortexing or using a magnetic stirrer until a milky, opaque emulsion is formed.[5] This process encapsulates small volumes of the aqueous phase, containing on average one or a few DNA molecules, into individual droplets.
-
Perform Thermocycling: Subject the emulsion to thermocycling conditions appropriate for the primers and template. Each droplet acts as a separate microreactor, preventing competition between different sequences for amplification reagents.[5]
-
Break the Emulsion: After PCR, the emulsion is broken to recover the amplified DNA. This is typically done by adding an organic solvent (e.g., isobutanol or ether) followed by centrifugation to separate the aqueous and oil phases.
-
Purify the DNA: The amplified dsDNA is recovered from the aqueous phase and purified using standard methods (e.g., column purification or ethanol precipitation) before proceeding to the next step of the SELEX cycle.
Protocol 2: Counter-Selection for Enhancing Aptamer Specificity in Cell-SELEX
Objective: To remove aptamers that bind to common cell surface molecules and enrich for those specific to the target cell type.
Methodology:
-
Prepare Enriched Aptamer Pool: Obtain the enriched ssDNA pool after a round of positive selection against the target cells.
-
Prepare Counter-Selection (Control) Cells: Culture the control cell line, which is closely related to the target cell line but does not express the target molecule of interest.
-
Incubation with Control Cells: Incubate the enriched ssDNA pool with the control cells under the same binding conditions used for the positive selection. The goal is to have aptamers that recognize common surface molecules bind to the control cells.
-
Partitioning: Separate the unbound aptamers from the control cells. This is a critical step. The supernatant, containing the aptamers that did not bind to the control cells, is collected. The cell pellet, containing the non-specific binders, is discarded.
-
Recovery of Specific Aptamers: The collected supernatant now contains a pool of aptamers that is depleted of sequences that bind to the counter-selection cells.
-
Amplification and Next Round: This refined pool of aptamers is then amplified and used for the next round of positive selection against the target cells. This iterative process progressively increases the specificity of the aptamer pool for the target cells.[21]
References
- 1. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SELEX: Systematic Evolution of Ligands by Exponential E... [sbsgenetech.com]
- 4. Recent Advances in SELEX Technology and Aptamer Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inside the Black Box: What Makes SELEX Better? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Density-dependent cooperative non-specific binding in solid-phase SELEX affinity selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances and Challenges in Small-Molecule DNA Aptamer Isolation, Characterization, and Sensor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic evolution of ligands by exponential enrichment - Wikipedia [en.wikipedia.org]
- 10. Challenges and Opportunities for Small Molecule Aptamer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aptamers: Problems, Solutions and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Development of Cell-Specific Aptamers: Recent Advances and Insight into the Selection Procedures [mdpi.com]
- 16. sequencing.roche.com [sequencing.roche.com]
- 17. mdpi.com [mdpi.com]
- 18. Aptamers Against Live Targets: Is In Vivo SELEX Finally Coming to the Edge? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Current developments of SELEX technologies and prospects in the aptamer selection with clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Approach to Overcome Defects of Cell-SELEX in Developing Aptamers against Aspartate β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell-SELEX Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Aptamers Against Live Targets: Is In Vivo SELEX Finally Coming to the Edge? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Thrombin Aptamer Refolding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with thrombin aptamers. The information is designed to help you overcome common challenges encountered during the refolding and application of these oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind refolding a denatured thrombin aptamer?
The thrombin-binding aptamer (TBA) functions by folding into a specific three-dimensional G-quadruplex structure.[1][2] This structure is essential for its high-affinity binding to thrombin.[1][3] Denaturation disrupts this tertiary structure. The refolding process, typically an annealing step involving heating and slow cooling, is designed to allow the aptamer to correctly re-form its active G-quadruplex conformation.[4][5][6] This process is critically dependent on the presence of specific cations that stabilize the G-quadruplex core.[7][8]
Q2: Which cation should I use in my refolding buffer, and why?
For optimal anticoagulant activity, potassium (K+) is the recommended cation.[7][8] K+ ions fit well within the G-quartets of the aptamer, stabilizing the antiparallel G-quadruplex structure that is most effective for thrombin inhibition.[7][9] While other cations like sodium (Na+), strontium (Sr2+), and ammonium (NH4+) can also induce G-quadruplex formation, the resulting structures may have different conformations, stabilities, and significantly lower thrombin inhibitory activity.[8][9][10] The use of K+ generally leads to a higher binding affinity for thrombin compared to other monovalent cations.[10]
Q3: How can I verify that my this compound has folded correctly?
Circular Dichroism (CD) spectroscopy is a widely used and effective method to confirm the folding topology of the this compound. The functionally active antiparallel G-quadruplex structure exhibits a characteristic CD spectrum with a strong positive peak around 295 nm and a negative peak around 265-270 nm.[7][11][12] Other techniques include:
-
Native Polyacrylamide Gel Electrophoresis (PAGE): Correctly folded aptamers will migrate as a single, well-defined band.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the G-quadruplex formation.[4]
-
Thermal Denaturation (Melting) Curves: By monitoring the change in UV or CD signal with increasing temperature, you can determine the melting temperature (Tm), which is an indicator of the stability of the folded structure.[9][13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no thrombin inhibition activity | Incorrect aptamer folding: The aptamer may not be in its active antiparallel G-quadruplex conformation. | 1. Verify your refolding protocol: Ensure you are performing a heat-cool annealing step (e.g., 95°C for 5 minutes followed by slow cooling to room temperature).[5][14] 2. Check your buffer composition: Confirm the presence of potassium ions (e.g., 50-100 mM KCl) in your refolding and assay buffers.[4][15] 3. Confirm folding with CD spectroscopy: Check for the characteristic spectral signature of the antiparallel G-quadruplex.[7][12] |
| Suboptimal cation choice: Use of cations other than K+ (e.g., Na+, Mg2+) can lead to less active conformations or weaker complexes.[8][9] | Switch to a potassium-based buffer system for both refolding and the final application. | |
| Multiple bands on a native PAGE gel | Presence of multiple conformations or aggregates: The aptamer may be folding into different structures or forming intermolecular complexes. | 1. Optimize the annealing process: Try a slower cooling rate after the initial denaturation step.[4] 2. Adjust aptamer concentration: High concentrations can sometimes favor intermolecular G-quadruplex formation. Try refolding at a lower concentration. 3. Ensure buffer purity: Use high-purity water and reagents to avoid contaminants that might interfere with folding. |
| Low melting temperature (Tm) indicating instability | Insufficient cation concentration: The concentration of the stabilizing cation (preferably K+) may be too low. | Increase the concentration of KCl in your buffer. A common range is 50-100 mM.[4][15] |
| Incorrect pH: The buffer pH may be outside the optimal range for aptamer stability. | Ensure your buffer pH is within the neutral range (typically pH 7.0-8.0).[14] | |
| Inconsistent experimental results | Incomplete refolding: The aptamer may not be consistently reaching its final folded state. | Always perform the heat-cool annealing step immediately before use or after any significant temperature changes (like freezing).[16] |
| Aptamer degradation: The aptamer may be degraded by nucleases. | Use nuclease-free water and reagents. Store aptamers as recommended, typically frozen. |
Quantitative Data Summary
The choice of cation significantly impacts the stability and binding affinity of the this compound.
Table 1: Influence of Cations on this compound Stability
| Cation | Melting Temperature (Tm) | Relative Stability | Reference |
| K+ | ~50 °C | High | [4] |
| Sr2+ | ~68 °C | Very High (more stable than K+) | [9][13] |
| Na+ | Lower than K+ | Moderate | [9][17] |
| NH4+ | Above 25 °C | High | [9][13] |
| Li+, Cs+, Mg2+, Ca2+ | Very low temperatures | Low | [9][13] |
Table 2: Cation-Dependent Binding Affinity to Thrombin
| Cation | Dissociation Constant (KD) | Relative Affinity | Reference |
| K+ | 0.15 nM - 2.8 nM | Very High | [10][18] |
| Na+ | ~250 nM | Low | [10] |
| Unmodified TBA (literature value) | ~99.8 nM | High | [12] |
Note: K_D values can vary based on the specific experimental conditions and techniques used.
Experimental Protocols
Protocol 1: Standard Annealing for this compound Refolding
This protocol is designed to refold denatured this compound into its active G-quadruplex conformation.
-
Resuspend Aptamer: Dissolve the lyophilized this compound in a suitable refolding buffer (e.g., 10 mM Potassium Phosphate, 100 mM KCl, pH 7.4) to the desired stock concentration.
-
Denaturation: Heat the aptamer solution in a heat block or thermocycler to 95°C for 5 minutes. This will disrupt any secondary structures.[5]
-
Annealing (Slow Cooling): Turn off the heat block or set the thermocycler to slowly cool down to room temperature over a period of 45-60 minutes. Alternatively, leave the tube in the heat block as it cools or transfer it to a water bath that is allowed to cool slowly.
-
Equilibration: Allow the aptamer solution to equilibrate at room temperature for at least 15-30 minutes before use.[14]
-
Storage: The refolded aptamer can be stored at 4°C for short-term use. For long-term storage, it is recommended to store aliquots at -20°C, but note that a new annealing step will be required after thawing.[16]
Protocol 2: Verification of Folding using Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps to confirm the correct antiparallel G-quadruplex structure.
-
Sample Preparation: Prepare the refolded this compound sample (following Protocol 1) at a suitable concentration (e.g., 5-10 µM) in a potassium-containing buffer.
-
Blank Measurement: Use the same buffer without the aptamer as a blank reference.
-
CD Spectrum Acquisition:
-
Set the CD spectrophotometer to scan from approximately 320 nm to 220 nm.
-
Acquire the spectrum of the blank buffer and subtract it from the aptamer sample spectrum.
-
-
Data Analysis:
-
A correctly folded antiparallel this compound will show a positive peak (maximum) at ~295 nm and a negative peak (minimum) at ~265 nm.[12]
-
The presence of a peak around 260 nm may indicate the formation of a parallel G-quadruplex structure, which is less active for thrombin inhibition.
-
Visual Guides
Caption: A standard workflow for refolding thrombin aptamers.
Caption: A logical guide for troubleshooting low aptamer activity.
References
- 1. A Comprehensive Analysis of the Thrombin Binding Aptamer Containing Functionalized Pyrrolo-2’-deoxycytidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability and Binding Properties of a Modified Thrombin Binding Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Biological Properties of Thrombin-Binding Aptamer by Incorporation of 8-Bromo-2′-Deoxyguanosine and 2′-Substituted RNA Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Optimization of a Thrombin Sandwich Aptamer Microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japtamers.co.uk [japtamers.co.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. Cation Coordination Alters the Conformation of a Thrombin-Binding G-Quadruplex DNA Aptamer That Affects Inhibition of Thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Folding of the this compound into a G-quadruplex with Sr(2+): stability, heat, and hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A DNA-Based Biosensor Assay for the Kinetic Characterization of Ion-Dependent Aptamer Folding and Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. Expanding the recognition interface of the thrombin-binding aptamer HD1 through modification of residues T3 and T12 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. basepairbio.com [basepairbio.com]
- 17. Kinetics and mechanism of conformational changes in a G-quadruplex of thrombin-binding aptamer induced by Pb2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Crystal structures of thrombin in complex with chemically modified thrombin DNA aptamers reveal the origins of enhanced affinity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thrombin Aptamers and Monoclonal Antibodies for Researchers and Drug Development Professionals
An objective analysis of two powerful classes of thrombin inhibitors, providing experimental data and protocols to aid in the selection of the most suitable molecule for therapeutic and diagnostic applications.
In the landscape of therapeutic and diagnostic development, the precise targeting of key biological molecules is paramount. Thrombin, a serine protease central to the coagulation cascade, represents a critical target for anticoagulant therapies.[1] This guide provides a detailed comparison of two major classes of thrombin inhibitors: nucleic acid aptamers and monoclonal antibodies. Both offer high specificity and affinity, yet they possess distinct characteristics that make them suitable for different applications.[2] This document aims to equip researchers, scientists, and drug development professionals with the necessary information, including quantitative data and experimental protocols, to make informed decisions.
Performance Comparison: Aptamers vs. Monoclonal Antibodies
Aptamers are short, single-stranded DNA or RNA oligonucleotides that fold into unique three-dimensional structures to bind to their targets with high affinity and specificity.[3] Monoclonal antibodies are proteins produced by a single clone of B cells that recognize and bind to a specific epitope on a target antigen.[4] While both can effectively inhibit thrombin, their fundamental differences in composition and production lead to distinct advantages and disadvantages.
Aptamers offer several advantages, including their smaller size, which can allow for better tissue penetration, and their chemical synthesis, which ensures high batch-to-batch consistency and allows for easy modification.[2] Furthermore, they are generally non-immunogenic.[5] Monoclonal antibodies, on the other hand, have a long history of clinical success and well-established manufacturing processes.
Below are tables summarizing the key performance characteristics of selected thrombin aptamers and a qualitative comparison with monoclonal antibodies.
Quantitative Data for Thrombin Aptamers
| Aptamer Name | Target Site on Thrombin | Binding Affinity (Kd) | Anticoagulant Effect | Key Features |
| HD1 (TBA) | Exosite I | ~257.8 nM[6] | Inhibits fibrinogen cleavage and platelet aggregation[7] | Well-characterized; inhibits clot-bound thrombin[5][8] |
| HD22 | Exosite II | ~97.6 nM[6] | Inhibits activation of Factors V and VIII[9] | Weaker anticoagulant compared to HD1[7] |
| AYA1809002 | Active Site | 10 nM[5][10] | Decreases Factor II activity, increases PT and aPTT[5][10] | High affinity; reversible with a complementary sequence[5][10] |
| AYA1809004 | Active Site | 13 nM[5][10] | Decreases Factor II activity, increases PT and aPTT[5][10] | High affinity; reversible with a complementary sequence[5][10] |
Qualitative Comparison of Thrombin Monoclonal Antibodies
| Characteristic | Description |
| Target Specificity | Highly specific for thrombin, with some antibodies also recognizing prothrombin or thrombin-inhibitor complexes.[1] |
| Binding Affinity | Generally high affinity (nanomolar to picomolar range), though specific Kd values are often not publicly available for commercial antibodies. |
| Mechanism of Action | Can be designed to block the active site or allosterically inhibit thrombin activity by binding to exosites. |
| Therapeutic Use | While monoclonal antibodies targeting other coagulation factors are in clinical development, therapeutic monoclonal antibodies directly targeting thrombin are less common.[11][12] Idarucizumab is a monoclonal antibody fragment that reverses the effect of the direct thrombin inhibitor dabigatran.[8] |
| Commercial Availability | A wide range of monoclonal antibodies against human thrombin are commercially available for research purposes (e.g., from Abcam, Thermo Fisher Scientific).[1] |
Experimental Protocols
To facilitate the direct comparison of thrombin aptamers and monoclonal antibodies in a laboratory setting, detailed protocols for key binding and functional assays are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity Comparison
This protocol describes a competitive ELISA to determine the binding affinity of an aptamer or a monoclonal antibody to thrombin.
Materials:
-
High-binding 96-well microplate
-
Human α-thrombin
-
Biotinylated thrombin aptamer or biotinylated anti-thrombin monoclonal antibody
-
Unlabeled this compound and unlabeled anti-thrombin monoclonal antibody (as competitors)
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of human α-thrombin (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the unlabeled aptamer or monoclonal antibody. Add 50 µL of the competitor dilutions to the wells, followed by 50 µL of a fixed concentration of the corresponding biotinylated binder. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The dissociation constant (Kd) can then be estimated from the IC50 value.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events, providing kinetic data (association and dissociation rates) in addition to affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Human α-thrombin (ligand)
-
This compound and anti-thrombin monoclonal antibody (analytes)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject human α-thrombin (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active sites with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the this compound or the anti-thrombin monoclonal antibody in running buffer.
-
Inject the analyte solutions over the immobilized thrombin surface at a constant flow rate, starting with the lowest concentration.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.
-
-
Regeneration:
-
If necessary, regenerate the sensor surface between analyte injections using a regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) to remove the bound analyte.
-
-
Data Analysis:
-
The binding data (sensograms) are recorded in real-time.
-
Fit the sensograms to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizing the Molecular Landscape
To better understand the context of thrombin inhibition and the experimental approaches to its study, the following diagrams have been generated using the DOT language.
Caption: Thrombin's role in the coagulation cascade and points of inhibition.
Caption: Workflow for comparing thrombin aptamers and monoclonal antibodies.
Caption: Classification of thrombin inhibitors.
References
- 1. Anti-Thrombin antibody [5G9] Mouse monoclonal (ab17199) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Effects of Anti-thrombin Aptamers HD1 and HD22 on Aggregation of Human Platelets, Thrombin Generation, Fibrin Formation, and Thrombus Formation Under Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibody Registry [antibodyregistry.org]
- 6. Comparison of Effects of Anti-thrombin Aptamers HD1 and HD22 on Aggregation of Human Platelets, Thrombin Generation, Fibrin Formation, and Thrombus Formation Under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-thrombin aptamers - Wikipedia [en.wikipedia.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Pharmacological targeting of coagulation factors XII and XI by monoclonal antibodies reduces thrombosis in nitinol stents under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Anti-Thrombin Antibodies | Invitrogen [thermofisher.com]
A Comparative Guide to the Cross-Reactivity of Thrombin Aptamers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of various thrombin aptamers. The following sections detail the binding affinities, specificities, and the experimental methodologies used to assess these characteristics, offering valuable insights for the selection of appropriate aptamers for therapeutic and diagnostic applications.
Introduction to Thrombin Aptamers
Thrombin is a crucial serine protease that plays a central role in the blood coagulation cascade.[1][2] Its dysregulation is implicated in various thrombotic diseases, making it a key target for anticoagulant therapies.[1] Aptamers, which are single-stranded DNA or RNA oligonucleotides, have emerged as promising therapeutic agents due to their high affinity and specificity for target molecules, rivaling that of monoclonal antibodies.[3] Several aptamers have been developed to bind to thrombin at two principal sites: exosite I, the fibrinogen-binding site, and exosite II, the heparin-binding site.[1][2] Understanding the cross-reactivity of these aptamers with thrombin from different species and with other related coagulation factors is critical for their preclinical development and clinical application.
Quantitative Comparison of Thrombin Aptamer Binding Affinities
The binding affinities of various thrombin aptamers to human and other species' thrombin are summarized below. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.
| Aptamer | Type | Target Thrombin | Binding Site | Dissociation Constant (Kd) | Reference(s) |
| HD1 (TBA1) | DNA | Human | Exosite I | ~100 nM | [1] |
| HD22 (TBA2) | DNA | Human | Exosite II | ~0.5 nM | [1] |
| NU172 | DNA | Human | Exosite I | Not Specified | [1] |
| RA36 | DNA | Human | Exosite I | Not Specified | [4] |
| R9D-14T | RNA | Human | Exosite I | ~1 nM | [5] |
| Porcine | Exosite I | ~5 nM | [5] | ||
| Bovine | Exosite I | >1000 nM | [5] | ||
| Rat | Exosite I | >1000 nM | [5] | ||
| RE31 | DNA | Human | Exosite I | Not Specified | [4] |
| Toggle-25t | RNA | Human, Porcine | Exosite II | 0.5 nM (Human) | [1][6] |
| AYA1809002 | DNA | Human | Not Specified | 10 nM | [7] |
| AYA1809004 | DNA | Human | Not Specified | 13 nM | [7] |
| Bovine this compound 1 | RNA | Bovine | Heparin-binding site | 164 nM | [8] |
| Human | Not Specified | No binding | [8] | ||
| Bovine this compound 2 | RNA | Bovine | Heparin-binding site | 240 nM | [8] |
| Human | Not Specified | No binding | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the cross-reactivity assessment of thrombin aptamers are provided below.
Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
SELEX is the fundamental technique used to identify and isolate aptamers with high affinity and specificity for a target molecule from a large combinatorial library of oligonucleotides.
Protocol:
-
Library Preparation: A large library of single-stranded DNA or RNA molecules with randomized sequences flanked by constant regions for PCR amplification is synthesized.
-
Incubation with Target: The oligonucleotide library is incubated with the target protein, in this case, thrombin (e.g., human α-thrombin), which is often immobilized on a solid support like magnetic beads.[4]
-
Partitioning: Unbound oligonucleotides are washed away, while the sequences that have bound to the target are retained.
-
Elution: The bound oligonucleotides are eluted from the target.
-
Amplification: The eluted sequences are amplified by PCR (for DNA) or RT-PCR (for RNA) to enrich the pool of potential aptamers.
-
Iteration: The entire process is repeated for several rounds (typically 7-15), with increasing stringency in the binding and washing steps to select for the aptamers with the highest affinity.
-
Sequencing and Characterization: The enriched pool of oligonucleotides is sequenced to identify individual aptamer candidates, which are then synthesized and characterized for their binding properties.
A variation of this method, known as "Toggle" SELEX, involves alternating the target protein between species (e.g., human and porcine thrombin) in successive rounds to select for cross-reactive aptamers.[9]
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Binding and Competition Assays
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins. It can be adapted to assess the binding of aptamers to their targets.
Protocol for Binding Assay:
-
Coating: A 96-well microplate is coated with human α-thrombin by incubating a solution of the protein in the wells overnight at 4°C.[1]
-
Blocking: The remaining protein-binding sites in the wells are blocked using a blocking agent (e.g., bovine serum albumin) to prevent non-specific binding.
-
Aptamer Incubation: Biotinylated aptamers at various concentrations are added to the wells and incubated to allow binding to the immobilized thrombin.
-
Washing: The wells are washed to remove unbound aptamers.
-
Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells, which binds to the biotinylated aptamers.
-
Substrate Addition: A chromogenic HRP substrate (e.g., TMB) is added, and the color development is measured using a microplate reader. The absorbance is proportional to the amount of bound aptamer.
Protocol for Competition Assay:
This assay is used to determine the specificity of the aptamer binding. The protocol is similar to the binding assay, but with an additional step:
-
Before or during the incubation of the biotinylated aptamer, a large excess (e.g., 100-fold) of the corresponding non-biotinylated aptamer is added to the wells.[7] If the binding is specific, the non-biotinylated aptamer will compete with the biotinylated version for binding to thrombin, resulting in a significantly reduced signal.[7]
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique that measures the heat change that occurs when two molecules interact. It can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between an aptamer and thrombin.
Protocol:
-
Sample Preparation: The aptamer and thrombin solutions are prepared in the same buffer to minimize heat of dilution effects.[10] The aptamer solution is placed in the sample cell of the calorimeter, and the thrombin solution is loaded into a titration syringe.[10]
-
Titration: A series of small injections of the thrombin solution are made into the aptamer solution while the temperature is kept constant.[10]
-
Heat Measurement: The heat released or absorbed during each injection is measured by the calorimeter.
-
Data Analysis: The heat per injection is plotted against the molar ratio of thrombin to aptamer. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.[10] A control experiment where thrombin is injected into the buffer alone is performed to correct for the heat of dilution.[10]
Visualizations
Thrombin Signaling Pathway
Experimental Workflow for Cross-Reactivity Assessment
References
- 1. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of aptamers that inhibit exosites 1 and 2 on thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the Therapeutic Potential of Aptamers Targeting Coagulation Factors [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A High Affinity, Antidote-Controllable Prothrombin and Thrombin-Binding RNA Aptamer Inhibits Thrombin Generation and Thrombin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of an RNA aptamer bound to thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RNA aptamers specific for bovine thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [aptamer.ribocentre.org]
- 10. Stability and Binding Properties of a Modified Thrombin Binding Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Thrombin Inhibition: A Structural and Functional Comparison of Thrombin-Binding Aptamer Complexes
For researchers, scientists, and drug development professionals, the landscape of anticoagulant therapeutics is continually evolving. Nucleic acid aptamers, with their high specificity and amenability to chemical modification, represent a promising class of thrombin inhibitors. This guide provides an in-depth structural and functional comparison of various thrombin aptamer complexes, supported by quantitative performance data and detailed experimental methodologies.
This analysis focuses on the key structural differences between aptamers targeting thrombin's exosite I (the fibrinogen-binding site) and exosite II (the heparin-binding site), and how these differences translate into distinct functional outcomes. We will explore the canonical Thrombin Binding Aptamer (TBA or HD1), its numerous modifications, and other significant aptamers such as HD22 and NU172, providing a clear framework for understanding their therapeutic potential.
Performance Metrics of this compound Complexes
The efficacy of a thrombin-inhibiting aptamer is determined by several key performance indicators. These include its binding affinity (Kd), anticoagulant activity (IC50), and structural stability (Tm). The following tables summarize these critical parameters for a selection of prominent thrombin aptamers, offering a quantitative basis for comparison.
| Aptamer | Target Exosite | Sequence (5' to 3') | Binding Affinity (Kd) | Anticoagulant Activity (IC50) |
| TBA (HD1) | Exosite I | GGTTGGTGTGGTTGG | ~25 - 100 nM | ~70 - 80 nM (Platelet Aggregation) |
| HD22 | Exosite II | AGTCCGTGGTAGGGCAGGTTGGGGTGACT | ~0.5 - 97.6 nM | Moderate |
| NU172 | Exosite I | Proprietary 26-mer | ~2.3 nM | Potent (1.5x > TBA) |
| RE31 | Exosite I | Duplex-quadruplex hybrid | ~1.5 nM | High |
| mTBA | Exosite I | GGT-TGG-TGT-GGT-TGG (with polarity inversion) | ~250 nM (Higher affinity than TBA) | Not specified |
| TBA-T4W/T12W | Exosite I | GGTTW GGTGTGGTTW GG | ~2.6 nM (10-fold increase vs TBA) | Not specified |
| HD1-22 (Bivalent) | Exosite I & II | HD1 linked to HD22 | ~0.65 nM | High |
Note: Kd and IC50 values can vary depending on the specific experimental conditions (e.g., buffer composition, temperature, assay method). The values presented here are representative ranges compiled from multiple studies for comparative purposes.
Structural Stability of Thrombin Aptamers
The stability of the aptamer's G-quadruplex structure is crucial for its function and in vivo longevity. Thermal melting temperature (Tm) is a common metric for assessing this stability.
| Aptamer | Structure | Tm (in K+ buffer) | Notes |
| TBA (HD1) | Antiparallel G-quadruplex | ~50 °C | Stability is cation-dependent (K+ > Na+). |
| HD22 | Duplex-quadruplex hybrid | ~48 °C (in complex with thrombin) | Thermal stability increases upon binding to thrombin.[1] |
| mTBA | Antiparallel G-quadruplex | Higher than TBA | The inversion of polarity enhances thermal stability.[2] |
Visualizing the Mechanism of Action and Experimental Workflows
To better understand the biological context and experimental design related to thrombin aptamers, the following diagrams illustrate the coagulation cascade, the aptamer selection process, and the distinct binding mechanisms.
Caption: Role of thrombin in the coagulation cascade and points of aptamer inhibition.
References
Comparison of Functional Assays for Thrombin Aptamer Activity
A Comparative Guide to Functional Assays for Confirming Thrombin Aptamer Activity
For researchers and professionals in drug development, confirming the functional activity of thrombin aptamers is a critical step. This guide provides an objective comparison of three widely used functional assays: the Gold Nanoparticle (AuNP) Colorimetric Assay, the Thrombin Time (TT) Assay, and a Fluorescence Quenching-Based Assay. Each method is detailed with experimental protocols and performance data to aid in selecting the most suitable assay for your research needs.
The following table summarizes the key quantitative performance characteristics of the three highlighted functional assays for thrombin aptamers.
| Parameter | AuNP Colorimetric Assay | Thrombin Time (TT) Assay | Fluorescence Quenching Assay |
| Principle | Thrombin-induced aggregation of aptamer-functionalized gold nanoparticles, resulting in a colorimetric shift. | Measures the aptamer's inhibition of thrombin-catalyzed fibrin clot formation. | Conformational change of a fluorophore- and quencher-labeled aptamer upon thrombin binding, leading to a change in fluorescence. |
| Primary Output | Change in absorbance ratio (e.g., A620/A520) or a visible color change. | Clotting time in seconds. | Change in fluorescence intensity. |
| Key Performance Metric | Limit of Detection (LOD), Linear Range | Fold increase in clotting time, IC50 | Dissociation Constant (Kd), Limit of Detection (LOD) |
| Typical LOD | pM to low nM range (e.g., 5 pM to 0.83 nM)[1][2][3] | Dependent on aptamer affinity and concentration. | pM to low nM range (e.g., 0.2 pM)[4] |
| Typical Kd/IC50 | Not directly measured. | nM to µM range. | pM to nM range (e.g., <10 nM to 127 nM)[5] |
| Throughput | High (microplate compatible). | Medium to High (coagulometer dependent). | High (microplate compatible). |
| Instrumentation | UV-Vis Spectrophotometer or Microplate Reader. | Coagulometer. | Fluorometer or Microplate Reader. |
| Advantages | Simple, cost-effective, and provides a visual readout.[1][2] | Directly measures the biologically relevant anticoagulant activity. | High sensitivity and provides quantitative binding affinity data.[4] |
| Disadvantages | Indirect measure of activity, can be influenced by non-specific aggregation. | Less sensitive for high-affinity binders, can be affected by plasma components. | Requires labeling of the aptamer, which can potentially alter its binding properties. |
Experimental Protocols and Workflows
Gold Nanoparticle (AuNP) Colorimetric Assay
This assay is based on the principle that in the presence of thrombin, aptamer-functionalized gold nanoparticles aggregate, causing a color change from red to purple or blue.[1][2] This aggregation is due to the formation of a sandwich complex where a single thrombin molecule binds to aptamers on different nanoparticles.
-
Preparation of Aptamer-Functionalized AuNPs:
-
Synthesize or purchase gold nanoparticles (typically 13-20 nm in diameter).
-
Incubate the AuNPs with a thiol-modified this compound (e.g., 50 nM) at room temperature for at least 16 hours to allow for the formation of a stable aptamer-AuNP conjugate.[1]
-
Centrifuge and resuspend the aptamer-AuNP conjugates in a suitable buffer (e.g., phosphate buffer) to remove excess, unbound aptamers.
-
-
Binding Reaction:
-
In a microplate well or a microcentrifuge tube, add a defined volume of the aptamer-AuNP conjugate solution.
-
Add varying concentrations of thrombin to the aptamer-AuNP solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes) to allow for binding.[1]
-
-
Induction of Aggregation and Measurement:
-
Add a high-salt solution (e.g., NaCl) to the mixture to induce the aggregation of the AuNP complexes.[3]
-
Measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer, typically scanning from 400 nm to 800 nm.
-
The aggregation can be quantified by the change in the absorbance ratio at two wavelengths, for example, A620/A520.[3]
-
Thrombin Time (TT) Assay
The Thrombin Time assay is a coagulation test that measures the time it takes for a fibrin clot to form in a sample of plasma after the addition of a standard amount of thrombin. The presence of a this compound will prolong this clotting time, providing a direct measure of its anticoagulant activity.
-
Sample Preparation:
-
Obtain human citrated plasma. If starting with whole blood, collect it in citrate-treated tubes and centrifuge at 1500 x g for 10 minutes at 4°C to separate the plasma.[6]
-
Prepare different concentrations of the this compound in a suitable buffer.
-
-
Incubation:
-
Clotting Time Measurement:
-
Initiate the clotting reaction by adding a standardized thrombin reagent to the plasma-aptamer mixture.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds.
-
A control sample without the aptamer should be run to establish a baseline clotting time.
-
Fluorescence Quenching-Based Assay
This assay utilizes a this compound that is dually labeled with a fluorophore and a quencher. In the absence of thrombin, the aptamer is in an unfolded state, and the fluorophore and quencher are separated, resulting in a high fluorescence signal. Upon binding to thrombin, the aptamer folds into a G-quadruplex structure, bringing the fluorophore and quencher into close proximity and causing a decrease in fluorescence intensity.
-
Aptamer Preparation:
-
Synthesize or purchase a this compound dually labeled with a fluorophore (e.g., FAM) at one end and a quencher (e.g., Dabcyl) at the other.[7]
-
-
Binding Reaction:
-
In a microplate well, prepare a solution of the labeled aptamer at a fixed concentration (e.g., 20 nM) in a suitable binding buffer (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH 7.2).[8]
-
Add varying concentrations of thrombin to the aptamer solution.
-
Incubate the mixture at a specific temperature (e.g., 20°C) for a sufficient time to reach binding equilibrium.[8]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample using a fluorometer or a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
The decrease in fluorescence intensity is proportional to the concentration of thrombin.
-
The data can be used to calculate the dissociation constant (Kd) by fitting to a suitable binding model.
-
References
- 1. nanobionano.unibo.it [nanobionano.unibo.it]
- 2. researchgate.net [researchgate.net]
- 3. weilab.nju.edu.cn [weilab.nju.edu.cn]
- 4. A label-free fluorescence assay for thrombin based on aptamer exonuclease protection and exonuclease III-assisted recycling amplification-responsive cascade zinc(ii)-protoporphyrin IX/G-quadruplex supramolecular fluorescent labels - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analyzing Thrombin-Aptamer Binding: EMSA vs. Modern Alternatives
For researchers, scientists, and drug development professionals, understanding the binding kinetics of thrombin and its aptamers is crucial for the development of novel anticoagulants and diagnostic tools. The Electrophoretic Mobility Shift Assay (EMSA) has traditionally been a cornerstone for studying such interactions. This guide provides an objective comparison of EMSA with several modern alternative techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Introduction to Thrombin-Aptamer Binding Analysis
Thrombin, a key enzyme in the coagulation cascade, is a primary target for anticoagulant therapies. DNA aptamers, short single-stranded nucleic acid sequences, can be selected to bind to specific targets like thrombin with high affinity and specificity, inhibiting its procoagulant activity. Characterizing the binding affinity and kinetics of these thrombin-binding aptamers (TBAs) is a critical step in their development and validation.
EMSA, also known as a gel shift assay, is a widely used technique to study protein-nucleic acid interactions in vitro.[1] It is based on the principle that a protein-nucleic acid complex migrates more slowly than the free nucleic acid through a non-denaturing polyacrylamide or agarose gel, resulting in a "shift" in the band's position.[1][2] While EMSA is a powerful qualitative and semi-quantitative tool, several alternative methods have emerged offering higher throughput, more precise quantitative data, and real-time analysis capabilities.
This guide compares EMSA with five prominent alternatives: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Fluorescence Polarization (FP).
Quantitative Data Comparison
The following table summarizes the key performance metrics of EMSA and its alternatives for the analysis of thrombin-aptamer interactions. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger interaction.
| Technique | Typical Throughput | Sample Consumption | Real-time Analysis | Reported Kd for Thrombin-Aptamer Binding (nM) | Key Advantages | Key Disadvantages |
| EMSA | Low to Medium | Low | No | Semi-quantitative, can estimate Kd | Simple, widely available, can identify different binding complexes. | Semi-quantitative, not ideal for high-throughput screening, requires labeling. |
| SPR | Medium to High | Low to Medium | Yes | 0.1 - 75 nM[3][4] | Label-free, real-time kinetics (kon, koff), high sensitivity.[5][6] | Requires specialized equipment, potential for mass transport limitations. |
| BLI | High | Low | Yes | Not explicitly found for thrombin-aptamer, but suitable for DNA-protein interactions. | Label-free, real-time kinetics, high throughput, crude sample compatibility.[7][8][9][10] | Lower sensitivity than SPR for small molecules, requires sensor tips. |
| ITC | Low | High | No | 5 - 100 nM[11][12] | Label-free, provides full thermodynamic profile (ΔH, ΔS), direct measurement of binding.[13][14] | Requires large amounts of pure sample, low throughput, sensitive to buffer mismatches. |
| MST | High | Very Low | No | 15.5 - 44.2 nM[15][16][17] | Low sample consumption, fast, tolerant to complex buffers and lysates.[18][19] | Requires fluorescent labeling, indirect measurement of binding. |
| FP | High | Low | No | 2.8 - 18 nM[20][21][22] | Homogeneous assay, high throughput, simple and rapid.[23] | Requires fluorescent labeling, sensitive to interfering fluorescence. |
Experimental Workflows and Signaling Pathways
To visualize the operational principles of each technique, the following diagrams illustrate their respective experimental workflows.
EMSA Workflow for Thrombin-Aptamer Binding.
SPR Workflow for Thrombin-Aptamer Binding.
BLI Workflow for Thrombin-Aptamer Binding.
ITC Workflow for Thrombin-Aptamer Binding.
MST Workflow for Thrombin-Aptamer Binding.
FP Workflow for Thrombin-Aptamer Binding.
Detailed Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively or semi-quantitatively assess the binding of a thrombin-binding aptamer to thrombin.
Materials:
-
Labeled (e.g., biotin, fluorescent dye, or radioisotope) thrombin-binding aptamer (TBA)
-
Human α-thrombin
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂)[24][25]
-
10X TBE Buffer (Tris-borate-EDTA)
-
Gel loading dye (e.g., 6X)
-
Imaging system appropriate for the label used
Protocol:
-
Aptamer Refolding: Dilute the labeled TBA to the desired concentration in binding buffer. Heat at 95°C for 5 minutes and then allow to cool slowly to room temperature to ensure proper folding.[24][26]
-
Binding Reaction: In a series of tubes, mix a fixed concentration of the folded, labeled TBA with increasing concentrations of thrombin. The final volume should be consistent for all reactions (e.g., 20 µL).[26]
-
Incubation: Incubate the binding reactions at room temperature or 37°C for 30 minutes to allow the binding to reach equilibrium.[24][28]
-
Gel Electrophoresis: Add gel loading dye to each reaction. Load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel in 0.5X or 1X TBE buffer at a constant voltage (e.g., 100-150V) at 4°C or room temperature.[26][27]
-
Detection: After electrophoresis, visualize the bands using an appropriate imaging system. The free aptamer will migrate faster, while the aptamer-thrombin complex will be shifted to a higher molecular weight position.
-
Analysis: The intensity of the shifted band relative to the free aptamer band can be used to estimate the binding affinity (Kd).
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics (association and dissociation rates) and affinity (Kd) of the thrombin-aptamer interaction in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Thrombin-binding aptamer (TBA), often biotinylated for immobilization
-
Human α-thrombin
-
Running Buffer (e.g., HBS-EP buffer)
-
Immobilization reagents (e.g., streptavidin if using a biotinylated aptamer)
Protocol:
-
Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Aptamer Immobilization: Immobilize the TBA onto the sensor chip surface. For biotinylated aptamers, this is typically done by flowing streptavidin over the chip followed by the aptamer.
-
Baseline: Flow running buffer over the sensor surface to establish a stable baseline.
-
Association: Inject a series of concentrations of thrombin over the sensor surface and monitor the change in the SPR signal in real-time.
-
Dissociation: Switch back to flowing running buffer over the surface to monitor the dissociation of thrombin from the aptamer.
-
Regeneration (Optional): If the sensor chip is to be reused, inject a regeneration solution to remove the bound thrombin.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Bio-Layer Interferometry (BLI)
Objective: To measure the real-time kinetics and affinity of the thrombin-aptamer interaction.
Materials:
-
BLI instrument and biosensor tips (e.g., streptavidin-coated)
-
Biotinylated thrombin-binding aptamer (TBA)
-
Human α-thrombin
-
Assay Buffer (e.g., PBS with 0.02% Tween 20)
-
96-well or 384-well microplate
Protocol:
-
Hydration: Hydrate the biosensor tips in assay buffer.
-
Baseline: Establish a baseline by dipping the biosensors into wells containing assay buffer.
-
Aptamer Loading: Load the biotinylated TBA onto the streptavidin-coated biosensor tips by dipping them into wells containing the aptamer solution.
-
Baseline: Establish another baseline in assay buffer.
-
Association: Move the biosensors to wells containing a serial dilution of thrombin to measure the association phase.
-
Dissociation: Transfer the biosensors to wells containing only assay buffer to measure the dissociation phase.
-
Data Analysis: Similar to SPR, analyze the resulting sensorgrams to determine kon, koff, and Kd.
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the thermodynamic parameters (ΔH, ΔS, and Kd) of the thrombin-aptamer interaction.
Materials:
-
ITC instrument
-
Thrombin-binding aptamer (TBA)
-
Human α-thrombin
-
Dialysis buffer (ensure both protein and aptamer are in identical buffer to minimize heats of dilution)[14]
Protocol:
-
Sample Preparation: Prepare the TBA and thrombin solutions in the same, extensively dialyzed buffer. Degas the solutions before use.[14]
-
Loading: Load the TBA solution into the sample cell and the thrombin solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the thrombin solution into the TBA solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of thrombin to aptamer. Fit the resulting isotherm to a binding model to determine the stoichiometry (n), binding constant (Ka or Kd), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Microscale Thermophoresis (MST)
Objective: To quantify the binding affinity of the thrombin-aptamer interaction in solution.
Materials:
-
MST instrument and capillaries
-
Fluorescently labeled thrombin-binding aptamer (TBA)
-
Human α-thrombin
-
Assay Buffer
Protocol:
-
Sample Preparation: Prepare a serial dilution of unlabeled thrombin. Mix each thrombin concentration with a constant concentration of the fluorescently labeled TBA.
-
Loading: Load the samples into MST capillaries.
-
Measurement: Place the capillaries in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled aptamer along this gradient is monitored.
-
Data Analysis: The change in thermophoresis upon binding is plotted against the thrombin concentration. The resulting binding curve is fitted to determine the Kd.
Fluorescence Polarization (FP)
Objective: To determine the binding affinity of the thrombin-aptamer interaction in a homogeneous solution.
Materials:
-
Fluorescence polarization plate reader
-
Fluorescently labeled thrombin-binding aptamer (TBA)
-
Human α-thrombin
-
Assay Buffer
-
Microplate (e.g., black, 96-well or 384-well)
Protocol:
-
Sample Preparation: In the wells of a microplate, mix a fixed concentration of the fluorescently labeled TBA with a serial dilution of thrombin.
-
Incubation: Incubate the plate at room temperature for a short period to allow the binding to reach equilibrium.
-
Measurement: Excite the samples with polarized light and measure the emitted fluorescence polarization. The binding of the larger thrombin molecule to the labeled aptamer will slow its rotation, resulting in an increase in fluorescence polarization.
-
Data Analysis: Plot the change in fluorescence polarization against the thrombin concentration and fit the data to a binding equation to determine the Kd.
Conclusion
The choice of method for studying thrombin-aptamer binding depends on the specific research question, available resources, and desired throughput. EMSA remains a valuable and accessible technique for initial qualitative assessment of binding. However, for precise quantitative analysis of binding kinetics and affinity, and for high-throughput screening applications, alternative methods such as SPR, BLI, MST, and FP offer significant advantages. ITC provides unparalleled insight into the thermodynamics of the interaction, though with lower throughput and higher sample requirements. By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to best advance their studies on thrombin-aptamer interactions.
References
- 1. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 2. A Review of Methods for Measuring Aptamer-ProteinEquilibria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aptamer/thrombin/aptamer-AuNPs sandwich enhanced surface plasmon resonance sensor for the detection of subnanomolar thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of the binding mechanism between aptamers and thrombin by circular dichroism, surface plasmon resonance and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. ast.uga.edu [ast.uga.edu]
- 9. Biolayer interferometry for DNA-protein interactions | PLOS One [journals.plos.org]
- 10. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 11. Stability and Binding Properties of a Modified Thrombin Binding Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. japtamers.co.uk [japtamers.co.uk]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Aptamer Binding Studies Using MicroScale Thermophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly specific detection of thrombin using an aptamer-based suspension array and the interaction analysis via microscale thermophoresis - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Aptamer Binding Studies Using MicroScale Thermophoresis | Springer Nature Experiments [experiments.springernature.com]
- 20. japtamers.co.uk [japtamers.co.uk]
- 21. mcgill.ca [mcgill.ca]
- 22. Characterization of DNA aptamer-protein binding using fluorescence anisotropy assays in low-volume, high-efficiency plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluorescence Polarization-Based Bioassays: New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. docs/Aptamer_Affinity_Measurement/Electrophoretic_Mobility_Shift_Assay__EMSA_.md · 974a5cd0c761f99184e378e31128ca1a204bb8ad · Sirun Li / Peking · GitLab [gitlab.igem.org]
- 25. Selection of thrombin-binding aptamers by using computational approach for aptasensor application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. ojs.stanford.edu [ojs.stanford.edu]
Confirming Thrombin Binding Aptamer G-Quadruplex Formation: A Comparative Guide to Circular Dichroism
For researchers and professionals in drug development, confirming the specific three-dimensional structure of nucleic acid aptamers is a critical step. The thrombin binding aptamer (TBA), a 15-base oligonucleotide, is renowned for its anticoagulant properties, which are conferred by its ability to fold into a specific G-quadruplex (G4) structure.[1][2] Circular dichroism (CD) spectroscopy stands out as a rapid, sensitive, and widely accessible method for verifying this conformation.[3][4]
This guide provides a comparative analysis of CD spectroscopy for confirming TBA G-quadruplex formation, supported by experimental data and protocols. It also contrasts CD with other common analytical techniques.
The Signature of a Fold: Interpreting CD Spectra
Circular dichroism spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[5] Nucleic acid structures, including G-quadruplexes, are chiral and produce distinct CD spectra based on their conformation. This makes CD an excellent tool for observing the folding of TBA into its functional anti-parallel G-quadruplex structure.[5][6]
The TBA sequence, d(GGTTGGTGTGGTTGG), folds into a "chair-like" anti-parallel G-quadruplex.[1][7] This structure is characterized by a distinctive CD spectrum with a strong positive peak (maximum) around 295 nm, a negative peak (minimum) near 265-270 nm, and a smaller positive peak around 245 nm.[2][8][9] The peak at 295 nm is particularly indicative of an anti-parallel G4 topology.[10]
Performance Data: The Influence of Cations on TBA Structure
The stability and formation of the TBA G-quadruplex are highly dependent on the presence of specific cations, which sit in the central channel of the G-quartets and neutralize the repulsion between guanine oxygen atoms.[11] Potassium (K⁺) ions are known to be significantly more effective at stabilizing this structure than sodium (Na⁺) ions. This difference is readily quantifiable using CD thermal melting experiments, which monitor the change in the CD signal at a characteristic wavelength (typically 295 nm for TBA) as the temperature increases. The melting temperature (Tₘ), where 50% of the structure is unfolded, serves as a key measure of stability.
Table 1: Quantitative CD Data for Thrombin Binding Aptamer (TBA) G-Quadruplex Formation
| Parameter | Condition | Observed Value | Reference |
| CD Spectrum | TBA in K⁺ Buffer | Maxima at ~295 nm and ~250 nm, Minimum at ~270 nm | [12] |
| TBA in Na⁺ Buffer | Maxima at ~295 nm and ~250 nm, Minimum at ~270 nm | [12] | |
| Thermal Stability (Tₘ) | TBA in Na⁺ Buffer (0.1 M NaCl) | 24°C | [12] |
| TBA in K⁺ Buffer (0.1 M KCl) | 53°C | [12] | |
| TBA + Thrombin in Na⁺ Buffer | 58°C | [12] | |
| TBA + Thrombin in K⁺ Buffer | 70°C | [12] |
Note: The exact peak positions and Tₘ values can vary slightly depending on buffer composition, pH, and oligonucleotide concentration.
Comparison with Alternative Methodologies
While CD spectroscopy is a powerful tool, it is often used in conjunction with other methods to provide a comprehensive structural confirmation. Each technique offers distinct advantages and provides different types of information.
Table 2: Comparison of Methods for G-Quadruplex Confirmation
| Method | Information Provided | Resolution | Throughput | Key Advantage | Key Limitation |
| Circular Dichroism (CD) | Global secondary structure, topology (parallel, anti-parallel, hybrid), thermal stability.[3][6] | Low | High | Rapid, sensitive to conformational changes, low sample consumption.[4] | Provides no atomic-level detail; interpretation can be complex.[13] |
| NMR Spectroscopy | High-resolution 3D structure, detailed folding topology, dynamics, ligand interactions.[13] | High | Low | Provides definitive atomic-level structural information.[13] | Requires high sample concentration, expensive, time-consuming. |
| UV-Vis Spectroscopy | Thermal stability (Tₘ), formation confirmation via Thermal Difference Spectra (TDS).[9][11] | Low | High | Accessible, good for thermal melting analysis.[11] | Indirect structural information; TDS signal can be weak. |
| Fluorescence Spectroscopy | G4 formation using specific fluorescent probes (e.g., Thioflavin T), ligand binding.[11][14] | N/A | High | High sensitivity, suitable for high-throughput screening.[14] | Requires extrinsic probes which may perturb the structure. |
| Native PAGE | Conformational homogeneity, relative molecular size (compacted G4 vs. unfolded strand). | Low | Medium | Simple, visual confirmation of folding (folded G4s migrate faster). | Provides no detailed structural information. |
| X-ray Crystallography | High-resolution 3D structure in solid state.[3] | High | Low | Provides precise atomic coordinates. | Crystal packing forces can influence conformation; difficult to crystallize. |
Experimental Protocols & Visualizations
Detailed Protocol: CD Spectroscopy for TBA G-Quadruplex Formation
This protocol describes the steps to obtain a reproducible CD spectrum of the thrombin binding aptamer and determine its thermal stability.
1. Materials and Reagents:
-
Lyophilized Thrombin Binding Aptamer (TBA), HPLC-purified. Sequence: 5'-GGTTGGTGTGGTTGG-3'
-
Folding Buffer: e.g., 10 mM Tris-HCl (pH 7.2), 100 mM KCl (for K⁺-stabilized structure) or 100 mM NaCl (for Na⁺-stabilized structure).
-
Nuclease-free water.
-
CD Spectropolarimeter (e.g., Jasco J-810 or similar) with a Peltier temperature controller.[5][12]
2. Sample Preparation (Annealing):
-
Resuspend the lyophilized TBA in nuclease-free water to create a stock solution (e.g., 100 µM). Determine the precise concentration using UV absorbance at 260 nm.
-
Dilute the stock solution to the final desired concentration (e.g., 5-10 µM) in the chosen folding buffer (containing either KCl or NaCl).[8][12]
-
To ensure proper folding, anneal the sample by heating it to 95°C for 5 minutes.[8][14]
-
Allow the sample to cool slowly to room temperature over several hours. Some protocols suggest snap-cooling on ice, but slow cooling is generally preferred for intramolecular structures.
-
Equilibrate the sample at the starting temperature (e.g., 20°C) for at least 5 minutes before measurement.[12]
3. Data Acquisition - CD Spectrum:
-
Place the cuvette containing the folded TBA sample into the spectropolarimeter.
-
Record a baseline spectrum using the folding buffer alone and subtract it from the sample spectrum.[14]
-
Set the instrument parameters:
4. Data Acquisition - Thermal Denaturation (Melting):
-
Monitor the CD signal at 295 nm.
-
Set the temperature range from a low temperature (e.g., 15°C) to a high, denaturing temperature (e.g., 95°C).[12]
-
Set a temperature gradient (heating rate) of 0.5°C/min or 1°C/min.[12][14]
-
Allow for a brief equilibration time at each temperature step.
5. Data Analysis:
-
For the CD spectrum, convert the raw data (millidegrees) to Molar Ellipticity ([θ]) to normalize for concentration and path length.
-
Confirm the spectral shape is characteristic of an anti-parallel G-quadruplex (positive peak at ~295 nm, negative peak at ~265 nm).[8]
-
For the thermal melt, plot the CD signal at 295 nm against temperature. The resulting curve should be sigmoidal.
-
Determine the melting temperature (Tₘ) by finding the temperature at the midpoint of the transition (the maximum of the first derivative of the melting curve).
Visualized Workflows
Caption: Experimental workflow for CD analysis of TBA.
Caption: Logic for confirming G-quadruplex formation.
References
- 1. Unfolding and conformational variations of thrombin-binding DNA aptamers: synthesis, circular dichroism and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Analysis of the Thrombin Binding Aptamer Containing Functionalized Pyrrolo-2’-deoxycytidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD Study of the G-Quadruplex Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments [experiments.springernature.com]
- 5. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structural and Binding Effects of Chemical Modifications on Thrombin Binding Aptamer (TBA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of quadruplex propensity of aptamer sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-resolution structures of two complexes between thrombin and thrombin-binding aptamer shed light on the role of cations in the aptamer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Best Method to Determine DNA G-quadruplex Folding: The 1H-13C HSQC NMR Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective recognition of parallel and anti-parallel thrombin-binding aptamer G-quadruplexes by different fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for circular dichroism spectral analysis of the thermal stability of CpG-methylated quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]
Modified vs. Unmodified Thrombin Aptamers: A Comparative Efficacy Guide
Thrombin-binding aptamers (TBAs) represent a promising class of anticoagulants that function by specifically binding to thrombin, a key enzyme in the coagulation cascade, thereby inhibiting clot formation.[1][2][3] The most well-studied TBA is a 15-mer DNA oligonucleotide, often referred to as HD1, which folds into a stable G-quadruplex structure.[1][2] While effective, unmodified aptamers face challenges such as susceptibility to nuclease degradation in biological fluids.[4][5] This has led to the development of various chemical modifications aimed at enhancing their therapeutic potential by improving stability, binding affinity, and in vivo half-life.[6][7]
This guide provides an objective comparison of the efficacy of modified versus unmodified thrombin aptamers, supported by experimental data and detailed methodologies for key assays.
Quantitative Comparison of Aptamer Performance
Chemical modifications are critical for the therapeutic application of aptamers, aiming to improve thermodynamic stability, nuclease resistance, and target affinity.[6] The following table summarizes key performance metrics for the unmodified Thrombin Binding Aptamer (TBA) and several examples of modified versions.
| Aptamer Type | Modification Details | Binding Affinity (Kd) | Anticoagulant Activity (Clotting Time) | Nuclease Resistance / Half-life | Thermal Stability (Tm) | Key Findings |
| Unmodified TBA (HD1) | 15-mer DNA (5'-GGTTGGTGTGGTTGG-3') | ~106 nM[1] | Baseline Anticoagulant Effect | Susceptible to nucleases; DNA half-life ~1 hour in serum[4] | Baseline | Establishes the foundational G-quadruplex structure for thrombin inhibition.[1][2] |
| TBAB | 8-bromo-2'-deoxyguanosine (B) at G-syn positions | Not specified | Higher than unmodified TBA[6] | Not specified | ~30°C higher than unmodified TBA[6] | Extraordinary thermal stability and enhanced anticoagulant activity.[6] |
| UNA-modified TBA | Unlocked Nucleic Acid (UNA)-U at position T7 | Stronger binding affinity than unmodified TBA[1] | Potent inhibitor of fibrin-clot formation[2] | Not specified | Higher than unmodified TBA[1] | UNA modifications can enhance stability and biological activity in a position-dependent manner.[2] |
| 2'-F / 2'-O-Me Modified RNA | Full 2'-O-Methyl or mixed 2'-O-Me/2'-Fluoro substitutions | Generally higher affinity[8] | Not specified | Half-life >240 hours in human serum[9] | Increased[9] | Fully modified oligonucleotides demonstrate significantly prolonged serum half-lives, crucial for in vivo applications.[4][5] |
| PEGylated Aptamers | Covalent conjugation of Polyethylene Glycol (PEG) | Maintained | Maintained | Half-life extended from hours to >66 hours (40kDa PEG)[10] | Not specified | PEGylation dramatically increases circulation half-life by reducing renal clearance, without compromising activity.[10][11][12] |
| 3' Inverted dT Cap | Addition of a 3'-inverted deoxythymidine | Not specified | Not specified | Modest increase in stability; can extend DNA half-life to several hours[4] | Not specified | Provides moderate protection against 3' exonucleases.[4] |
Visualizing Aptamer Mechanisms and Workflows
To better understand the processes involved in aptamer evaluation and function, the following diagrams illustrate key concepts.
Caption: Mechanism of thrombin inhibition by a G-quadruplex aptamer.
Caption: Experimental workflow for comparing aptamer efficacy.
Detailed Experimental Protocols
Accurate comparison of aptamer efficacy relies on standardized experimental procedures. Below are detailed methodologies for the key assays cited.
Binding Affinity Assay (Microarray-Based)
This protocol determines the dissociation constant (Kd) of aptamers for thrombin.
-
Aptamer Immobilization and Folding:
-
Thrombin Complex Preparation:
-
Prepare a pre-formed complex of human thrombin and a secondary, fluorescently labeled aptamer (e.g., Cy3-TBA2) that binds to a different site on thrombin (e.g., the heparin-binding site).[13]
-
Incubate thrombin (e.g., at concentrations from 5 to 200 nM) with a 2-fold excess of the Cy3-labeled aptamer in binding buffer.[13]
-
-
Binding and Detection:
-
Apply the thrombin-Cy3-aptamer complex solution to the microarray chip and incubate for 2 hours at room temperature.[13]
-
Wash the array briefly with a wash buffer (e.g., PBS with 0.01% Tween20) to remove unbound complexes.[13]
-
Scan the microarray using a fluorescence scanner at the appropriate excitation wavelength (e.g., 532 nm for Cy3).[13]
-
-
Data Analysis:
Anticoagulant Activity Assay (Plasma Clotting Time)
This assay measures the ability of an aptamer to prolong the time it takes for blood plasma to clot. Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are common variations.
-
Sample Preparation:
-
Collect human blood in tubes containing 3.2% buffered sodium citrate to prevent premature clotting.[14]
-
Prepare platelet-poor plasma by centrifuging the blood sample.[14]
-
Incubate aliquots of human citrated plasma (e.g., 0.5 mL) in the absence or presence of the aptamer (e.g., at a 2 µM concentration) for a set period (e.g., 2 hours) at room temperature.[3][15]
-
-
Prothrombin Time (PT) Measurement:
-
Activated Partial Thromboplastin Time (aPTT) Measurement:
-
Data Analysis:
-
Compare the clotting times of samples containing modified and unmodified aptamers to a control sample without any aptamer. A longer clotting time indicates higher anticoagulant activity.[15]
-
Nuclease Resistance Assay (Serum Stability)
This assay evaluates the stability of an aptamer in the presence of nucleases found in serum.
-
Aptamer Preparation:
-
Radiolabel the 5' end of the aptamer (e.g., with γ-³²P ATP) for easy visualization.
-
Alternatively, use fluorescently labeled aptamers.
-
-
Incubation:
-
Analysis:
-
Stop the degradation reaction by adding a quenching buffer and freezing the samples.
-
Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the intact aptamer bands using autoradiography or fluorescence imaging.
-
-
Data Analysis:
-
Quantify the band intensity of the intact aptamer at each time point.
-
Calculate the percentage of intact aptamer remaining relative to the zero time point.
-
Determine the half-life (t½), which is the time required for 50% of the aptamer to be degraded.[4]
-
References
- 1. Structural and Binding Effects of Chemical Modifications on Thrombin Binding Aptamer (TBA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved thrombin binding aptamer by incorporation of a single unlocked nucleic acid monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Chemical Modifications on Aptamer Stability in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing the Effects of Chemical Modifications on Anticoagulant and Antiproliferative Activity of Thrombin Binding Aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombin-Binding Aptamer with Inversion of Polarity Sites (IPS): Effect on DNAzyme Activity and Anticoagulant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. basepairbio.com [basepairbio.com]
- 10. Frontiers | Strategies for developing long-lasting therapeutic nucleic acid aptamer targeting circulating protein: The present and the future [frontiersin.org]
- 11. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 13. academic.oup.com [academic.oup.com]
- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 15. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eclinpath.com [eclinpath.com]
- 17. A High Affinity, Antidote-Controllable Prothrombin and Thrombin-Binding RNA Aptamer Inhibits Thrombin Generation and Thrombin Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Thrombin Aptamers: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a critical aspect of research operations. For scientists and professionals in drug development, clear guidance on handling materials like thrombin aptamers is essential for maintaining a safe working environment and adhering to regulatory standards. This document provides a comprehensive, step-by-step plan for the proper disposal of thrombin aptamers, tailored for research and development settings.
Thrombin aptamers are short, single-stranded DNA or RNA molecules that bind specifically to the thrombin protein. In most laboratory contexts, when not mixed with hazardous substances, they are considered non-hazardous biological reagents. However, the appropriate disposal method depends on whether the aptamers have been combined with other chemical, biological, or radioactive materials.
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
The first and most critical step is to accurately classify the waste.
-
Non-Hazardous Aptamer Waste: If the thrombin aptamer is in a simple aqueous solution (e.g., saline or a standard buffer) and has not been in contact with any hazardous materials, it can be managed as non-hazardous waste.[1]
-
Mixed Hazardous Waste: Should the this compound be mixed with any substance classified as hazardous—such as solvents, heavy metals, infectious biological agents, or radioactive isotopes—the entire mixture must be treated as hazardous waste.[2][3] In such cases, disposal must follow the specific protocols for the hazardous component(s) and in consultation with your institution's Environmental Health and Safety (EHS) department.
2. Deactivation of Aptamers (Recommended Best Practice):
While not always mandatory for non-hazardous aptamer waste, deactivating the biological activity of the aptamer is a recommended safety measure.
-
Autoclaving: For aptamer solutions free of volatile or hazardous chemicals, autoclaving is an effective method for degradation through heat and pressure.
-
Chemical Inactivation: If there is a concern about biological contamination, treating the aptamer solution with a final concentration of 10% bleach for a minimum of 20 minutes can be effective.[1] Note that this will create a chemical waste stream that must be disposed of appropriately.
3. Disposal Routes for Non-Hazardous this compound Waste:
-
Liquid Waste: Small volumes of non-hazardous this compound solutions can typically be disposed of down the sanitary sewer, followed by flushing with a large volume of water.[4][5] It is imperative to consult and comply with your local and institutional regulations, as some facilities prohibit the drain disposal of any laboratory reagents.
-
Solid Waste: Non-hazardous solid waste contaminated with thrombin aptamers, such as pipette tips, microfuge tubes, and gloves, can generally be discarded in the regular laboratory trash.[1] All sharp items must be placed in a designated, puncture-resistant sharps container.[1][6]
4. Procedures for Hazardous this compound Waste:
-
Segregation and Labeling: Isolate hazardous aptamer waste from all other waste streams.[3] The waste container must be clearly and accurately labeled as "Hazardous Waste," listing all chemical constituents, including "this compound," with their approximate concentrations.[2]
-
Safe Storage: Hazardous waste must be stored in a designated satellite accumulation area within the laboratory.[1] The container must be kept securely closed and placed within a secondary containment system to prevent spills.[1]
-
Professional Disposal: Contact your institution's EHS department to schedule a pickup for hazardous waste.[1] Never dispose of hazardous materials in the standard trash or down the drain.
5. Maintain Accurate Records:
Keep a detailed log of all chemical waste disposal activities. This documentation should include the date, the identity and quantity of the material disposed of, and the disposal method used, in line with your laboratory's established protocols.
Disposal Parameters at a Glance
The following table summarizes key quantitative guidelines for common laboratory waste disposal practices. Always verify these with your institution's specific safety protocols.
| Parameter | Guideline | Citation |
| Bleach Disinfection | A final concentration of 10% bleach with a minimum contact time of 20 minutes is recommended for disinfection. | [1] |
| Sanitary Sewer Disposal | Permissible for water-soluble, non-hazardous liquids. Volumes may be restricted (e.g., less than 5 gallons per discharge), and flushing with an equal or greater volume of water is required. | [5] |
| Acid/Base Neutralization | For small quantities (e.g., under 25 mL) of strong acids or bases, a 10-fold dilution is advised before neutralizing the solution to a pH between 5.0 and 9.0. | [5] |
Decision Workflow for this compound Disposal
The diagram below outlines the logical steps to follow when determining the appropriate disposal route for this compound waste.
Caption: A workflow diagram illustrating the decision-making process for the proper disposal of thrombin aptamers.
References
- 1. youtube.com [youtube.com]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
Safeguarding Your Research: A Guide to Handling Thrombin Aptamers
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel working with thrombin aptamers. Adherence to these guidelines is essential for ensuring personal safety and maintaining the integrity of your research.
Thrombin aptamers, which are single-stranded DNA or RNA oligonucleotides, are instrumental in thrombosis and anticoagulation research. While the aptamers themselves are generally considered to have low toxicity, safe handling practices are paramount to protect researchers from potential hazards associated with the reagents used in experiments and to prevent contamination and degradation of the aptamers.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling thrombin aptamers and associated reagents, a standard suite of personal protective equipment is required to minimize exposure risks. The primary hazards stem not from the aptamer itself, but from the buffers, solvents, and the target protein, thrombin, which can cause skin and eye irritation and may elicit an allergic reaction or respiratory symptoms upon inhalation.[1]
Core PPE Requirements:
-
Lab Coat: A buttoned lab coat must be worn to protect against spills and splashes.
-
Gloves: Nitrile gloves are the preferred choice, offering protection against a range of chemicals.[2] Gloves should be inspected before use and changed immediately if contaminated or compromised. Always remove gloves and wash your hands thoroughly before leaving the laboratory.[2]
-
Eye Protection: Safety glasses with side shields are mandatory.[2] For procedures with a higher risk of splashing, such as vortexing or sonicating, a face shield or goggles should be used for enhanced protection.[1][2]
Special Considerations for RNA Aptamers:
RNA molecules are highly susceptible to degradation by ubiquitous ribonucleases (RNases). To maintain the integrity of RNA-based thrombin aptamers, stringent aseptic techniques are necessary. This includes:
-
Dedicated Supplies: Use of sterile, disposable plasticware and certified RNase-free reagents and water is critical.
-
Clean Environment: Work in a designated area that is regularly decontaminated to eliminate RNases.
-
Proper Attire: Always wear gloves, as skin is a primary source of RNase contamination.
Quantitative Safety Data Summary
While specific occupational exposure limits for thrombin aptamers have not been established, the safety data for human thrombin provides a reference for handling the target protein.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin Irritation (Category 2) | H315: Wash skin thoroughly after handling. P264: Wear protective gloves. P280 |
| May cause an allergic skin reaction | Skin Sensitization (Category 1) | H317: Contaminated work clothing should not be allowed out of the workplace. P272: Wear protective gloves. P280 |
| Causes serious eye irritation | Eye Irritation (Category 2A) | H319: Wear eye protection/face protection. P280: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P305+P351+P338 |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitization (Category 1) | H334: Avoid breathing dust/fume/gas/mist/vapors/spray. P261: In case of inadequate ventilation wear respiratory protection. P285 |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: Use only outdoors or in a well-ventilated area. P271: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P304+P340 |
Data derived from safety data sheets for human thrombin.[1][3][4]
Experimental Protocol: Thrombin-Aptamer Binding Assay Using Fluorescence Anisotropy
This protocol outlines a common method for characterizing the binding affinity of a fluorescently labeled thrombin aptamer to thrombin.
Materials:
-
Fluorescently labeled this compound (e.g., with 6-FAM)
-
Human α-thrombin
-
Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MgCl2)[5]
-
Nuclease-free water
-
Microplate reader with fluorescence polarization capabilities
-
Low-volume, black, flat-bottom microplates
Procedure:
-
Aptamer Preparation:
-
Resuspend the lyophilized fluorescently labeled aptamer in nuclease-free water or a suitable buffer (e.g., TE buffer) to create a stock solution (e.g., 100 µM).
-
To ensure proper folding, dilute an aliquot of the aptamer stock solution in the binding buffer. Heat the solution to 90-95°C for 5 minutes, then allow it to cool to room temperature for approximately 15 minutes.[5]
-
-
Thrombin Preparation:
-
Prepare a stock solution of thrombin in the binding buffer.
-
Perform a serial dilution of the thrombin stock solution in the binding buffer to create a range of concentrations for the binding assay.
-
-
Binding Reaction:
-
In a microplate, add a constant concentration of the folded, fluorescently labeled aptamer to each well.
-
Add the varying concentrations of the thrombin dilutions to the wells. Include a control well with only the aptamer and binding buffer (no thrombin).
-
The final volume in each well should be kept constant.
-
-
Incubation:
-
Fluorescence Anisotropy Measurement:
-
Measure the fluorescence anisotropy of each well using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used (e.g., 495 nm excitation and 520 nm emission for 6-FAM).[8]
-
-
Data Analysis:
-
Plot the change in fluorescence anisotropy as a function of the thrombin concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model or the Hill equation) to determine the dissociation constant (Kd), which is a measure of the binding affinity.
-
Caption: Workflow for a thrombin-aptamer fluorescence anisotropy binding assay.
Operational and Disposal Plan
A clear plan for the storage, handling, and disposal of thrombin aptamers and associated waste is essential for a safe and efficient laboratory environment.
Storage:
-
Lyophilized Aptamers: Store at -20°C for long-term stability.[5]
-
Resuspended DNA Aptamers: Aliquot and store at -20°C in a non-frost-free freezer to avoid repeated freeze-thaw cycles.
-
Resuspended RNA Aptamers: Aliquot and store at -80°C to minimize degradation.
-
Fluorescently Labeled Aptamers: Protect from light by storing in amber tubes or wrapping tubes in foil.
Disposal Plan:
The disposal of oligonucleotide waste is governed by institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
General Disposal Guidelines:
-
Non-Hazardous Oligonucleotide Waste: "Naked" DNA or RNA aptamers not associated with infectious agents or hazardous chemicals may be considered non-hazardous.[3] In some institutions, these can be discarded in the regular trash after ensuring they are not mixed with other hazardous materials.[3]
-
Biohazardous Waste: If the thrombin aptamers are used in experiments involving recombinant DNA, infectious agents, or are otherwise considered biohazardous by NIH guidelines, they must be decontaminated before disposal.[9][10]
-
Liquid Waste: Decontaminate with an approved disinfectant, such as a 10% bleach solution, for at least 30 minutes before disposing down the drain with copious amounts of water.[9]
-
Solid Waste: Items contaminated with aptamers (e.g., pipette tips, microcentrifuge tubes) should be placed in a biohazard bag and autoclaved.[10]
-
-
Chemically Contaminated Waste: If the aptamer waste is mixed with hazardous chemicals, it must be disposed of as chemical waste according to your institution's hazardous waste management procedures.
Caption: Logical flow for the disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. vumc.org [vumc.org]
- 3. ibc.utah.edu [ibc.utah.edu]
- 4. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 5. basepairbio.com [basepairbio.com]
- 6. Characterization of DNA aptamer-protein binding using fluorescence anisotropy assays in low-volume, high-efficiency plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recognition Interface of the Thrombin Binding Aptamer Requires Antiparallel Topology of the Quadruplex Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japtamers.co.uk [japtamers.co.uk]
- 9. med.nyu.edu [med.nyu.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
